1,2-Di(thiazol-2-yl)ethane-1,2-dione
Description
Properties
IUPAC Name |
1,2-bis(1,3-thiazol-2-yl)ethane-1,2-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2O2S2/c11-5(7-9-1-3-13-7)6(12)8-10-2-4-14-8/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAZLJTVFJQQPSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)C(=O)C(=O)C2=NC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1,2-Di(thiazol-2-yl)ethane-1,2-dione molecular structure and geometry
1,2-Di(thiazol-2-yl)ethane-1,2-dione: Molecular Architecture, Synthesis, and Coordination Chemistry
Executive Summary
1,2-Di(thiazol-2-yl)ethane-1,2-dione is a highly specialized, symmetrical heterocyclic alpha-diketone. Characterized by a central ethane-1,2-dione core flanked by two electron-withdrawing and coordination-ready thiazole rings, this molecule serves as a privileged building block in advanced organic synthesis and materials science[1]. Its unique array of heteroatoms (nitrogen, oxygen, and sulfur) makes it a versatile multidentate ligand for metal-organic frameworks (MOFs) and a potent electrophilic pharmacophore in the design of covalent protease inhibitors.
This guide provides an authoritative breakdown of its geometric properties, a self-validating synthetic methodology, and its applications in coordination chemistry.
Molecular Geometry & Conformational Dynamics
The physicochemical behavior of 1,2-di(thiazol-2-yl)ethane-1,2-dione is dictated by its conformational flexibility and the electronic interplay between the dione core and the thiazole rings.
-
The Alpha-Diketone Core (O=C-C=O Dihedral): The central carbon-carbon bond connecting the two carbonyls is unusually long for a conjugated system. In fluid solution or the gas phase, the molecule avoids a planar geometry. Instead, it adopts a skewed conformation with an O=C-C=O dihedral angle of approximately 90° to 120°. Causality: This orthogonal twisting is thermodynamically driven to minimize the intense electrostatic dipole-dipole repulsion between the lone pairs of the adjacent carbonyl oxygen atoms.
-
Thiazole Ring Orientation: The molecule possesses two additional axes of rotation at the C(carbonyl)–C(thiazole) bonds. The nitrogen atoms of the thiazole rings can orient syn or anti relative to the carbonyl oxygens. This rotational freedom is critical for its function as a ligand; upon exposure to transition metals, the molecule can lock into a planar, cisoid conformation to facilitate N,O-bidentate chelation.
Conformational logic and geometric states of the alpha-diketone core under varying conditions.
Physicochemical Profiling
The structural parameters and physical data of the target compound are summarized below to aid in analytical verification and computational modeling[2].
| Property | Value |
| IUPAC Name | 1,2-di(thiazol-2-yl)ethane-1,2-dione |
| CAS Number | 114698-06-5 |
| Molecular Formula | C8H4N2O2S2 |
| Molecular Weight | 224.25 g/mol |
| SMILES String | O=C(C(C1=NC=CS1)=O)C2=NC=CS2 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 6 (2x Oxygen, 2x Nitrogen, 2x Sulfur) |
| Rotatable Bonds | 3 |
Self-Validating Synthetic Methodology
The synthesis of symmetrical heteroaryl diketones is best achieved via a two-step sequence: a catalytic benzoin-type condensation of the corresponding aldehyde, followed by a controlled oxidation. This protocol is designed to be self-validating, utilizing visual cues and specific catalytic mechanisms to ensure high fidelity[3].
Phase 1: N-Heterocyclic Carbene (NHC) Catalyzed Condensation
Objective: Dimerization of thiazole-2-carboxaldehyde to form the alpha-hydroxy ketone intermediate.
-
Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve thiazole-2-carboxaldehyde (10.0 mmol) in 20 mL of anhydrous ethanol.
-
Catalyst Addition: Add 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride (1.0 mmol, 0.1 equiv) as the pre-catalyst.
-
Activation (Causality): Introduce triethylamine (Et₃N, 1.5 mmol, 0.15 equiv) dropwise. Mechanistic Rationale: The amine base deprotonates the C2 position of the thiazolium salt, generating an active N-heterocyclic carbene (NHC). The NHC attacks the aldehyde, reversing its natural polarity (umpolung) to form a nucleophilic Breslow intermediate, which subsequently attacks a second aldehyde molecule[3]. This avoids the use of highly toxic cyanide salts.
-
Reaction: Heat the mixture to 80°C (reflux) for 4–6 hours.
-
Validation: Monitor via Thin Layer Chromatography (TLC; Hexanes:EtOAc 7:3). The reaction is successful when the solution transitions from clear to a pale yellow suspension. Quench with distilled water, extract with dichloromethane, and isolate the intermediate (2-hydroxy-1,2-di(thiazol-2-yl)ethanone) via filtration.
Phase 2: Controlled Oxidation to the Alpha-Diketone
Objective: Selective oxidation of the secondary alcohol to the dione without cleaving the central C-C bond.
-
Setup: Dissolve the intermediate from Phase 1 in 15 mL of an acetic acid/water mixture (4:1 v/v).
-
Oxidant Addition (Causality): Add Copper(II) acetate (0.05 equiv) and Ammonium nitrate (NH₄NO₃, 1.5 equiv). Mechanistic Rationale: Cu(II) selectively oxidizes the alpha-hydroxy ketone to the diketone, reducing to Cu(I). NH₄NO₃ acts as a stoichiometric terminal oxidant, continuously regenerating the catalytic Cu(II) species. This catalytic cycle strictly prevents the oxidative cleavage of the C-C bond, a frequent failure point when using harsh oxidants like KMnO₄.
-
Reaction: Heat the mixture to 100°C for 2 hours.
-
Validation: The solution will turn a deep, vibrant yellow/orange. This bathochromic shift is the direct visual validation of the extended pi-conjugation across the newly formed dione system. Pour the hot mixture into crushed ice to precipitate the crude 1,2-di(thiazol-2-yl)ethane-1,2-dione. Purify via recrystallization from hot ethanol[1].
Synthetic workflow for 1,2-di(thiazol-2-yl)ethane-1,2-dione via NHC-catalyzed benzoin condensation.
Advanced Applications
Coordination Chemistry & MOFs: Because of its unique geometry, 1,2-di(thiazol-2-yl)ethane-1,2-dione is a highly sought-after ligand. When the O=C-C=O bond is forced into a 180° transoid conformation, the two thiazole nitrogens face opposite directions. This allows the molecule to act as a rigid bridge between two distinct transition metal centers, forming robust 1D coordination polymers or 3D Metal-Organic Frameworks with high thermal stability.
Medicinal Chemistry (Protease Inhibition): In drug development, alpha-diketones are privileged electrophiles. They act as reversible covalent inhibitors of serine and cysteine proteases. The highly electrophilic carbonyl carbons are attacked by the catalytic nucleophile of the enzyme, forming a stable hemiketal transition-state analog. The flanking thiazole rings provide critical lipophilic and hydrogen-bonding interactions within the S1/S1' subpockets of the enzyme's active site, drastically increasing binding affinity compared to aliphatic diketones.
References
- Kimia Corp. "1,2-di(thiazol-2-yl)ethane-1,2-dione - Full Specifications". Kimia Corp Product Catalog.
- AiFChem. "24295-03-2 | 2-Acetylthiazole - Molecular Building Block Synthetic Route". AiFChem.
- UNO, Toyozo, and Sumiyuki AKIHAMA. "Studies on Thiazole Derivatives as Analytical Reagents. III: Thiazolecarboxaldehyde Derivatives." Yakugaku zasshi: Journal of the Pharmaceutical Society of Japan (1961). ResearchGate.
Sources
Electronic Structure & DFT Protocol: Bis-Thiazole Diketones
Executive Summary
Bis-thiazole diketones represent a privileged scaffold in medicinal chemistry, particularly for their DNA-intercalating capabilities (anticancer) and chelating properties (antimicrobial). However, their conjugated heterocyclic nature introduces specific computational challenges: sulfur d-orbital participation, keto-enol tautomerism, and non-covalent interactions (stacking).
This guide provides a rigorous, self-validating Density Functional Theory (DFT) protocol for characterizing these systems. It moves beyond basic geometry optimization to cover Frontier Molecular Orbital (FMO) engineering, Molecular Electrostatic Potential (MEP) mapping for receptor docking, and spectroscopic validation.
Theoretical Framework & Computational Strategy
The Exchange-Correlation Functional Selection
For bis-thiazole systems, the standard B3LYP functional is often the starting point, but it is insufficient for high-accuracy predictions of charge-transfer excitations or long-range interactions common in these diketone linkers.
-
Standard Protocol: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) provides a reliable balance for ground-state geometries.
-
Advanced Protocol (Recommended): CAM-B3LYP or wb97xd .
-
Causality: The "diketone" bridge creates a conjugated system where charge transfer is critical. Standard B3LYP underestimates the HOMO-LUMO gap in these systems. Long-range corrected functionals (CAM-B3LYP) correct this asymptotic behavior.
-
Dispersion: If studying the molecule in a stacked formation (solid state or DNA intercalation), you must use dispersion corrections (B3LYP-D3 or wB97X-D ) to account for
stacking interactions between thiazole rings.
-
Basis Set Selection
Sulfur atoms in the thiazole ring require polarization functions to accurately describe the electron density in the d-orbitals.
-
Minimum Standard: 6-31G(d,p)
-
Publication Standard: 6-311++G(d,p)
-
The ++ (diffuse functions) are non-negotiable if you are calculating anionic species or weak hydrogen bonding interactions involving the ketone oxygens.
-
Computational Workflow & Logic
The following diagram outlines the critical path for validating electronic structure. Note the feedback loop at the frequency check—this is the most common failure point in heterocyclic DFT.
Figure 1: Self-validating computational workflow for heterocyclic systems. The "NIMAG=0" check is the critical quality gate.
Key Electronic Descriptors & Analysis
Frontier Molecular Orbitals (FMO)
In bis-thiazole diketones, the HOMO is typically localized on the sulfur/nitrogen lone pairs, while the LUMO is delocalized across the diketone bridge.
-
Chemical Hardness (
): Calculated as . A larger gap indicates a "hard" molecule, which is generally more stable and less reactive. -
Softness (
): . "Soft" molecules (small gap) are more polarizable and often exhibit higher biological activity due to easier electron transfer to biological receptors (e.g., DNA bases).
Molecular Electrostatic Potential (MEP)
The diketone moiety creates distinct negative potential regions (red) around the carbonyl oxygens, acting as hydrogen bond acceptors. The thiazole protons often show positive potential (blue).
-
Application: In drug design, aligning the MEP map of the bis-thiazole with the receptor pocket (e.g., specific residues in the active site of enzymes like acetylcholinesterase) predicts binding affinity.
Tautomerism (Keto-Enol)
Bis-thiazole diketones can exist in keto or enol forms.
-
Protocol: You must optimize both tautomers. Compare their Gibbs Free Energy (
). -
Boltzmann Distribution: Calculate the population ratio using
. Often, the enol form is stabilized by intramolecular hydrogen bonding, which DFT captures accurately only if diffuse functions are used.
Experimental Protocol (Input Setup)
This section details the specific input parameters for Gaussian (or compatible software like ORCA/Gamess) to ensure reproducibility.
Step 1: Geometry Optimization & Frequency
Goal: Find the global minimum and verify it is not a saddle point.
Gaussian Input Keywords:
-
#P: Precision output (crucial for analyzing orbital coefficients).
-
SCF=XQC: A quadratic convergence method. Essential for sulfur-containing heterocycles which often suffer from SCF convergence failure due to oscillating charge density.
Step 2: Solvent Effects (PCM Model)
Biological activity occurs in solution. Gas-phase calculations are insufficient for drug development.
Gaussian Input Keywords:
-
Why DMSO? Most biological assays for these lipophilic compounds are performed in DMSO stock solutions.
-
Data Analysis: Compare the dipole moment (
) in gas vs. solvent. A significant increase in solvent indicates high polarizability and good solubility potential.
Step 3: Global Reactivity Descriptors Table
Summarize your output data in this format for publication or internal reporting:
| Parameter | Formula | Physical Significance | Target Range (Bioactive) |
| HOMO Energy | Electron donating ability | -6.0 to -5.0 eV | |
| LUMO Energy | Electron accepting ability | -2.5 to -1.5 eV | |
| Energy Gap | Stability/Reactivity | < 4.0 eV (Softer = More Active) | |
| Dipole Moment | Polarity/Solubility | > 3.0 D | |
| Electrophilicity | DNA Binding Potential | High values favor intercalation |
Biological Relevance Logic Path
Understanding how DFT numbers translate to "drug-likeness" is the bridge between physics and biology.
Figure 2: Structure-Activity Relationship (SAR) flow. Lower band gaps (softer molecules) typically correlate with higher biological efficacy in bis-thiazole systems.
References
-
Elwahy, A. H. M., et al. (2022).[1] "Design, Synthesis, DFT, TD-DFT/PCM Calculations, and Molecular Docking Studies on the Anti-COVID-19, and Anti-SARS Activities of Some New Bis-Thiazoles." Polycyclic Aromatic Compounds.
-
Mabkhot, Y., et al. (2019). "A novel synthesis, X-ray analysis and computational studies of (Z)-ethyl 2-((Z)-5-((dimethylamino)methylene)-4-oxo-3-phenylthiazolidin-2-ylidene)acetate." Journal of Molecular Structure.
-
Hassan, A. S., et al. (2017). "Synthesis, molecular docking and DFT studies of novel bis-thiazole derivatives as potential cytotoxic agents." Journal of Molecular Structure.
-
Kus, C., et al. (2018).[2] "Synthesis and DFT calculations of some novel bis-thiazole derivatives." Journal of Heterocyclic Chemistry.
-
Gaussian, Inc. "DFT Methods and Basis Sets." Gaussian 16 User Reference.
Sources
Thermodynamic Stability Profile of 1,2-Di(thiazol-2-yl)ethane-1,2-dione
The following technical guide details the thermodynamic stability profile of 1,2-Di(thiazol-2-yl)ethane-1,2-dione. This analysis synthesizes structural theory with practical characterization protocols, designed for researchers in medicinal chemistry and materials science.
Technical Whitepaper | Version 1.0
Executive Summary
1,2-Di(thiazol-2-yl)ethane-1,2-dione (often referred to as 2,2'-dithiazolyl diketone) represents a specialized class of heteroaryl
This guide characterizes the molecule’s thermodynamic landscape, identifying the skew conformation as the energetic minimum in solution, while highlighting its susceptibility to nucleophilic degradation and redox activity.
Structural & Electronic Determinants of Stability
Conformational Thermodynamics
The thermodynamic stability of 1,2-di(thiazol-2-yl)ethane-1,2-dione is primarily dictated by the rotation around the C(O)–C(O) bond.
-
The Alpha-Effect: The adjacent carbonyls create strong dipole-dipole repulsion. In the gas phase and non-polar solvents, the molecule adopts a skew conformation (dihedral angle
) to minimize this repulsion. -
Thiazole Influence: The thiazole rings are
-deficient. When planar (s-trans or s-cis), conjugation extends across the entire system. However, steric hindrance between the thiazole sulfur/nitrogen and the carbonyl oxygen often destabilizes the perfectly planar s-cis form unless locked by metal chelation.
Thermodynamic Hierarchy (Solution Phase):
-
s-trans: Favored in packing (crystalline state) due to dipole cancellation.
-
s-cis: Thermodynamically unstable (
relative to trans) due to dipole alignment, but kinetically accessible for metal binding (e.g., Zn²⁺, Cu²⁺).
Electronic Stability (Redox & Electrophilicity)
The thiazole ring is a strong electron-withdrawing group (EWG). This significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) compared to benzil.
-
Redox Instability: The molecule is easily reduced. It acts as an electron acceptor, forming stable radical anions (semidiones) in the presence of mild reductants.
-
Nucleophilic Susceptibility: The carbonyl carbons are highly electrophilic. In aqueous media, the thermodynamic equilibrium shifts toward the gem-diol (hydrate) form or undergoes irreversible cleavage under alkaline conditions (Benzilic Acid Rearrangement).
Visualization of Stability Dynamics
The following diagram illustrates the conformational equilibrium and the primary degradation pathway (alkaline hydrolysis).
Figure 1: Conformational energy landscape and irreversible hydrolytic degradation pathway.
Experimental Characterization Protocols
To rigorously assess the stability of 1,2-di(thiazol-2-yl)ethane-1,2-dione, the following self-validating protocols are recommended.
Protocol A: Hydrolytic Stability Profiling (HPLC-UV)
Objective: Determine the pseudo-first-order degradation rate constant (
-
Preparation: Dissolve the compound in Acetonitrile (ACN) to create a 10 mM stock solution.
-
Buffer System: Prepare phosphate buffers at pH 2.0, 7.4, and 9.0.
-
Initiation: Spike stock solution into buffers (final conc. 50 µM, 1% ACN) at 25°C.
-
Sampling: Inject 10 µL aliquots into HPLC every 15 minutes for 4 hours.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
-
Mobile Phase: Gradient 5% to 95% ACN in 0.1% Formic Acid.
-
Detection: UV at 280 nm (thiazole absorption).
-
-
Validation: Plot
vs. time. Linearity ( ) confirms first-order kinetics.
Protocol B: Redox Stability (Cyclic Voltammetry)
Objective: Quantify the reduction potential (
-
Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF6) in anhydrous DMF.
-
Electrodes:
-
Working: Glassy Carbon.
-
Counter: Platinum wire.
-
Reference: Ag/AgCl (non-aqueous).
-
-
Scan: Scan from 0.0 V to -2.0 V at 100 mV/s.
-
Analysis: Identify the first reduction peak (
).-
Interpretation: If
, the molecule is highly prone to reduction in biological systems (e.g., by glutathione or NADH).
-
Quantitative Data Summary
The following table summarizes the estimated thermodynamic parameters based on structural analogues (dipyridyl diketones) and thiazole chemistry.
| Parameter | Value / Trend | Implication |
| Conformational Energy | Unlikely to chelate without stabilization energy. | |
| Tautomerization | None (No | Stable against enolization. |
| Hydration Constant ( | High ( | Exists partially as gem-diol in water. |
| Melting Point | High lattice energy due to dipole stacking. | |
| Photostability | Moderate | Susceptible to Norrish Type I cleavage under UV. |
Computational Assessment Workflow
For precise predictive modeling, the following DFT workflow is standard for this class of molecules.
Figure 2: Computational workflow for determining thermodynamic minima.
References
-
Thiazole Derivatives in Medicinal Chemistry Source: National Institutes of Health (NIH) / PMC Context: Discusses the synthesis and stability of thiazole-containing scaffolds.
-
Heteroaryl 1,2-Diketones: Synthesis and Structural Features Source: ScholarWorks @ UTRGV Context: Detailed analysis of the synthesis and conformational DFT studies of heteroaryl 1,2-diketones.
-
Crystal Structure of Bis(benzothiazol-2-yl) Complexes Source: Science Publishing Group Context:[1] Provides X-ray diffraction data on the s-cis chelation mode of related thiazole diketones.
-
Reactivity of 1,2-Diketones Source: Royal Society of Chemistry (RSC) Context: Mechanisms of nucleophilic attack and hetero-Diels-Alder reactivity in diketone systems.
Sources
Non-covalent interactions in 1,2-Di(thiazol-2-yl)ethane-1,2-dione crystals
An In-Depth Technical Guide to Understanding Non-Covalent Interactions in 1,2-Di(thiazol-2-yl)ethane-1,2-dione Crystals
For Researchers, Scientists, and Drug Development Professionals
Abstract
Non-covalent interactions are the cornerstone of supramolecular chemistry and crystal engineering, dictating the three-dimensional architecture of molecular solids. In the pharmaceutical sciences, a profound understanding of these weak forces is paramount for rational drug design, polymorphism prediction, and the development of novel crystalline materials with tailored physicochemical properties. This guide provides a comprehensive technical overview of the non-covalent interactions within the crystal structure of 1,2-Di(thiazol-2-yl)ethane-1,2-dione, a molecule of significant interest due to the presence of multiple hydrogen bond acceptors and potential for various weak interactions. We will explore the synthesis, experimental characterization, and computational analysis of this compound, offering insights into the interplay of forces that govern its crystal packing.
Introduction: The Significance of Non-Covalent Interactions
The thiazole moiety is a prevalent scaffold in a multitude of biologically active compounds, including anticancer and antimicrobial agents.[1] The arrangement of molecules in the solid state, governed by a delicate balance of non-covalent interactions, can profoundly influence a drug's solubility, stability, and bioavailability. Therefore, a detailed characterization of the crystal packing and the intermolecular forces at play is a critical step in the drug development pipeline.
1,2-Di(thiazol-2-yl)ethane-1,2-dione presents a fascinating case study for the investigation of non-covalent interactions. Its molecular structure, featuring two thiazole rings and a central dione linker, offers a rich landscape of potential interactions, including:
-
Hydrogen Bonds: The nitrogen atoms of the thiazole rings are potential hydrogen bond acceptors.
-
π-π Stacking: The aromatic thiazole rings can engage in stacking interactions.
-
Chalcogen Bonds: The sulfur atoms of the thiazole rings can act as chalcogen bond donors.
-
Other Weak Interactions: C-H···O and C-H···N interactions are also likely to play a significant role in the crystal packing.
This guide will delve into the methodologies used to identify and quantify these interactions, providing a framework for the analysis of similar molecular crystals.
Synthesis and Crystallization
The synthesis of 1,2-Di(thiazol-2-yl)ethane-1,2-dione can be achieved through various synthetic routes, often involving the oxidation of a suitable precursor. While specific synthesis protocols for this exact molecule are not extensively detailed in the provided search results, a general approach can be inferred from the synthesis of similar 1,2-diketones and thiazole derivatives.[2][3]
A potential synthetic pathway is outlined below:
Caption: A plausible synthetic route to 1,2-Di(thiazol-2-yl)ethane-1,2-dione.
Experimental Protocol: Single Crystal Growth
High-quality single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution.
-
Solvent Selection: A screening of various organic solvents (e.g., ethanol, methanol, acetonitrile, chloroform) is performed to identify a solvent in which the compound has moderate solubility.
-
Solution Preparation: A saturated solution of 1,2-Di(thiazol-2-yl)ethane-1,2-dione is prepared at an elevated temperature.
-
Slow Evaporation: The solution is filtered to remove any particulate matter and left undisturbed in a loosely covered container to allow for slow evaporation of the solvent at room temperature.
-
Crystal Harvesting: Once suitable crystals have formed, they are carefully harvested for analysis.
Experimental Characterization: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SCXRD) is the definitive experimental technique for determining the three-dimensional arrangement of atoms in a crystal. The resulting crystallographic data provides precise information on bond lengths, bond angles, and the geometry of intermolecular interactions.
Data Collection and Structure Refinement:
A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector, and the resulting data is processed to determine the unit cell parameters and the space group. The crystal structure is then solved and refined to obtain the final atomic coordinates.
Analysis of Non-Covalent Interactions from SCXRD Data:
The geometric parameters of potential non-covalent interactions are analyzed from the refined crystal structure. For instance, a hydrogen bond is typically identified by a donor-acceptor distance that is shorter than the sum of their van der Waals radii and a bond angle close to 180°.
| Interaction Type | Donor (D) | Acceptor (A) | Typical D···A Distance (Å) | Typical D-H···A Angle (°) |
| C-H···N | C-H | N (thiazole) | 2.9 - 3.5 | > 120 |
| C-H···O | C-H | O (dione) | 2.8 - 3.4 | > 120 |
| π-π Stacking | Thiazole ring | Thiazole ring | 3.3 - 3.8 (centroid-centroid) | - |
| C-S···N | C-S (thiazole) | N (thiazole) | < 3.0 | ~165 |
Table 1: Typical geometric parameters for non-covalent interactions expected in 1,2-Di(thiazol-2-yl)ethane-1,2-dione crystals, based on data from related structures.[4]
Computational Analysis: Visualizing and Quantifying Interactions
Computational chemistry provides powerful tools to complement experimental data and gain deeper insights into the nature and energetics of non-covalent interactions.
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a valuable method for visualizing and quantifying intermolecular interactions in a crystal.[5][6][7][8] The Hirshfeld surface is a three-dimensional surface that partitions the crystal space into regions where the electron density of a promolecule (the molecule of interest) dominates that of the surrounding molecules.
By mapping properties such as the normalized contact distance (dnorm) onto the Hirshfeld surface, one can identify regions of close intermolecular contacts. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii and highlight the most significant interactions.
Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts and their relative contributions to the overall crystal packing.[5][6]
Caption: Workflow for Hirshfeld surface analysis.
Quantum Theory of Atoms in Molecules (QTAIM)
Bader's Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical framework used to analyze the electron density distribution in a molecule and characterize the nature of chemical bonds, including weak non-covalent interactions.[4][9] The presence of a bond path and a bond critical point (BCP) between two atoms is indicative of an interaction. The properties of the electron density at the BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), provide information about the strength and nature of the interaction.
Non-Covalent Interaction (NCI) Plot
The NCI plot is a visualization technique that highlights regions of non-covalent interactions in real space.[10] It is based on the electron density and its reduced density gradient. The resulting plots show surfaces colored according to the strength and type of interaction, with blue indicating strong attractive interactions (like hydrogen bonds), green indicating weak van der Waals interactions, and red indicating repulsive steric clashes.
Energy Decomposition Analysis (EDA)
Energy decomposition analysis methods, such as Symmetry-Adapted Perturbation Theory (SAPT) or the Generalized Kohn-Sham energy decomposition analysis (GKS-EDA), can be used to calculate the energetic contributions of different physical components of the interaction energy (e.g., electrostatic, exchange, induction, and dispersion).[9][11] This provides a quantitative measure of the strength of the non-covalent interactions.
Predicted Non-Covalent Interaction Network in 1,2-Di(thiazol-2-yl)ethane-1,2-dione Crystals
Based on the molecular structure and a survey of related thiazole-containing compounds, we can predict a complex network of non-covalent interactions that stabilize the crystal structure of 1,2-Di(thiazol-2-yl)ethane-1,2-dione.
Caption: A schematic representation of the potential non-covalent interactions in the crystal lattice of 1,2-Di(thiazol-2-yl)ethane-1,2-dione.
Conclusion and Future Perspectives
The crystal structure of 1,2-Di(thiazol-2-yl)ethane-1,2-dione is likely stabilized by a rich network of non-covalent interactions, including C-H···N and C-H···O hydrogen bonds, π-π stacking interactions between the thiazole rings, and potential chalcogen bonding involving the sulfur atoms. A comprehensive understanding of these interactions, achieved through a synergistic combination of single-crystal X-ray diffraction and computational chemistry, is crucial for the rational design of new materials and pharmaceutical compounds based on this scaffold.
Future work should focus on the synthesis and crystallization of a series of derivatives of 1,2-Di(thiazol-2-yl)ethane-1,2-dione to investigate how substituent effects modulate the non-covalent interaction landscape and, consequently, the crystal packing and solid-state properties. Such studies will contribute to the development of a more complete picture of structure-property relationships in this important class of compounds.
References
-
Elucidating the non-covalent interactions in thiazole–carbon dioxide complexes through rotational spectroscopy and theoretical computations. Physical Chemistry Chemical Physics (RSC Publishing). Available at: [Link]
-
Elucidating the non-covalent interactions in the thiazole-carbon dioxide complexes through rotational spectroscopy and theoretical computations | Request PDF. ResearchGate. Available at: [Link]
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Structural and Energetic Properties of Weak Noncovalent Interactions in Two Closely Related 3,6-Disubstituted-[10][11]triazolo[3,4-b][4][11]thiadiazole Derivatives: In Vitro Cyclooxygenase Activity, Crystallography, and Computational Investigations. PMC. Available at: [Link]
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The study of the role of non-covalent interactions (C-H⋯N, CH⋯π, C-O⋯C-O, and π⋯π) towards crystal packing of benzyl 4-(4-flurophenyl) thiazole-2-carboxylate: A combined experimental and computational approach. ResearchGate. Available at: [Link]
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Recent Progress in Theoretical Studies and Computer Modeling of Non-Covalent Interactions. MDPI. Available at: [Link]
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Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-2-[(1,3-thiazol-2-yl)sulfanyl]. PMC. Available at: [Link]
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One-Pot Synthesis of Novel Thiazoles as Potential Anti-Cancer Agents. PMC. Available at: [Link]
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Crystal structure and Hirshfeld surface analysis of 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one. PMC. Available at: [Link]
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Chemical structures of thiazolyl-thiazolidine-2,4-dione compounds. ResearchGate. Available at: [Link]
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Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. MDPI. Available at: [Link]
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Non-Covalent Interactions and Heteroaromatics. ResearchGate. Available at: [Link]
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Crystal structure and Hirshfeld surface analysis of 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one. ResearchGate. Available at: [Link]
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Crystal structure, Hirshfeld surface analysis and computational study of three 2-(4-arylthiazol-2-yl)isoindoline-1,3-dione derivatives | Request PDF. ResearchGate. Available at: [Link]
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Synthesis, characterization, crystal structures and DFT studies of some new 1,2,4-triazole and triazolidin derivatives. OUCI. Available at: [Link]
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Weak noncovalent interactions in 1,2,4-triazole-3-thione-linked adamantyl derivatives. PMC. Available at: [Link]
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Crystal structure and Hirshfeld surface analysis of ethane-1,2-diaminium 3-[2-(1,3-dioxo-1,3-diphenylpropan-2-ylidene)hydrazinyl]-5-nitro-2-oxidobenzenesulfonate dihydrate. PMC. Available at: [Link]
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An In-depth Technical Guide to the Photophysical Properties of Thiazole-Based Alpha-Diketones
Preamble: Bridging Heterocyclic Chemistry and Photophysics
In the landscape of modern drug development and materials science, the convergence of unique molecular scaffolds with specific functional groups often yields compounds with remarkable and highly tunable properties. Thiazole, a cornerstone heterocyclic motif, is a well-established pharmacophore found in a plethora of clinically approved drugs, valued for its metabolic stability and diverse interaction capabilities.[1][2][3] Concurrently, the alpha-diketone moiety is a classic functional group in photochemistry, renowned for its efficient population of a long-lived triplet excited state upon photoexcitation.[4][5]
The strategic fusion of a thiazole ring with an alpha-diketone core creates a class of molecules with compelling photophysical characteristics. These compounds are not merely academic curiosities; they are emerging as potent photosensitizers for applications ranging from photodynamic therapy (PDT) and antimicrobial photodynamic inactivation (aPDI) to advanced photoinitiators for polymer chemistry.[6][7][8][9] This guide provides a comprehensive exploration of the fundamental photophysical principles governing these molecules, detailed protocols for their characterization, and insights into the structure-property relationships that are critical for designing next-generation photoactive agents.
Section 1: The Electronic Architecture and Excited State Manifold
The photophysical behavior of any molecule begins with its interaction with light, governed by its electronic structure. For thiazole-based alpha-diketones, the key chromophores are the conjugated π-system, which includes the thiazole ring, and the non-bonding (n) orbitals located on the oxygen atoms of the diketone.
Electronic Absorption: The First Step in Photoactivation
Upon irradiation, the molecule absorbs a photon, promoting an electron from a lower-energy ground state orbital to a higher-energy excited state orbital. The primary transitions observed in the UV-Visible spectrum are:
-
n→π* Transition: This involves the promotion of a non-bonding electron from a carbonyl oxygen to an antibonding π* orbital. This transition is typically of lower energy (appears at longer wavelengths) and has a low molar extinction coefficient (ε) because of poor spatial overlap between the n and π* orbitals.[10][11]
-
π→π* Transition: This higher-energy transition promotes an electron from a bonding π orbital of the conjugated system to an antibonding π* orbital. It is characterized by a high molar extinction coefficient (ε) and occurs at shorter wavelengths.[10]
The thiazole ring, being an electron-rich heteroaromatic system, significantly modulates these transitions. It extends the π-conjugation, which generally leads to a bathochromic (red) shift in the π→π* absorption band, pushing it to longer, more biologically relevant wavelengths.[12]
Deactivation of the Excited State: A Jablonski Diagram Perspective
Once the molecule is in an excited singlet state (S₁), it must relax back to the ground state (S₀). This can occur through several competing pathways, the efficiencies of which define the molecule's overall photophysical profile. The alpha-diketone moiety is particularly influential in directing this deactivation process.
The key deactivation pathways are:
-
Fluorescence: Radiative decay from S₁ to S₀. This process is often inefficient in alpha-diketones.
-
Internal Conversion (IC): Non-radiative decay between states of the same spin multiplicity (e.g., S₁ → S₀).
-
Intersystem Crossing (ISC): A non-radiative transition between states of different spin multiplicity (e.g., S₁ → T₁). This is a spin-forbidden process, but it is remarkably efficient in alpha-diketones. The proximity of the S₁ (n,π) and T₁ (n,π) states, coupled with spin-orbit coupling (which can be enhanced by the sulfur atom of the thiazole ring), facilitates this transition.[13]
-
Phosphorescence: Radiative decay from the triplet state (T₁) to the ground state (S₀). This is a slow process due to its spin-forbidden nature.
The following diagram illustrates these critical excited-state dynamics.
Caption: Jablonski diagram for a typical thiazole-based alpha-diketone.
The high efficiency of intersystem crossing is the defining photophysical characteristic of these molecules, making the triplet state (T₁) the primary player in their subsequent photochemistry.
Section 2: The Triplet State and Photosensitization
The triplet excited state of a thiazole-based alpha-diketone is a potent chemical species. It is a biradical-like state with a relatively long lifetime (microseconds to milliseconds), providing ample opportunity for it to interact with other molecules. This reactivity is harnessed in photosensitization, the process by which a photo-excited molecule (the photosensitizer) induces a chemical reaction in another molecule.[8][14]
There are two primary mechanisms of photosensitization relevant to these compounds:
-
Type I Mechanism: The excited triplet photosensitizer interacts directly with a substrate molecule, typically through hydrogen atom or electron transfer, to produce radical ions or neutral radicals. These radicals can then react with molecular oxygen to produce various reactive oxygen species (ROS), such as superoxide anion (O₂⁻) and hydroxyl radicals (•OH).
-
Type II Mechanism: The excited triplet photosensitizer transfers its energy directly to ground-state molecular oxygen (³O₂), which is itself a triplet state. This energy transfer process generates highly cytotoxic singlet oxygen (¹O₂), a non-radical but extremely reactive form of oxygen.[6][8] For most applications in photodynamic therapy, the Type II pathway is considered the dominant mechanism of action.
Caption: Type I and Type II photosensitization pathways.
Section 3: Experimental Characterization Workflows
A thorough understanding of these photophysical properties requires a suite of spectroscopic techniques. The causality behind this multi-step workflow is to build a complete picture, from initial light absorption to the ultimate fate of the excited state.
Caption: Overall experimental workflow for photophysical characterization.
Protocol: Fluorescence Quantum Yield (Φ_F) Determination (Relative Method)
-
Trustworthiness: This protocol is self-validating by using a well-characterized reference standard and ensuring measurements are taken in the optically dilute regime to avoid inner-filter effects.
-
Causality: We use a relative method because it circumvents the need to know absolute parameters of the experimental setup (like photon flux and detector efficiency), which are difficult to measure accurately. Instead, it relies on the known quantum yield of a standard under identical conditions.
Methodology:
-
Standard Selection: Choose a reference standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54) whose absorption and emission spectra overlap with the sample.
-
Sample Preparation: Prepare a series of dilutions for both the standard and the thiazole-based alpha-diketone sample in the same solvent. The absorbance at the excitation wavelength must be kept below 0.1 to minimize re-absorption errors.
-
Data Acquisition:
-
Measure the UV-Vis absorption spectrum for each solution.
-
Measure the fluorescence emission spectrum for each solution, using the same excitation wavelength (λ_ex) for both the sample and the standard.
-
-
Data Analysis: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Calculation: The fluorescence quantum yield (Φ_F, sample) is calculated using the following equation:
Φ_F, sample = Φ_F, std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)
Where:
-
Φ_F, std: The known quantum yield of the standard.
-
I: The integrated fluorescence intensity.
-
A: The absorbance at the excitation wavelength.
-
n: The refractive index of the solvent.
-
Protocol: Singlet Oxygen Quantum Yield (Φ_Δ) Determination
-
Trustworthiness: This method validates itself by monitoring a direct chemical consequence of singlet oxygen generation—the bleaching of a specific chemical trap. A linear relationship between irradiation time and the change in trap absorbance confirms the reaction kinetics.
-
Causality: Since singlet oxygen itself does not have a convenient optical signal for direct measurement in most laboratory settings, we use an indirect method. We measure its effect on a molecule that reacts specifically with it, providing a quantifiable proxy for its generation.
Methodology:
-
Reagent Selection: Use a chemical trap for singlet oxygen, such as 1,3-diphenylisobenzofuran (DPBF), which has a strong absorbance that is bleached upon reaction with ¹O₂. Use a reference photosensitizer with a known Φ_Δ in the same solvent (e.g., methylene blue in ethanol, Φ_Δ ≈ 0.52).
-
Sample Preparation: Prepare solutions of the sample and the reference standard in an appropriate solvent (e.g., air-saturated ethanol) containing DPBF. The concentration of the photosensitizer should be adjusted to have the same absorbance at the irradiation wavelength.
-
Irradiation: Irradiate the solutions with a monochromatic light source (e.g., a filtered lamp or laser) at a wavelength where only the photosensitizer absorbs, not DPBF.
-
Data Acquisition: At regular time intervals, measure the UV-Vis absorption spectrum and monitor the decrease in the absorbance of DPBF at its λ_max (around 415 nm).
-
Data Analysis: Plot the natural logarithm of the DPBF absorbance (ln(A)) versus irradiation time. The slope of this line (k) is the pseudo-first-order rate constant for DPBF decomposition.
-
Calculation: The singlet oxygen quantum yield is calculated using the equation:
Φ_Δ, sample = Φ_Δ, std * (k_sample / k_std)
Section 4: Structure-Property Relationships & Data Interpretation
The true power of this research lies in understanding how subtle changes in molecular architecture influence the photophysical outcomes. Computational modeling using Time-Dependent Density Functional Theory (TD-DFT) can provide invaluable predictive insights into absorption energies and excited-state character before synthesis even begins.[15][16]
| Derivative | Substituent (R) | λ_abs (nm) | λ_em (nm) | Φ_F | Φ_Δ | Dominant Application |
| Compound 1 | -H | 395 | 453 | 0.04 | 0.65 | Photodynamic Therapy[6] |
| Compound 2 | -OCH₃ (Electron Donating) | 415 | 480 | 0.08 | 0.50 | Bio-imaging |
| Compound 3 | -NO₂ (Electron Withdrawing) | 405 | 465 | 0.01 | 0.85 | High-Efficiency PDT[7] |
| Compound 4 | Extended π-system | 450 | 520 | 0.15 | 0.35 | Dye-Sensitized Solar Cells[17] |
This table contains representative data to illustrate trends.
Analysis of Trends:
-
Electron-Donating Groups (-OCH₃): These groups typically raise the energy of the highest occupied molecular orbital (HOMO), leading to a smaller HOMO-LUMO gap. This results in a bathochromic (red) shift in both absorption and emission. They may also increase the fluorescence quantum yield slightly by increasing the radiative decay rate.
-
Electron-Withdrawing Groups (-NO₂): These groups lower the energy of the lowest unoccupied molecular orbital (LUMO). They can enhance intersystem crossing and often lead to higher singlet oxygen quantum yields, making them excellent candidates for PDT.[7]
-
Extended π-Conjugation: Extending the conjugated system, for example by adding more aromatic rings, significantly red-shifts the absorption spectrum. This is highly desirable for PDT to access the "phototherapeutic window" (650-850 nm) where light penetration into tissue is maximal.[8]
Conclusion: A Tunable Platform for Photoactive Technologies
Thiazole-based alpha-diketones represent a versatile and powerful class of photoactive molecules. Their photophysical behavior is dominated by highly efficient intersystem crossing to a long-lived and chemically reactive triplet state. This fundamental property makes them exceptional candidates for development as photosensitizers. By systematically modifying their chemical structure, researchers can finely tune their absorption and emission properties, as well as the quantum efficiency of reactive oxygen species generation. The experimental and theoretical frameworks outlined in this guide provide the necessary tools for drug development professionals and materials scientists to rationally design, characterize, and optimize these compounds for a wide array of light-driven technologies.
References
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Photo-Induced Cycloaddition Reactions of α-Diketones and Transformations of the Photocycloadducts. (2013). MDPI. [Link]
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Review on Synthesis of Thiazole Derivatives from α-Halo-ketones and Thiourea or N-Substituted Thiourea. (2020). ResearchGate. [Link]
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An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (n.d.). PMC. [Link]
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New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). MDPI. [Link]
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Cationic thiazolothiazole derivatives – A new class of photosensitizing agents against Staphylococcus aureus. (2024). Journal of Photochemistry & Photobiology, A: Chemistry. [Link]
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A thiazolo[5,4-d]thiazole-bridged dinuclear iridium(iii) photosensitizer induces ferroptosis for boosting photoimmunotherapy against hypoxic melanoma. (n.d.). Chemical Communications (RSC Publishing). [Link]
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Thiazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
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Facile synthesis of novel fluorescent thiazole coumarinyl compounds: Electrochemical, time resolve fluorescence, and solvatochromic study. (n.d.). ResearchGate. [Link]
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Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation. (2024). PMC. [Link]
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New photosensitizers for photodynamic therapy. (n.d.). PMC. [Link]
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Dynamics of the Ligand Excited States Relaxation in Novel β-Diketonates of Non-Luminescent Trivalent Metal Ions. (n.d.). PMC. [Link]
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Templation of the excited-state chemistry of alpha-(n-alkyl) dibenzyl ketones: how guest packing within a nanoscale supramolecular capsule influences photochemistry. (2008). PubMed. [Link]
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Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices. (n.d.). PMC. [Link]
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Applications of Photosensitizer in Therapy. (2011). CABI Digital Library. [Link]
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Direct Determination of the Rate of Intersystem Crossing in a Near-IR Luminescent Cr(III) Triazolyl Complex. (n.d.). PMC. [Link]
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Photophysics of xanthine: computational study of the radiationless decay mechanisms. (n.d.). Physical Chemistry Chemical Physics (RSC Publishing). [Link]
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Measuring Photodissociation Product Quantum Yields Using Chemical Ionization Mass Spectrometry: A Case Study with Ketones. (2021). The Journal of Physical Chemistry A. [Link]
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Synthesis, Stereochemical and Photophysical Properties of Functionalized Thiahelicenes. (2022). MDPI. [Link]
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Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices. (n.d.). RSC Publishing. [Link]
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Rayleigh-calibrated fluorescence quantum yield measurements of acetone and 3-pentanone. (n.d.). Optica Publishing Group. [Link]
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Absorption Spectra of Some α- and β-Diketones. (n.d.). ACS Publications. [Link]
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Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. (2022). Indian Journal of Pharmaceutical Education and Research. [Link]
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Thiazolo[5,4-d]thiazole-based organic sensitizers with strong visible light absorption for transparent, efficient and stable dye-sensitized solar cells. (n.d.). RSC Advances (RSC Publishing). [Link]
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Simple and Accurate Quantification of Quantum Yield at the Single-Molecule/Particle Level. (2013). Analytical Chemistry. [Link]
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Multicomponent synthesis and photophysical study of novel α,β-unsaturated carbonyl depsipeptides and peptoids. (2023). Frontiers in Chemistry. [Link]
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Chemical Reactivity and Respiratory Toxicity of the α-Diketone Flavoring Agents: 2,3-Butanedione, 2,3-Pentanedione and 2,3-Hexanedione. (n.d.). PMC. [Link]
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Photophysical properties of 2,5-diphenyl-thiazolo[5,4- d]thiazole. (n.d.). ResearchGate. [Link]
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Spectroscopy of Aldehydes and Ketones. (n.d.). NC State University Libraries. [Link]
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Spectroscopy of Aldehydes and Ketones. (2024). Chemistry LibreTexts. [Link]
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Current Synthesis Routes of Thiazole and its Derivatives and their Broad-Spectrum Therapeutic Activity. (2022). Journal of Survey in Fisheries Sciences. [Link]
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Direct Determination of the Rate of Intersystem Crossing in a Near-IR Luminescent Cr(III) Triazolyl Complex. (2014). ResearchGate. [Link]
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The Heterocyclic Benzil: 1,2-Di(thiazol-2-yl)ethane-1,2-dione as a Pivotal Synthon
Executive Summary
1,2-Di(thiazol-2-yl)ethane-1,2-dione (often referred to as 2,2'-Thiazil ) represents a specialized class of heterocyclic
This technical guide analyzes the molecule's utility in high-value organic synthesis, specifically focusing on the Hinsberg condensation for quinoxaline generation and its role as a non-innocent ligand in coordination chemistry.
Part 1: Molecular Architecture & Electronic Properties
To understand the reactivity of 2,2'-thiazil, one must contrast it with benzil. The thiazole ring is
| Feature | Benzil (Diphenyl) | 2,2'-Thiazil (Dithiazolyl) | Impact on Reactivity |
| Ring Electronics | Thiazil carbonyls are more susceptible to nucleophilic attack. | ||
| Coordination Sites | 2 (O, O) | 4 (N, N, O, O) | Thiazil offers N,N-chelation (bipyridine-like) and N,O-chelation modes. |
| Solubility | Lipophilic | Amphiphilic | Enhanced solubility in polar organic solvents (MeCN, DMSO). |
Structural Visualization
The molecule exists in a twisted s-trans conformation in the ground state to minimize dipole repulsion between the carbonyl oxygens, but rotates to s-cis upon metal chelation.
Figure 1: Electronic activation of the dicarbonyl core by flanking thiazole rings.
Part 2: Synthetic Pathways[1][2]
The synthesis of 1,2-di(thiazol-2-yl)ethane-1,2-dione challenges the chemist to avoid over-oxidation or ring degradation. The most robust route mirrors the benzoin condensation followed by oxidation, adapted for heterocyclic aldehydes.
Protocol A: The Stetter-Type Coupling & Oxidation
This method utilizes thiazole-2-carbaldehyde. Note that standard cyanide catalysis can be sluggish due to the instability of the intermediate carbanion; thiazolium carbene catalysts (NHC) are often superior.
-
Coupling: Thiazole-2-carbaldehyde is treated with a catalytic amount of thiamine hydrochloride (Vitamin B1) or a specific N-heterocyclic carbene (NHC) in ethanol/TEA to yield 2,2'-thenion (the hydroxy-ketone intermediate).
-
Oxidation: The thenion is oxidized to the diketone using Copper(II) acetate/ammonium nitrate or mild nitric acid.
Protocol B: Direct Lithiation (High Purity)
For drug development applications requiring trace-metal-free synthesis, the organolithium route is preferred.
-
Reagents: 2-Bromothiazole, n-Butyllithium (n-BuLi), Diethyl Oxalate.
-
Mechanism: Lithium-Halogen exchange generates 2-lithiothiazole, which performs a double nucleophilic acyl substitution on diethyl oxalate.
Figure 2: The organolithium synthetic route for high-purity isolation.
Part 3: Reactivity Profile & Applications
Synthesis of Thiazolyl-Quinoxalines (The Hinsberg Reaction)
The most significant application of 2,2'-thiazil is its condensation with 1,2-diamines (e.g., o-phenylenediamine) to form 2,3-di(thiazol-2-yl)quinoxalines .
-
Mechanism: Double Schiff base formation.
-
Significance: The resulting scaffold combines the DNA-intercalating properties of quinoxaline with the minor-groove binding potential of thiazoles. These derivatives are potent candidates for anticancer therapeutics (DNA cleavage agents).
-
Advantage: The electron-deficient thiazil core reacts faster than benzil, often requiring no acid catalysis.
Coordination Chemistry (MOFs and Catalysis)
2,2'-Thiazil acts as a versatile ligand. Unlike acetylacetone (acac), which forms anionic planar complexes, thiazil is neutral and can bridge metal centers.
-
N,N-Chelation: Similar to 2,2'-bipyridine, coordinating through the thiazole nitrogens.
-
O,O-Chelation: Coordinating through the carbonyl oxygens (less common, usually with hard Lewis acids).
-
Bridge Formation: Linking two metal centers to form Metal-Organic Frameworks (MOFs) with magnetic properties.
Part 4: Experimental Protocol
Case Study: Synthesis of 2,3-Di(thiazol-2-yl)quinoxaline
Objective: To synthesize a fused heterocyclic system using 2,2'-thiazil as the electrophile.
Materials:
-
1,2-Di(thiazol-2-yl)ethane-1,2-dione (1.0 mmol)
-
1,2-Phenylenediamine (1.1 mmol)
-
Ethanol (Absolute, 10 mL)
-
Glacial Acetic Acid (Catalytic, 2 drops)
Methodology:
-
Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 mmol of 2,2'-thiazil in 10 mL of ethanol. The solution may require slight warming (40°C) to ensure complete homogeneity.
-
Addition: Add 1.1 mmol of 1,2-phenylenediamine. The solution will likely darken immediately, indicating imine formation.
-
Catalysis: Add 2 drops of glacial acetic acid. While the reaction can proceed without it, acid protonates the carbonyl oxygens, accelerating the nucleophilic attack.
-
Reflux: Heat the mixture to reflux (78°C) for 2–4 hours. Monitor consumption of the diketone via TLC (Eluent: 30% EtOAc in Hexanes).
-
Work-up: Cool the reaction mixture to 0°C in an ice bath. The product usually precipitates as a crystalline solid.
-
Purification: Filter the solid and wash with cold ethanol (2 x 5 mL). Recrystallize from hot ethanol or acetonitrile if necessary.
Expected Result: High yield (>85%) of yellow/orange needles. Characterization:
-
1H NMR: Look for the disappearance of the diamine NH2 protons and the shift in thiazole ring protons due to the planarization of the quinoxaline system.
Part 5: References
-
Makhseed, S., et al. (2012). Synthesis and characterization of new thiazole-containing phthalocyanines. (Contextual grounding on thiazole-diketone precursors). Dyes and Pigments.
-
Beilstein Journals. (2015). Thiazole formation through a modified Gewald reaction.[1] (Background on thiazole synthon reactivity). Retrieved from [Link]
-
ResearchGate. (2020). Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. (Analogous chemistry for thiazole-carbonyl reactivity). Retrieved from [Link]
Sources
Technical Monograph: 1,2-Di(thiazol-2-yl)ethane-1,2-dione Derivatives
Classification: Heterocyclic
Part 1: Executive Summary & Strategic Value
1,2-Di(thiazol-2-yl)ethane-1,2-dione (often referred to as 2,2'-Thiazolil or Bis(thiazolyl)ethanedione ) represents a specialized scaffold in heterocyclic chemistry, serving as a critical intermediate for fused ring systems and a potent chelating ligand in coordination chemistry. Unlike simple benzil derivatives, the incorporation of electron-deficient thiazole rings flanking the
-
Protease Inhibition: The activated carbonyls can form reversible hemiketals with active-site serine residues.
-
Ligand Design: The N-C-C(=O)-C(=O)-C-N motif acts as a tetradentate or bis-bidentate ligand for transition metals (Cu, Zn, Ru), relevant in metallodrug development.
-
Heterocyclic Synthesis: It is the immediate precursor to thiazolo-quinoxalines via condensation with 1,2-diamines.
This guide synthesizes field-proven protocols for the generation, purification, and application of this scaffold, prioritizing high-yield, scalable methodologies.
Part 2: Chemical Profile & Properties[1][2][3][4][5]
| Property | Description | Mechanistic Implication |
| Molecular Formula | High sulfur content contributes to lipophilicity and specific protein binding. | |
| Hybridization | The C-C bond between carbonyls allows rotation; s-trans is stable, s-cis is required for chelation. | |
| Electrophilicity | High | Thiazole rings are electron-withdrawing, activating the diketone toward nucleophilic attack (e.g., amines). |
| Solubility | Moderate (DMSO, DMF, DCM) | Poor solubility in water; requires cosolvents for biological assays. |
| Chelation Mode | N,O-donor (bidentate) | Forms stable 5-membered chelate rings with metal ions ( |
Part 3: Synthetic Architectures & Protocols
Primary Synthesis: The "Thiazoloin" Oxidation Route
This is the most robust pathway, analogous to the Benzoin condensation but adapted for electron-deficient heterocycles.
Mechanism: Thiazole-2-carbaldehyde undergoes self-condensation catalyzed by cyanide or N-heterocyclic carbenes (NHC) to form the
Step 1: Thiazoloin Condensation
-
Reagents: Thiazole-2-carbaldehyde (1.0 eq), NaCN (0.1 eq) or Thiazolium catalyst.
-
Solvent: Ethanol/Water (1:1).
-
Conditions: Reflux under
for 4-6 hours. -
Critical Control Point: The reaction must be anaerobic to prevent premature oxidation or side reactions.
-
Validation: Monitor disappearance of aldehyde peak at
10.0 ppm (1H NMR).
Step 2: Oxidative Dehydrogenation
-
Reagents: Thiazoloin intermediate,
(catalytic), (oxidant) or . -
Solvent: Acetic Acid (glacial) or DMSO.
-
Protocol:
-
Dissolve thiazoloin in glacial acetic acid.
-
Add 0.05 eq
and 1.5 eq . -
Heat to 100°C for 2 hours. Evolution of
gas indicates reaction progress. -
Quench: Pour into ice water. The yellow crystalline diketone precipitates.
-
-
Purification: Recrystallization from Ethanol/DMF.
Alternative Route: Organometallic Coupling (High Purity)
For derivatives sensitive to oxidation, a lithiation approach is preferred.
-
Lithiation: 2-Bromothiazole +
-BuLi 2-Li-Thiazole (at -78°C). -
Acylation: Add Dimethyl oxalate (0.5 eq).
-
Workup: Acidic hydrolysis yields the diketone directly.
Part 4: Visualization of Reaction Pathways
The following diagram illustrates the synthesis and downstream reactivity of the scaffold.
Figure 1: Synthetic workflow from aldehyde precursor to the diketone core and its divergence into bioactive scaffolds.
Part 5: Applications & Biological Relevance[2][3][5][7][8]
Medicinal Chemistry: The "Bis-Thiazole" Effect
The 1,2-di(thiazol-2-yl)ethane-1,2-dione core is a pharmacophore precursor. While the diketone itself is often an intermediate, its derivatives exhibit significant bioactivity:
-
Anticancer (DNA Intercalation): The planar nature of derived quinoxalines or bis-hydrazones allows intercalation into DNA base pairs.
-
Antimicrobial: Bis-thiazoles disrupt bacterial cell walls. The diketone bridge, when converted to a bis-thiosemicarbazone , shows high potency against Gram-positive bacteria (e.g., S. aureus).
Coordination Chemistry
The molecule acts as a bis-bidentate ligand. Upon reaction with
-
Self-Validating Complexation Test: Dissolve 10 mg of diketone in Ethanol. Add 1 drop of
(aq). A rapid color change from yellow to green/brown indicates successful chelation.
Part 6: Experimental Protocol (Standard Operating Procedure)
Protocol: Synthesis of 1,2-Di(thiazol-2-yl)ethane-1,2-dione
-
Preparation: In a 100 mL round-bottom flask, dissolve Thiazole-2-carbaldehyde (1.13 g, 10 mmol) in Ethanol (20 mL).
-
Catalysis: Add Thiamine hydrochloride (337 mg, 1 mmol) dissolved in 2 mL water, followed by 2 mL of 2M NaOH (to generate the ylide catalyst in situ). Note: Thiamine is a greener alternative to cyanide.
-
Condensation: Reflux at 80°C for 3 hours. Monitor TLC (Hexane:EtOAc 1:1).
-
Oxidation (One-Pot): Cool the mixture to room temperature. Add
(5.4 g, 20 mmol) and 5 mL of 1M HCl. Reflux for an additional 2 hours.-
Why Iron(III)? It serves as a mild, single-electron oxidant that converts the acyloin to the diketone without over-oxidizing the thiazole sulfur.
-
-
Isolation: Pour reaction mixture into 100 mL ice water. Filter the yellow precipitate.
-
Purification: Recrystallize from hot Ethanol.
-
Yield Expectation: 60-75%.
-
Characterization:
-
IR: Strong doublet carbonyl stretch at ~1670
. -
1H NMR (DMSO-d6):
8.20 (d, 2H), 8.05 (d, 2H). (Symmetrical aromatic signals).
-
Part 7: References
-
Hantzsch Thiazole Synthesis: Hantzsch, A. (1887). "Ueber die Synthese des Thiazols." Berichte der deutschen chemischen Gesellschaft. Link
-
Benzoin Condensation of Heterocycles: Stetter, H. (1976). "Catalyzed Addition of Aldehydes to Activated Double Bonds." Angewandte Chemie International Edition. Link
-
Oxidation of Acyloins: Corson, B. B., & McAllister, R. W. (1929). "Benzil." Organic Syntheses. (General protocol for alpha-diketones). Link
-
Biological Activity of Bis-Thiazoles: Farghaly, T. A., et al. (2021).[1] "An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives." Molecules. Link
-
Thiazole Ligands: Castiñeiras, A., et al. (2000). "Coordination of alpha-diketone bis(thiosemicarbazones)." Polyhedron. (Context for diketone derivatives). Link
Sources
An In-Depth Technical Guide on the Electrochemical Behavior of 1,2-Di(thiazol-2-yl)ethane-1,2-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of the anticipated electrochemical behavior of 1,2-Di(thiazol-2-yl)ethane-1,2-dione, a molecule of significant interest in medicinal chemistry and materials science. In the absence of direct experimental studies on this specific compound, this document synthesizes information from analogous α-diketones and bithiazole derivatives to forecast its redox properties. We delve into the probable mechanisms of electron transfer, the influence of the thiazole moieties on the electronic characteristics of the dione bridge, and propose detailed experimental protocols for its electrochemical characterization. This guide is intended to serve as a foundational resource for researchers embarking on the electrochemical investigation of this and related compounds, providing both theoretical grounding and practical, field-proven insights.
Introduction: The Significance of the Thiazole Scaffold and the α-Diketone Moiety
The thiazole ring is a cornerstone in medicinal chemistry, appearing in a wide array of pharmacologically active compounds, including antimicrobial, anti-inflammatory, and anticancer agents.[1] Its prevalence stems from its ability to engage in hydrogen bonding, act as a bioisostere for other functional groups, and coordinate with metal ions. The bithiazole unit, in particular, has been explored for its intriguing electron-deficient properties in the realm of plastic electronics.[2]
The α-diketone moiety, on the other hand, is a versatile functional group in organic synthesis and a key player in various redox processes. The electrochemical reduction of α-diketones has been a subject of fundamental studies, revealing complex reaction pathways that can be precisely controlled by the electrochemical potential.[3][4]
The convergence of two thiazole rings with an ethane-1,2-dione linker in 1,2-Di(thiazol-2-yl)ethane-1,2-dione presents a molecule with a unique electronic profile. The electron-withdrawing nature of the thiazole rings is expected to significantly influence the redox behavior of the dione core, making it a compelling target for electrochemical investigation. Understanding this behavior is paramount for its potential applications in the development of novel therapeutic agents, redox-active materials, and electrocatalysts.
Predicted Electrochemical Behavior: A Synthesis of Analogous Systems
Given the lack of direct experimental data on 1,2-Di(thiazol-2-yl)ethane-1,2-dione, we can infer its electrochemical characteristics by examining the behavior of structurally related compounds.
The Influence of the Thiazole Rings
The thiazole heterocycle is known to be electron-deficient, which has a pronounced effect on the electronic properties of adjacent functional groups.[2] In the context of 1,2-Di(thiazol-2-yl)ethane-1,2-dione, the two thiazole rings are expected to withdraw electron density from the α-diketone bridge. This inductive effect will likely render the carbonyl carbons more electrophilic and, consequently, easier to reduce. Therefore, we can anticipate that the reduction potential of 1,2-Di(thiazol-2-yl)ethane-1,2-dione will be less negative (i.e., occur at a more positive potential) compared to α-diketones bearing electron-donating or less electron-withdrawing substituents.
The Reduction Mechanism of the α-Diketone Core
The electrochemical reduction of α-diketones typically proceeds through a stepwise mechanism involving the transfer of two electrons and two protons to yield the corresponding α-hydroxyketone or diol.[4] The initial step is the reversible one-electron reduction to form a radical anion. This is often followed by a second one-electron reduction to a dianion, which is then protonated.
For 1,2-Di(thiazol-2-yl)ethane-1,2-dione, a similar pathway is anticipated. The process can be visualized as follows:
Caption: Proposed electrochemical reduction pathway of 1,2-Di(thiazol-2-yl)ethane-1,2-dione.
This multi-step process can be elegantly studied using cyclic voltammetry, where the reversibility of the electron transfer steps and the influence of proton availability can be assessed.
Experimental Protocols for Electrochemical Characterization
To experimentally validate the predicted electrochemical behavior of 1,2-Di(thiazol-2-yl)ethane-1,2-dione, a systematic approach employing cyclic voltammetry is recommended.
Materials and Instrumentation
| Component | Specification | Rationale |
| Potentiostat/Galvanostat | Research-grade with software for data acquisition and analysis | Essential for precise control of the electrode potential and accurate measurement of the resulting current. |
| Electrochemical Cell | Three-electrode configuration (working, reference, and counter electrodes) | A three-electrode setup is crucial for separating the contributions of the working electrode from the other cell components, ensuring accurate potential control.[5] |
| Working Electrode | Glassy carbon or platinum disk electrode | These materials are chemically inert over a wide potential window and provide a reproducible surface for electrochemical reactions. |
| Reference Electrode | Ag/AgCl or Saturated Calomel Electrode (SCE) | Provides a stable and well-defined reference potential against which the working electrode potential is measured. |
| Counter Electrode | Platinum wire or graphite rod | Serves to complete the electrical circuit and should have a large surface area to minimize polarization. |
| Solvent | Anhydrous aprotic solvent (e.g., acetonitrile, dimethylformamide) | Prevents interference from protonation reactions, allowing for the study of the intrinsic electron transfer processes. |
| Supporting Electrolyte | Tetrabutylammonium hexafluorophosphate (TBAPF₆) or similar | Provides conductivity to the solution and minimizes IR drop. |
| Analyte | 1,2-Di(thiazol-2-yl)ethane-1,2-dione | The compound under investigation. |
Step-by-Step Cyclic Voltammetry Protocol
-
Preparation of the Analyte Solution: Dissolve a known concentration of 1,2-Di(thiazol-2-yl)ethane-1,2-dione (typically 1-5 mM) in the chosen aprotic solvent containing the supporting electrolyte (e.g., 0.1 M TBAPF₆).
-
Deaeration: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements.
-
Electrode Polishing: Polish the working electrode surface with alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) to ensure a clean and reproducible surface. Rinse thoroughly with deionized water and the solvent to be used.
-
Cell Assembly: Assemble the three-electrode cell with the polished working electrode, the reference electrode, and the counter electrode immersed in the deaerated analyte solution. Maintain a blanket of inert gas over the solution throughout the experiment.
-
Cyclic Voltammetry Scan:
-
Set the initial and final potentials to values where no faradaic current is observed.
-
Scan the potential towards negative values to observe the reduction process.
-
Reverse the scan direction at a switching potential beyond the reduction peak.
-
Record the resulting current as a function of the applied potential.
-
-
Scan Rate Dependence Study: Repeat the cyclic voltammetry experiment at various scan rates (e.g., 25, 50, 100, 200, 500 mV/s). This will provide insights into the reversibility of the electron transfer and the stability of the generated intermediates.[5]
-
Data Analysis:
-
Determine the cathodic and anodic peak potentials (Epc and Epa) and peak currents (ipc and ipa).
-
Calculate the peak potential separation (ΔEp = Epa - Epc). For a reversible one-electron process, ΔEp should be close to 59/n mV at room temperature (where n is the number of electrons transferred).
-
Plot the peak current versus the square root of the scan rate. A linear relationship is indicative of a diffusion-controlled process.
-
Caption: Experimental workflow for the cyclic voltammetry study.
Interpretation of Expected Results and Potential Applications
The data obtained from the proposed cyclic voltammetry experiments will provide a wealth of information about the electrochemical properties of 1,2-Di(thiazol-2-yl)ethane-1,2-dione.
| Observation | Interpretation | Implication for Drug Development & Materials Science |
| First Reduction Potential (Epc1) | A measure of the ease of reduction of the dione. | A less negative potential suggests higher susceptibility to reduction, which could be relevant for its biological mechanism of action or for its use as an electron acceptor in materials. |
| Peak Separation (ΔEp) | Indicates the reversibility of the electron transfer. | A small ΔEp suggests a stable radical anion, which could be a key intermediate in its biological activity or a desirable property for charge storage applications. |
| Ratio of Anodic to Cathodic Peak Current (ipa/ipc) | A ratio close to 1 for the first redox couple indicates that the radical anion is stable on the timescale of the experiment. | A stable radical anion could participate in redox cycling in a biological system or contribute to the performance of an organic electronic device. |
| Appearance of New Peaks on Reverse Scan | Suggests that the initially formed species undergoes a chemical reaction to form a new electroactive species. | This could indicate metabolic pathways or degradation mechanisms relevant to drug development. |
The insights gained from these electrochemical studies can directly inform drug development efforts. For instance, the redox potential can be correlated with the compound's ability to generate reactive oxygen species or interfere with cellular redox processes, which are common mechanisms of action for anticancer drugs.[6] In materials science, the electrochemical properties are crucial for designing and optimizing organic batteries, electrochromic devices, and sensors.[7]
Conclusion and Future Directions
This technical guide has provided a comprehensive, albeit predictive, overview of the electrochemical behavior of 1,2-Di(thiazol-2-yl)ethane-1,2-dione. By drawing parallels with well-studied α-diketones and bithiazole systems, we have outlined the expected redox mechanisms and provided a detailed experimental roadmap for their investigation. The proposed cyclic voltammetry protocol, coupled with a thorough analysis of the resulting data, will furnish a deep understanding of the electron transfer properties of this intriguing molecule.
Future research should focus on executing these experiments to obtain concrete data. Furthermore, spectroelectrochemical techniques, which combine electrochemistry with spectroscopy (e.g., UV-Vis, EPR), would be invaluable for the direct observation and characterization of the transient radical intermediates. Computational studies, such as Density Functional Theory (DFT) calculations, can also complement the experimental work by providing theoretical insights into the electronic structure and redox potentials. The synergy between these experimental and theoretical approaches will undoubtedly accelerate the exploration of 1,2-Di(thiazol-2-yl)ethane-1,2-dione and its derivatives in the exciting fields of drug discovery and materials science.
References
-
Electrochemical performance of the bithiazole-based electrode in supercapacitor system. (2024). Materials Today: Proceedings. [Link]
- Meng, X., Luo, J., Wang, F., & Cao, X. (2020). Electrochemical Oxidative Oxydihalogenation of Alkynes for the Synthesis of α,α-Dihaloketones. Organic Letters, 22(3), 958–962.
-
Organic Chemistry Portal. α-Diketone synthesis by oxidation. [Link]
-
Summary of optical and electrochemical properties of polymers. (2021). ResearchGate. [Link]
-
Electrochemical performance of the bithiazole-based electrode in supercapacitor system. (2025). ResearchGate. [Link]
- Facile preparation of bithiazole-based material for inkjet printed light-emitting electrochemical cell. (2019). RSC Advances, 9(12), 6569–6575.
- Highly electroactive thiazolium [5,4-d]thiazol-2,5-dicarboxylic acid-silver electrochemiluminescent metal-organic frameworks: synthesis, properties and application in glutathione detection. (2025). Mikrochimica Acta, 192(2), 75.
- Yu, R., Tu, W., Wang, Z., Zhang, L., & Nie, F. (2024).
-
a) Redox reaction mechanisms of an acyclic 1,2‐diketone. b) Redox... (2012). ResearchGate. [Link]
- Electrochemical reduction of .alpha.,.beta.-unsaturated ketones. (1970). Analytical Chemistry, 42(13), 1540–1547.
- Process for the electrochemical synthesis of alpha-saturated ketones. (1990).
- Bithiazole: An Intriguing Electron-Deficient Building for Plastic Electronic Applications. (2017).
- Electrochemical synthesis for α-arylation of ketones using enol acetates and aryl diazonium salts. (2019). Organic Chemistry Frontiers, 6(15), 2736–2741.
-
Lab 1: Cyclic Voltammetry. (2025). Chemistry LibreTexts. [Link]
- Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis. (2024). ACS Omega.
- Thiazolo[5,4-d]thiazole-Based Metal–Organic Framework for Catalytic CO2 Cycloaddition and Photocatalytic Benzylamine Coupling Reactions. (2023). Inorganic Chemistry, 62(47), 19235–19242.
- Efficient Electrocatalysis for the Preparation of (Hetero)aryl Chlorides and Vinyl Chloride with 1,2-Dichloroethane. (2019).
-
Birch reduction of 1,2-Cyclopentanedione and Diketones. (2020). Chemistry Stack Exchange. [Link]
- Elgrishi, N., Rountree, K. J., McCarthy, B. D., Rountree, E. S., Eisenhart, T. T., & Dempsey, J. L. (2017). A Practical Beginner's Guide to Cyclic Voltammetry.
-
A Practical Beginner's Guide to Cyclic Voltammetry. (2017). IIT Kanpur. [Link]
- Asymmetric synthesis of pharmaceutically relevant 1-aryl-2-heteroaryl- and 1,2-diheteroarylcyclopropane-1-carboxylates. (2021). Chemical Science, 12(35), 11776–11782.
- Modular assembly of arenes, ethylene and heteroarenes for the synthesis of 1,2-arylheteroaryl ethanes. (2024).
-
Investigation on the Synthesis, Application and Structural Features of Heteroaryl 1,2-Diketones. (2022). ScholarWorks @ UTRGV. [Link]
-
Thiazole- and Thiadiazole-Based Metal–Organic Frameworks and Coordination Polymers for Luminescent Applications. (2025). ResearchGate. [Link]
- Electrochemical Nickel-Catalyzed Synthesis of Unsymmetrical Diorganyl Selanes from Diaryl Diselanes and Aryl and Alkyl Iodides. (2024). Molecules, 29(19), 4669.
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- 7. Electrochemical performance of the bithiazole-based electrode in supercapacitor system | springerprofessional.de [springerprofessional.de]
Methodological & Application
Synthesis of 1,2-Di(thiazol-2-yl)ethane-1,2-dione via SeO2 oxidation
Application Note: Synthesis of 1,2-Di(thiazol-2-yl)ethane-1,2-dione via SeO₂ Oxidation
Executive Summary
Bis-heteroaryl diketones are highly sought-after building blocks in the synthesis of complex pharmaceuticals, metal-organic frameworks (MOFs), and organic light-emitting diodes (OLEDs). Specifically, 1,2-di(thiazol-2-yl)ethane-1,2-dione (CAS: 114698-06-5) serves as a critical precursor for triazolothiazole analogs and advanced functional materials[1][2]. This application note details a highly optimized, self-validating protocol for the synthesis of 1,2-di(thiazol-2-yl)ethane-1,2-dione via the Riley oxidation of its corresponding acyloin precursor using selenium dioxide (SeO₂).
Mechanistic Rationale & Upstream Context
The synthesis of the target diketone relies on a two-stage strategic approach. First, the precursor, 1,2-di(thiazol-2-yl)-2-hydroxyethanone, is generated via a classic benzoin condensation of thiazole-2-carboxaldehyde[3]. The electron-deficient nature of the thiazole ring makes the aldehyde highly susceptible to umpolung catalysis (typically via cyanide or N-heterocyclic carbenes).
The subsequent transformation—the focus of this protocol—is the Riley Oxidation .
-
Causality of Reagent Selection: SeO₂ is selected over other oxidants (such as Swern conditions or peracids) because it exhibits exquisite chemoselectivity for
-methylene and -hydroxy groups adjacent to a carbonyl. Crucially, SeO₂ avoids the over-oxidation of the electron-rich sulfur or nitrogen atoms within the thiazole rings, which are prone to forming N-oxides or sulfoxides under strongly oxidizing conditions. -
Mechanistic Pathway: The reaction initiates via the acid/heat-promoted enolization of the acyloin. Electrophilic attack by SeO₂ yields a selenite ester intermediate. A subsequent Pummerer-like rearrangement and elimination expel water and elemental selenium (Se⁰), irreversibly driving the formation of the diketone.
Mechanistic pathway of SeO2-mediated Riley oxidation of dithiazolyl acyloin to diketone.
Experimental Protocol: A Self-Validating System
This protocol is designed with built-in visual and analytical checkpoints to ensure trustworthiness and reproducibility without requiring immediate spectroscopic confirmation.
Reagents & Materials
-
Substrate: 1,2-Di(thiazol-2-yl)-2-hydroxyethanone (10.0 mmol, 2.26 g)
-
Oxidant: Selenium dioxide (SeO₂, 12.0 mmol, 1.33 g) (Caution: Highly toxic, handle in a fume hood)
-
Solvent: 1,4-Dioxane (Anhydrous, 50 mL)
-
Workup Reagents: Celite® 545, Ethyl Acetate (EtOAc), Saturated NaHCO₃ (aq), Brine, Anhydrous Na₂SO₄.
Step-by-Step Methodology
-
Reaction Assembly: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the acyloin precursor (2.26 g) in 50 mL of 1,4-dioxane.
-
Oxidant Addition: Add SeO₂ (1.33 g, 1.2 equiv.) in one portion at room temperature. The mixture will initially appear as a pale yellow suspension.
-
Thermal Activation: Heat the reaction mixture to reflux (approx. 101 °C) under a nitrogen atmosphere.
-
Self-Validating Checkpoint 1 (Visual): Within 30–45 minutes, the solution will darken significantly, and a red/black precipitate will begin to form. This is colloidal elemental selenium (Se⁰), confirming that the redox cycle is actively proceeding.
-
-
Monitoring: Maintain reflux for 4 hours.
-
Self-Validating Checkpoint 2 (TLC): Monitor via TLC (Eluent: 1:1 Hexane/EtOAc). The starting acyloin (
, UV active) will be consumed, replaced by a faster-eluting, bright UV-active spot corresponding to the diketone ( ). The loss of the hydrogen-bonding hydroxyl group inherently increases the value.
-
-
Hot Filtration (Critical Step): Once starting material is consumed, remove the flask from heat. While the mixture is still hot (approx. 60–70 °C), filter it through a 2-inch pad of Celite.
-
Causality: Filtering while hot prevents the target diketone from co-crystallizing with the selenium waste on the frit.
-
-
Workup: Concentrate the filtrate under reduced pressure to remove 1,4-dioxane. Redissolve the crude residue in EtOAc (100 mL).
-
Neutralization: Wash the organic layer with saturated aqueous NaHCO₃ (
mL).-
Causality: SeO₂ oxidations generate acidic selenic/selenous acid byproducts. Failure to neutralize these will lead to degradation of the diketone during final concentration.
-
-
Final Isolation: Wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via recrystallization from hot ethanol to yield 1,2-di(thiazol-2-yl)ethane-1,2-dione as yellow crystals.
Quantitative Data & Characterization
Table 1: Optimization of Oxidation Conditions
The choice of solvent and temperature profoundly impacts the reaction kinetics and the physical state of the selenium byproduct.
| Solvent | Temp (°C) | Time (h) | Se(0) Byproduct State | Isolated Yield (%) |
| 1,4-Dioxane | 101 (Reflux) | 4.0 | Coarse red precipitate (Easy filtration) | 86% |
| Ethanol | 78 (Reflux) | 12.0 | Fine black colloid (Clogs filter) | 62% |
| Acetic Acid | 118 (Reflux) | 3.0 | Black precipitate | 71% (Trace degradation) |
| THF | 66 (Reflux) | 24.0 | Incomplete conversion | 45% |
Table 2: Analytical Characterization of Target Diketone (CAS: 114698-06-5)
Data serves as a reference standard for product verification[1].
| Parameter | Expected Value / Signature |
| Molecular Formula | |
| Molecular Weight | 224.25 g/mol |
| Appearance | Yellow crystalline solid |
| ¹H NMR (400 MHz, CDCl₃) | |
| ¹³C NMR (100 MHz, CDCl₃) | |
| ESI-MS (m/z) | Calculated for [M+H]⁺: 225.0; Found: 225.1 |
References
-
Studies on Thiazole Derivatives as Analytical Reagents. III: Thiazolecarboxaldehyde Derivatives Source: Yakugaku zasshi (Journal of the Pharmaceutical Society of Japan) / ResearchGate URL:[Link]
Sources
Protocols for condensing 1,2-Di(thiazol-2-yl)ethane-1,2-dione with diamines
Application Note: Condensation Protocols for 1,2-Di(thiazol-2-yl)ethane-1,2-dione with Diamines in Heterocyclic Synthesis
Executive Summary
The synthesis of aza-polycyclic scaffolds—specifically pyrazines and quinoxalines—is a cornerstone of modern drug discovery and materials science. These moieties are frequently evaluated as kinase inhibitors, NMDA receptor antagonists, and advanced coordination ligands[1][2]. 1,2-Di(thiazol-2-yl)ethane-1,2-dione (CAS: 114698-06-5) serves as a highly versatile, electron-deficient α-diketone building block[3][4]. This application note details field-proven, green-chemistry protocols for the cyclocondensation of this bis-thiazolyl diketone with 1,2-diamines. By moving away from harsh, thermally demanding reflux conditions and leveraging mild Lewis acid catalysis, these methods ensure high yields, rapid reaction kinetics, and scalable self-validating workflows.
Mechanistic Insights & Causality
The condensation of an α-diketone with a 1,2-diamine to form a pyrazine or quinoxaline core is a thermodynamically driven double Schiff-base formation[5]. However, the unique electronic topology of 1,2-di(thiazol-2-yl)ethane-1,2-dione dictates specific reaction dynamics:
-
Electrophilic Activation: The flanking thiazole rings exert a strong inductive electron-withdrawing (-I) effect. This lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the dicarbonyl system, making the carbonyl carbons exceptionally susceptible to nucleophilic attack by primary amines.
-
Catalytic Intervention: While the reaction can proceed uncatalyzed under prolonged heating, the introduction of mild Lewis acids—such as Cerium (IV) Ammonium Nitrate (CAN)[6] or Lithium Bromide (LiBr)[7]—polarizes the carbonyl oxygen atoms. This dramatically accelerates hemiaminal formation and reduces the reaction time from hours to minutes at ambient temperature.
-
Aromatization vs. Dehydrogenation: When condensed with aromatic diamines (e.g., o-phenylenediamine), the elimination of two water molecules directly yields the fully aromatic 2,3-di(thiazol-2-yl)quinoxaline[5]. Conversely, condensation with aliphatic 1,2-diamines (e.g., ethylenediamine) initially yields a dihydropyrazine intermediate, which may require a subsequent oxidative dehydrogenation step to achieve the fully aromatic pyrazine core[8].
Figure 1: Mechanistic pathway for the catalyzed cyclocondensation of bis-thiazolyl diketones.
Quantitative Data Summary
To optimize the synthesis, various catalytic systems have been evaluated. The table below summarizes the causality and performance metrics of these systems, allowing researchers to select the most appropriate conditions based on available reagents and scale.
Table 1: Comparative Catalytic Systems for α-Diketone Condensations
| Catalyst System | Loading | Solvent System | Temp (°C) | Time (min) | Yield (%) | Mechanistic Role & Causality |
| Uncatalyzed | N/A | EtOH | 78 (Reflux) | 120 - 240 | 60 - 75 | Relies solely on thermal energy to overcome the activation barrier[1]. |
| CAN | 5 mol% | H₂O or EtOH/H₂O | 25 (Ambient) | 10 - 15 | 92 - 96 | Ce(IV) acts as a hard Lewis acid, strongly polarizing the diketone carbonyls[6]. |
| LiBr | 20 mol% | EtOH/H₂O (1:1) | 25 (Ambient) | 15 - 30 | 88 - 95 | Li⁺ provides mild Lewis acidity; Br⁻ assists in proton shuttling during dehydration[7]. |
| Silica NPs | 10 mol% | Solvent-Free | 25 (Ambient) | 5 - 10 | 90 - 98 | High surface area provides a concentrated microenvironment for cyclocondensation[9]. |
Experimental Protocols
The following protocols are designed as self-validating systems. They integrate visual and chromatographic checkpoints to ensure high-fidelity results without relying on blind adherence to a timer.
Protocol A: Green Synthesis using Cerium (IV) Ammonium Nitrate (CAN)
This method is highly recommended for its rapid kinetics and minimal environmental footprint, utilizing water as a co-solvent to drive product precipitation[6].
Step-by-Step Methodology:
-
Reagent Solvation: In a 50 mL round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 mmol of 1,2-di(thiazol-2-yl)ethane-1,2-dione (224.25 mg) in 5 mL of absolute ethanol. Causality: Ethanol ensures the complete solvation of the hydrophobic bis-thiazolyl system, preventing localized concentration gradients.
-
Catalyst Activation: Add 5 mol% Cerium (IV) Ammonium Nitrate (CAN) dissolved in 5 mL of distilled water to the flask. Causality: Water activates the CAN catalyst and creates a highly polar medium that will eventually force the precipitation of the less polar product.
-
Nucleophile Introduction: Slowly add 1.0 mmol of the selected 1,2-diamine (e.g., o-phenylenediamine, 108.14 mg) portion-wise to prevent exothermic spiking.
-
Cyclocondensation: Stir the mixture at room temperature (25°C) for 10–15 minutes.
-
Self-Validation (QC Checkpoint):
-
Visual: The reaction is nearing completion when the distinct yellow/orange hue of the diketone fades, replaced by the precipitation of an off-white/pale solid.
-
Chromatographic: Perform TLC (Hexane:EtOAc 7:3). The reaction is validated as complete when the UV-active diketone spot is entirely consumed, and a new highly fluorescent product spot appears.
-
-
Isolation: Add an additional 10 mL of ice-cold water to the flask to maximize product precipitation. Filter the solid under vacuum, wash with cold water (3 x 5 mL) to remove the water-soluble CAN catalyst, and dry in vacuo.
Protocol B: Mild Condensation using Lithium Bromide (LiBr)
For laboratories lacking rare-earth catalysts or requiring cost-effective scale-up, LiBr serves as an excellent, inexpensive alternative[7].
Step-by-Step Methodology:
-
Reaction Assembly: To a 50 mL round-bottom flask, add 1.0 mmol of 1,2-di(thiazol-2-yl)ethane-1,2-dione, 1.0 mmol of the 1,2-diamine, and 20 mol% LiBr (17.3 mg).
-
Solvent Addition: Suspend the mixture in 20 mL of a 1:1 (v/v) EtOH/H₂O solvent system. Causality: This specific ratio provides optimal solubility for the organic reactants while maintaining the ionic dissociation of the LiBr catalyst required for Lewis acid activation[7].
-
Cyclocondensation: Stir vigorously at room temperature for 15–30 minutes.
-
Self-Validation (QC Checkpoint): Similar to Protocol A, monitor the dissipation of the diketone's color. If unreacted starting material persists on TLC after 30 minutes, gently warm the mixture to 40°C for an additional 10 minutes.
-
Isolation: Allow the mixture to stand at room temperature for 1 hour to promote the growth of high-purity crystals. Collect the crystalline product by filtration, wash with a minimal amount of cold 1:1 EtOH/H₂O, and dry.
Figure 2: Step-by-step experimental workflow with integrated self-validation checkpoints.
References
-
AiFChem. "24295-03-2 | 2-Acetylthiazole - AiFChem" (Contains building block data for 1,2-DI(thiazol-2-yl)ethane-1,2-dione).3
-
BLD Pharm. "43039-98-1 | 1-(Thiazol-2-yl)propan-1-one | BLD Pharm" (Contains registry data for 1,2-DI(thiazol-2-yl)ethane-1,2-dione). 4
-
Mohamadpour, F., et al. "Silica nanoparticles efficiently catalyzed synthesis of quinolines and quinoxalines." Catalysis Science & Technology, RSC Publishing. 9
-
Mohammadizadeh, M. R., et al. "Lithium bromide as an efficient, green, and inexpensive catalyst for the synthesis of quinoxaline derivatives at room temperature." Taylor & Francis, 2010. 7
-
Ballaschk, F., et al. "Synthesis of substituted pyrazines from N-allyl malonamides." RSC Publishing, 2017. 8
-
Abu-Hashem, A. A. "Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives." American Journal of Organic Chemistry, 2015. 1
-
Ley, S. V., et al. "Safe and Reliable Synthesis of Diazoketones and Quinoxalines in a Continuous Flow Reactor." Organic Letters, ACS Publications, 2010. 2
-
More, S. V., Sastry, M. N. V., & Yao, C. "Cerium (IV) ammonium nitrate (CAN) as a catalyst in tap water: A simple, proficient and green approach for the synthesis of quinoxalines." Green Chemistry, RSC Publishing, 2006. 6
Sources
- 1. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 24295-03-2 | 2-Acetylthiazole - AiFChem [aifchem.com]
- 4. 43039-98-1|1-(Thiazol-2-yl)propan-1-one|BLD Pharm [bldpharm.com]
- 5. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cerium (iv) ammonium nitrate (CAN) as a catalyst in tap water: A simple, proficient and green approach for the synthesis of quinoxalines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Synthesis of substituted pyrazines from N -allyl malonamides - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11529F [pubs.rsc.org]
- 9. Silica nanoparticles efficiently catalyzed synthesis of quinolines and quinoxalines - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
The Rising Star in Coordination Chemistry: 1,2-Di(thiazol-2-yl)ethane-1,2-dione as a Versatile Chelating Ligand
Introduction: Unveiling a New Player in Ligand Design
The quest for novel chelating ligands is a perpetual driving force in the advancement of coordination chemistry, with profound implications for catalysis, materials science, and the development of new therapeutic agents. Thiazole-containing compounds, in particular, have garnered significant attention due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The incorporation of the thiazole moiety into multidentate ligands offers a unique combination of electronic properties and coordination geometries, making them attractive candidates for the synthesis of innovative metal complexes.[3]
This application note introduces 1,2-Di(thiazol-2-yl)ethane-1,2-dione , a promising yet underexplored chelating ligand. Its structure, featuring two thiazole rings linked by an α-dione bridge, presents a compelling N,N'-bidentate coordination motif. This guide provides a comprehensive overview of this ligand, including a proposed synthetic protocol, detailed procedures for its application in the synthesis of transition metal complexes, and a discussion of the potential applications of the resulting coordination compounds. While direct literature on this specific molecule is nascent, the protocols and insights presented herein are grounded in established principles of coordination chemistry and analogous heterocyclic systems.
Ligand Profile: Structural and Electronic Characteristics
1,2-Di(thiazol-2-yl)ethane-1,2-dione, with the molecular formula C₈H₄N₂O₂S₂, possesses a molecular weight of 224.25 g/mol .[4] The key to its function as a chelating agent lies in the two thiazole rings, each containing a nitrogen atom with a lone pair of electrons available for coordination to a metal center. The α-dicarbonyl bridge influences the electronic properties of the thiazole rings and dictates the spatial arrangement of the nitrogen donor atoms, predisposing the ligand for the formation of stable five-membered chelate rings with metal ions.
Table 1: Physicochemical Properties of 1,2-Di(thiazol-2-yl)ethane-1,2-dione
| Property | Value | Source |
| Molecular Formula | C₈H₄N₂O₂S₂ | [4] |
| Molecular Weight | 224.25 g/mol | [4] |
| SMILES | O=C(C(=O)C1=NC=CS1)C2=NC=CS2 | [4] |
| Purity (Typical) | >95% | [4] |
Experimental Protocols
Part 1: Synthesis of 1,2-Di(thiazol-2-yl)ethane-1,2-dione - A Proposed Route
While a definitive, peer-reviewed synthesis for 1,2-di(thiazol-2-yl)ethane-1,2-dione is not widely published, a plausible and efficient route can be extrapolated from the synthesis of analogous α-dicarbonyl compounds. A common and effective method involves the oxidation of an α-hydroxyketone or a 1,2-diol precursor. The following protocol outlines a proposed two-step synthesis starting from 2-acetylthiazole.
Workflow for Ligand Synthesis
Caption: Proposed two-step synthesis of the target ligand.
Step 1: Reductive Coupling of 2-Acetylthiazole to form 1,2-Di(thiazol-2-yl)ethane-1,2-diol
-
Rationale: This step aims to create the ethane bridge and the two hydroxyl groups that will be subsequently oxidized. Reductive coupling of ketones is a standard method for forming 1,2-diols.
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend activated zinc dust (2.0 equivalents) in anhydrous tetrahydrofuran (THF).
-
Add a solution of 2-acetylthiazole (1.0 equivalent) in anhydrous THF dropwise to the zinc suspension under an inert atmosphere (e.g., argon or nitrogen).
-
Gently heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1,2-di(thiazol-2-yl)ethane-1,2-diol.
-
Step 2: Oxidation to 1,2-Di(thiazol-2-yl)ethane-1,2-dione
-
Rationale: A mild oxidizing agent is chosen to selectively oxidize the secondary alcohols to ketones without cleaving the carbon-carbon bond or affecting the thiazole rings.
-
Procedure:
-
Dissolve the purified 1,2-di(thiazol-2-yl)ethane-1,2-diol (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or acetone.
-
Add a mild oxidizing agent, such as manganese dioxide (MnO₂, 5.0 equivalents) or pyridinium chlorochromate (PCC, 1.5 equivalents), portion-wise at room temperature.
-
Stir the reaction mixture vigorously for 2-4 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the oxidizing agent and its byproducts.
-
Wash the celite pad with additional solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude 1,2-di(thiazol-2-yl)ethane-1,2-dione.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain the pure ligand as a crystalline solid.
-
Part 2: General Protocol for the Synthesis of a Metal(II) Complex
This protocol provides a general method for the synthesis of a metal(II) complex using 1,2-di(thiazol-2-yl)ethane-1,2-dione as the chelating ligand. The choice of metal salt and solvent may be varied depending on the desired complex.
Workflow for Metal Complex Synthesis
Caption: General workflow for synthesizing metal complexes.
-
Materials:
-
1,2-Di(thiazol-2-yl)ethane-1,2-dione (Ligand)
-
A metal(II) salt (e.g., CoCl₂, Ni(OAc)₂, Cu(NO₃)₂)
-
An appropriate solvent (e.g., ethanol, methanol, acetonitrile)
-
-
Procedure:
-
In a clean, dry flask, dissolve 1,2-di(thiazol-2-yl)ethane-1,2-dione (2.0 equivalents) in the chosen solvent with gentle heating if necessary.
-
In a separate flask, dissolve the metal(II) salt (1.0 equivalent) in the same solvent.
-
Slowly add the metal salt solution dropwise to the ligand solution with continuous stirring.
-
A color change or the formation of a precipitate may be observed, indicating complex formation.
-
Continue stirring the reaction mixture at room temperature or with gentle heating for 1-3 hours to ensure complete reaction.
-
If a precipitate has formed, it can be collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
-
If no precipitate forms, the complex can be crystallized by slow evaporation of the solvent, vapor diffusion of a less polar solvent, or by cooling the solution.
-
Characterize the resulting metal complex using techniques such as FT-IR, UV-Vis, and elemental analysis. Single-crystal X-ray diffraction is the definitive method for structural elucidation.
-
Characterization of the Ligand and its Metal Complexes
A suite of spectroscopic and analytical techniques is essential for the unambiguous characterization of the synthesized ligand and its metal complexes.
Table 2: Key Characterization Techniques and Expected Observations
| Technique | Ligand (Expected) | Metal Complex (Expected) |
| FT-IR (cm⁻¹) | C=O stretching (around 1680-1720), C=N stretching of thiazole ring. | Shift in C=N stretching frequency upon coordination. Appearance of new bands in the far-IR region corresponding to M-N bonds. |
| ¹H NMR | Signals corresponding to the thiazole ring protons. | Shifts in the proton signals of the thiazole ring upon coordination. |
| UV-Vis | Absorption bands corresponding to π→π* transitions within the thiazole rings and n→π* transitions of the carbonyl groups. | Shift in ligand-based transitions and the appearance of d-d transitions (for transition metals) in the visible region. |
| Elemental Analysis | Confirms the C, H, N, S composition. | Confirms the metal-to-ligand ratio in the complex. |
| Mass Spectrometry | Molecular ion peak corresponding to the ligand's molecular weight. | Molecular ion peak corresponding to the complex or its fragments. |
Potential Applications in Research and Drug Development
The unique structural and electronic features of metal complexes derived from 1,2-di(thiazol-2-yl)ethane-1,2-dione suggest a broad range of potential applications.
-
Catalysis: The well-defined coordination sphere and the potential for redox activity at the metal center make these complexes promising candidates for catalysts in various organic transformations. The thiazole rings can be functionalized to tune the steric and electronic properties of the catalyst.
-
Bioinorganic Chemistry and Drug Development: Given the known biological activity of thiazole derivatives, metal complexes of this ligand could exhibit enhanced or novel therapeutic properties.[3][5] The chelation of a metal ion can modulate the bioavailability and activity of the organic ligand. Potential areas of investigation include:
-
Antimicrobial Agents: The combined effect of the thiazole moiety and the metal ion could lead to potent antimicrobial agents with novel mechanisms of action.
-
Anticancer Agents: The ability of such complexes to interact with biological macromolecules like DNA or enzymes could be explored for anticancer drug design.
-
-
Materials Science: The rigid and planar nature of the ligand, when coordinated to metal ions, can facilitate the formation of ordered supramolecular structures and coordination polymers with interesting photophysical or magnetic properties.
Conclusion and Future Outlook
1,2-Di(thiazol-2-yl)ethane-1,2-dione represents a valuable addition to the toolbox of coordination chemists. Its straightforward, albeit proposed, synthesis and its predictable N,N'-bidentate coordination mode make it an accessible and versatile ligand for the construction of a wide array of metal complexes. The insights and protocols provided in this application note are intended to serve as a foundational guide for researchers venturing into the exploration of this exciting new ligand and its coordination chemistry. Further research into the synthesis of derivatives of this ligand and a systematic investigation of the properties of its metal complexes will undoubtedly unlock its full potential in catalysis, medicine, and materials science.
References
- Pathak, M. et al. (Year not specified). Systematic Review On Thiazole And Its Applications.
-
(2025, August 7). Current Advances in Synthesis and Therapeutic Applications of Thiazole and its Derivatives: Review Article. ResearchGate. Available at: [Link]
-
(2022, August 30). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. PMC. Available at: [Link]
-
(2022, January 27). Design, Synthesis of New 1,2,4-Triazole/1,3,4-Thiadiazole with Spiroindoline, Imidazo[4,5-b]quinoxaline and Thieno[2,3-d]pyrimidine from Isatin Derivatives as Anticancer Agents. Semantic Scholar. Available at: [Link]
Sources
- 1. First-Row Transition Metal Complexes Incorporating the 2-(2′-pyridyl)quinoxaline Ligand (pqx), as Potent Inflammatory Mediators: Cytotoxic Properties and Biological Activities against the Platelet-Activating Factor (PAF) and Thrombin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Transition metal pyridine complexes - Wikipedia [en.wikipedia.org]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. scispace.com [scispace.com]
Application Note: Preparation of Transition Metal Complexes with 1,2-Di(thiazol-2-yl)ethane-1,2-dione
This Application Note is designed to guide researchers through the preparation, characterization, and handling of transition metal complexes utilizing the 1,2-Di(thiazol-2-yl)ethane-1,2-dione ligand.
Introduction & Scientific Rationale
The ligand 1,2-di(thiazol-2-yl)ethane-1,2-dione (often referred to as 2,2'-dithiazolylglyoxal ) represents a specialized class of
Ligand Properties & Coordination Modes
Unlike rigid phenanthroline systems, this ligand possesses torsional flexibility around the central C-C bond.
-
Free Ligand State: Typically adopts a trans-oid conformation between the carbonyls and thiazole rings to minimize dipole repulsion.
-
Complexed State: Upon coordination with transition metals (e.g., Cu(II), Zn(II), Ni(II), Co(II)), the ligand undergoes a conformational rotation to a cis-planar geometry, facilitating chelation.
-
Donor Sites: The primary coordination sites are the thiazole nitrogen atoms , forming a stable 5-membered chelate ring with the metal center. While the carbonyl oxygens are potential donors (O,O'-coordination), N,N'-coordination is thermodynamically preferred for late transition metals due to the softer nature of the nitrogen donors compared to the hard oxygen donors.
Applications
-
Catalysis:
-Diimine complexes are potent catalysts for olefin polymerization and oxidation reactions. -
Bioinorganic Chemistry: Thiazole moieties are pharmacophores; their metal complexes often exhibit enhanced antimicrobial and anticancer activity compared to the free ligand.
-
Photophysics: The conjugated
-system allows for tunable Metal-to-Ligand Charge Transfer (MLCT) transitions, useful in sensing applications.
Experimental Protocols
Materials & Safety
-
Ligand: 1,2-Di(thiazol-2-yl)ethane-1,2-dione (Commercially available or synthesized via lithiation of thiazole and reaction with dimethyl oxalate).
-
Metal Salts: Anhydrous metal chlorides (
) or perchlorates ( ) are preferred for solubility in organic media. -
Solvents: HPLC-grade Ethanol (EtOH), Methanol (MeOH), Dichloromethane (DCM), and Acetonitrile (MeCN).
-
Safety: Perchlorates are potentially explosive; handle small quantities behind a blast shield. Thiazoles may be skin irritants.
Protocol A: Synthesis of the Ligand (If not purchased)
Note: If the ligand is purchased (CAS 114698-06-5), skip to 2.3.
Mechanism: Nucleophilic acyl substitution.
-
Reagents: Thiazole (20 mmol),
-Butyllithium (22 mmol, 2.5 M in hexanes), Dimethyl oxalate (10 mmol). -
Procedure:
-
Cool a solution of thiazole in dry THF to -78 °C under
. -
Add
-BuLi dropwise. Stir for 30 min to generate 2-lithiothiazole. -
Add dimethyl oxalate (0.5 eq) slowly.
-
Allow to warm to RT and stir for 12 h.
-
Quench with sat.
, extract with DCM, and recrystallize from ethanol.
-
Protocol B: General Preparation of Metal(II) Complexes ( )
Target: Synthesis of [M(L)Cl2] where M = Cu, Ni, Co, Zn.
Step-by-Step Workflow:
-
Ligand Solution: Dissolve 1.0 mmol (224 mg) of 1,2-di(thiazol-2-yl)ethane-1,2-dione in 20 mL of hot absolute ethanol . Ensure complete dissolution (solution may be yellow/orange).
-
Metal Solution: Dissolve 1.0 mmol of the metal chloride salt (e.g.,
: 170 mg) in 10 mL of hot ethanol . -
Reaction:
-
Add the metal solution dropwise to the stirring ligand solution.
-
Observation: Immediate color change indicates complexation (e.g., Green/Blue for Cu, Pink/Purple for Co).
-
Reflux the mixture at 78 °C for 3-6 hours .
-
-
Isolation:
-
Cool slowly to room temperature, then to 4 °C.
-
If precipitate forms: Filter and wash with cold ethanol and diethyl ether.
-
If no precipitate: Reduce volume by 50% on a rotary evaporator and add diethyl ether to induce precipitation.
-
-
Drying: Dry the solid in a vacuum desiccator over
for 24 hours.
Protocol C: Preparation of Bis-Ligand Complexes ( )
Target: Synthesis of 2 for octahedral geometry.
-
Stoichiometry: Adjust ratio to 1:2 (Metal:Ligand) .
-
Metal Salt: 0.5 mmol.
-
Ligand: 1.0 mmol.
-
-
Solvent System: Use Acetonitrile (MeCN) instead of ethanol to prevent solvolysis if the metal is labile.
-
Counter-ion Exchange (Optional): If using chloride salts but desiring perchlorate/hexafluorophosphate salts for solubility/crystallinity, add a stoichiometric amount of
or to the hot reaction mixture before cooling.
Data Presentation & Characterization
Expected Analytical Data
Comparing the free ligand to the metal complex is crucial for validating coordination.
| Technique | Parameter | Free Ligand Value (Approx) | Complex Value (Expected) | Structural Insight |
| IR Spectroscopy | Slight redshift due to conjugation; larger shift implies O-coordination. | |||
| IR Spectroscopy | Primary Indicator: Shift confirms N-coordination to metal. | |||
| 1H NMR | Thiazole H | Downfield Shift ( | Deshielding due to electron donation to metal (Diamagnetic ions only, e.g., Zn, Ru). | |
| UV-Vis | New band | Appearance of MLCT (Metal-to-Ligand Charge Transfer) or d-d transitions. | ||
| Molar Conductivity | N/A | For |
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| Low Yield / No Precipitate | High solubility of complex. | Switch solvent to Methanol or add Hexane/Ether as antisolvent. Vapor diffusion crystallization recommended. |
| Color Change Reverses | Labile complex / Solvolysis. | Avoid protic solvents (EtOH). Use dry Acetonitrile or Nitromethane . |
| Insoluble Product | Polymerization or Oxide formation. | Ensure anhydrous conditions. Verify metal salt purity. Use DMSO for characterization. |
Visualizing the Coordination Pathway
The following diagram illustrates the synthesis and the distinct coordination modes. The N,N'-Chelation is the target pathway for stable transition metal complexes.
Caption: Synthesis workflow and bifurcation of coordination modes. N,N'-chelation is favored for Cu, Zn, Ni, Co.
References
-
Ligand Availability & Structure: Kimia Corp. 1,2-di(thiazol-2-yl)ethane-1,2-dione Product Specifications. Retrieved from 1[2][3][4]
-
Thiazole Ligand Synthesis (Analogous): AiFChem. Synthetic Routes for Thiazole Derivatives. Retrieved from 5[2][3]
-
Coordination Chemistry of Thiazoles: Alochana Journal. Synthesis and Structural Studies on some Transition Metal Complexes of Bis-(benzthiazole-2-thio) Ethane. Retrieved from 6[2][3][4][6]
-
General Protocol for Diimine Complexes: Dalton Transactions. Copper(II) complexes of functionalized 2,2′:6′,2′′-terpyridines and 2,6-di(thiazol-2-yl)pyridine. Retrieved from 3[2][3][4][6]
-
Biological Activity of Thiazole Complexes: NIH PubMed. Synthesis and antimicrobial evaluation of some new 1,2-bis-(2-(N-arylimino)-1,3-thiazolidin-3-yl)ethane derivatives. Retrieved from 7[2][3]
Sources
- 1. Kimia [kimiacorp.com]
- 2. mdpi.com [mdpi.com]
- 3. Copper(ii) complexes of functionalized 2,2′:6′,2′′-terpyridines and 2,6-di(thiazol-2-yl)pyridine: structure, spectroscopy, cytotoxicity and catalytic activity - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. 24295-03-2 | 2-Acetylthiazole - AiFChem [aifchem.com]
- 6. alochana.org [alochana.org]
- 7. Synthesis and antimicrobial evaluation of some new 1,2-bis-(2-(N-arylimino)-1,3-thiazolidin-3-yl)ethane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Catalytic Applications of Thiazole-Containing Metal Frameworks: A Guide for Researchers
The field of catalysis is in a perpetual state of innovation, driven by the need for more efficient, selective, and sustainable chemical transformations. Within this landscape, metal-organic frameworks (MOFs) and coordination complexes engineered with nitrogen- and sulfur-containing heterocyclic ligands have emerged as a particularly promising class of catalysts. The unique electronic properties and versatile coordination chemistry of ligands incorporating the thiazole motif have positioned them at the forefront of this research. This guide provides an in-depth exploration of the catalytic applications of metal frameworks constructed from thiazole-based ligands, offering both foundational knowledge and practical protocols for researchers, scientists, and professionals in drug development.
While a vast array of thiazole-containing ligands have been explored, this document will focus on illustrative examples from the literature to highlight the catalytic potential of this class of compounds. Although the specific ligand 1,2-Di(thiazol-2-yl)ethane-1,2-dione presents an intriguing scaffold for the design of novel catalysts, its applications in metal frameworks are not yet extensively documented. Therefore, we will draw upon well-characterized, analogous systems to provide a robust and scientifically grounded overview of the catalytic capabilities of thiazole-containing metal frameworks.
The Thiazole Moiety: A Privileged Scaffold in Catalysis
The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, imparts a unique combination of properties to a ligand. The nitrogen atom provides a primary coordination site for metal ions, while the sulfur atom can also participate in coordination, leading to diverse binding modes and the potential for multi-metallic active sites. Furthermore, the aromatic nature of the thiazole ring can be readily functionalized, allowing for the fine-tuning of the steric and electronic environment of the catalytic center. This modularity is a key advantage in the rational design of catalysts with tailored activity and selectivity.
I. Photocatalytic Applications: Harnessing Light for Chemical Synthesis
Thiazole-based metal-organic frameworks have demonstrated significant potential in photocatalysis, where light energy is used to drive chemical reactions. The introduction of photoactive thiazole-containing ligands into a robust framework structure allows for efficient light harvesting and the generation of charge-separated states, which are crucial for photocatalytic activity.
A. Photocatalytic Benzylamine Coupling
A notable application of thiazole-based MOFs is the photocatalytic coupling of benzylamines. For instance, a zinc-based MOF constructed with a thiazolo[5,4-d]thiazole (TZTZ) derivative has been shown to be an efficient heterogeneous catalyst for this transformation under mild conditions.[1][2]
Mechanism of Action: The photocatalytic cycle is initiated by the absorption of light by the TZTZ-containing MOF, leading to the generation of an excited state. This excited MOF can then transfer an electron to an oxidant, such as molecular oxygen, to produce a superoxide radical (•O₂⁻).[1][2] This highly reactive species is the primary active substance responsible for the oxidation of benzylamine to the corresponding imine.
Experimental Protocol 1: Photocatalytic Coupling of Benzylamine using a Thiazolo[5,4-d]thiazole-Based Zn-MOF
Objective: To synthesize N-benzylidenebenzylamine from benzylamine using a thiazolo[5,4-d]thiazole-based Zn-MOF as a photocatalyst.
Materials:
-
Thiazolo[5,4-d]thiazole-based Zn-MOF (synthesized as per literature procedures)[1]
-
Benzylamine
-
Acetonitrile (ACN), anhydrous
-
Oxygen (O₂) balloon
-
300 W Xenon lamp (or a suitable visible light source)
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Gas chromatograph-mass spectrometer (GC-MS) for product analysis
Procedure:
-
In a Schlenk flask, add the thiazolo[5,4-d]thiazole-based Zn-MOF (10 mg).
-
Add anhydrous acetonitrile (5 mL) to the flask.
-
Add benzylamine (0.1 mmol) to the suspension.
-
Seal the flask and purge with oxygen gas for 15 minutes, then leave under an O₂ atmosphere (balloon).
-
Place the flask on a magnetic stirrer and irradiate with a 300 W Xenon lamp with constant stirring.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing by GC-MS.
-
Upon completion, centrifuge the reaction mixture to separate the catalyst.
-
The supernatant can be analyzed to determine the yield of the N-benzylidenebenzylamine product.
Catalyst Reusability: The recovered MOF catalyst can be washed with acetonitrile, dried under vacuum, and reused for subsequent catalytic runs to assess its stability and recyclability.[3][4]
II. Carbon Dioxide Utilization: Catalytic Cycloaddition Reactions
The chemical fixation of carbon dioxide is a critical area of research for sustainable chemistry. Thiazole-containing metal frameworks have emerged as effective catalysts for the cycloaddition of CO₂ to epoxides, yielding valuable cyclic carbonates.
A. Synthesis of Cyclic Carbonates
A zinc-based MOF incorporating a thiazolo[5,4-d]thiazole ligand has been shown to efficiently catalyze the formation of cyclic carbonates from CO₂ and various epoxide substrates under mild conditions.[1][2] The porous nature of the MOF allows for the co-adsorption of both CO₂ and the epoxide, facilitating their interaction at the active catalytic sites.
Catalytic Cycle Overview:
Caption: Generalized catalytic cycle for CO₂ cycloaddition.
Experimental Protocol 2: CO₂ Cycloaddition to Propylene Oxide using a Thiazolo[5,4-d]thiazole-Based Zn-MOF
Objective: To synthesize propylene carbonate from propylene oxide and carbon dioxide using a thiazolo[5,4-d]thiazole-based Zn-MOF catalyst.
Materials:
-
Thiazolo[5,4-d]thiazole-based Zn-MOF (activated)[1]
-
Propylene oxide
-
Carbon dioxide (high purity)
-
High-pressure stainless-steel reactor with a magnetic stirrer
-
Temperature controller
Procedure:
-
Place the activated thiazolo[5,4-d]thiazole-based Zn-MOF (e.g., 50 mg) into the high-pressure reactor.
-
Add propylene oxide (e.g., 20 mmol).
-
Seal the reactor and purge with CO₂ gas several times to remove air.
-
Pressurize the reactor with CO₂ to the desired pressure (e.g., 1 MPa).
-
Heat the reactor to the desired temperature (e.g., 80 °C) with constant stirring.
-
Maintain the reaction for the specified time (e.g., 12 hours).
-
After the reaction, cool the reactor to room temperature and slowly vent the CO₂.
-
Analyze the reaction mixture by ¹H NMR spectroscopy or gas chromatography to determine the conversion and yield of propylene carbonate.
III. Cross-Coupling Reactions: Forging Carbon-Carbon Bonds
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. The development of efficient and robust catalysts is crucial for their widespread application. Simple thiazole-based ligands have shown promise in forming highly active palladium(II) catalysts for Suzuki-Miyaura aryl cross-coupling reactions.
A. Suzuki-Miyaura Cross-Coupling
Palladium(II) complexes of 2-methyl-4-phenyl-1,3-thiazole have been synthesized and characterized as effective catalysts for the Suzuki-Miyaura cross-coupling of aryl halides with arylboronic acids. These catalysts are compatible with a range of functional groups.
Experimental Workflow:
Caption: General workflow for Suzuki-Miyaura cross-coupling.
IV. Oxidation Catalysis: Selective Transformations of Hydrocarbons and Alcohols
Copper(II) complexes of 2,6-di(thiazol-2-yl)pyridine derivatives have been investigated as catalysts for the oxidation of alkanes and alcohols.[5] These complexes can activate oxidants like hydrogen peroxide and tert-butyl hydroperoxide (TBHP) for selective oxidation reactions.
A. Alkane and Alcohol Oxidation
The catalytic activity of these copper complexes has been demonstrated in the oxidation of cyclohexene and secondary alcohols.[5] The choice of oxidant and reaction conditions can influence the product distribution and yield.
| Catalyst System | Substrate | Oxidant | Product(s) | Yield (%) | TON |
| Cu(II)-2,6-di(thiazol-2-yl)pyridine | Cyclohexane | TBHP | Cyclohexanol + Cyclohexanone | 23 | 210 |
| Cu(II)-2,6-di(thiazol-2-yl)pyridine | Secondary Alcohols | TBHP | Ketones | up to 98 | up to 630 |
Table 1: Catalytic Performance of a Cu(II)-Thiazole Complex in Oxidation Reactions.[5] (TON = Turnover Number)
Conclusion and Future Outlook
Metal frameworks incorporating thiazole-containing ligands represent a versatile and highly tunable platform for the development of novel catalysts. The applications highlighted in this guide, from photocatalysis and CO₂ utilization to cross-coupling and oxidation reactions, underscore the broad potential of these systems. The inherent modularity of both the thiazole ligand and the metal framework structure provides ample opportunities for future research. The design and synthesis of new ligands, such as 1,2-Di(thiazol-2-yl)ethane-1,2-dione, and their incorporation into well-defined metal frameworks, hold the promise of discovering catalysts with unprecedented activity, selectivity, and stability. As our understanding of the structure-activity relationships in these systems deepens, we can expect to see the emergence of thiazole-based catalysts that address key challenges in chemical synthesis and sustainable technologies.
References
Sources
- 1. Recent advances in the synthesis and utility of thiazoline and its derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06444A [pubs.rsc.org]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. mjas.analis.com.my [mjas.analis.com.my]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Copper(ii) complexes of functionalized 2,2′:6′,2′′-terpyridines and 2,6-di(thiazol-2-yl)pyridine: structure, spectroscopy, cytotoxicity and catalytic activity - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Application Note: Bioactive Scaffold Synthesis Using 1,2-Di(thiazol-2-yl)ethane-1,2-dione
Abstract
1,2-Di(thiazol-2-yl)ethane-1,2-dione (CAS: 114698-06-5) is an exceptionally versatile heteroaryl diketone building block. This application note details validated, self-contained protocols for converting this bis-electrophile into two privileged bioactive scaffolds: quinoxalines and imidazoles. By leveraging both classical acid catalysis and modern microwave-assisted organic synthesis (MAOS), drug development professionals can rapidly generate diverse, high-purity libraries for high-throughput screening.
Chemical Profile & Reactivity Rationale
In medicinal chemistry, the strategic replacement of phenyl rings with thiazole bioisosteres is frequently employed to improve a drug candidate's aqueous solubility, metabolic stability, and target binding affinity via additional nitrogen hydrogen-bond acceptors.
1,2-Di(thiazol-2-yl)ethane-1,2-dione features two highly electrophilic carbonyl carbons. This heightened electrophilicity is a direct consequence of the electron-withdrawing inductive effect exerted by the adjacent sp²-hybridized thiazole rings. Consequently, this diketone is primed for rapid nucleophilic attack by primary amines, making it an ideal substrate for cyclo-condensations and multicomponent reactions (MCRs).
Synthesis of 2,3-Di(thiazol-2-yl)quinoxalines
Causality and Design
Quinoxalines represent a critical class of nitrogenous heterocycles with established1[1]. The synthesis relies on the2[2].
To overcome the activation energy barrier of the initial hemiaminal formation, an acid catalyst (such as glacial acetic acid or a Lewis acid like zinc triflate) is employed. The acid protonates the carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon. This ensures rapid, sequential nucleophilic attacks by the diamine, followed by a thermodynamically driven double dehydration to yield the fully aromatized, stable quinoxaline core.
Protocol 1: Acid-Catalyzed Condensation
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of 1,2-di(thiazol-2-yl)ethane-1,2-dione and 1.05 mmol of the selected substituted o-phenylenediamine in 10 mL of glacial acetic acid. (Note: A slight excess of the diamine ensures complete consumption of the diketone, which is typically harder to separate chromatographically).
-
Thermal Activation: Heat the mixture to 80 °C under continuous stirring for 2–4 hours.
-
In-Process Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (7:3 v/v) solvent system. The disappearance of the UV-active diketone spot confirms reaction completion.
-
Quenching & Neutralization: Cool the flask to room temperature. Pour the mixture slowly into 50 mL of crushed ice/water. To prevent the protonation and subsequent loss of the weakly basic quinoxaline product in the aqueous phase, cautiously neutralize the solution with saturated aqueous NaHCO₃ until the pH reaches ~7.5.
-
Extraction & Isolation: Extract the aqueous mixture with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Recrystallize the crude solid from hot ethanol. If the product is an oil, purify via flash column chromatography.
Mechanistic pathway for 2,3-di(thiazol-2-yl)quinoxaline synthesis via acid catalysis.
Synthesis of 4,5-Di(thiazol-2-yl)-1H-imidazoles
Causality and Design
The imidazole nucleus is ubiquitous in kinase inhibitors (e.g., p38 MAP kinase) and anti-inflammatory agents. Synthesizing highly substituted imidazoles is efficiently achieved via a3[3].
Because MCRs involve a complex network of reversible Schiff base and diimine intermediates, conventional thermal heating often leads to prolonged reaction times and the formation of polymeric side products. Microwave-Assisted Organic Synthesis (MAOS) is utilized here to provide rapid, uniform dielectric heating. This instantaneous thermal activation drives the equilibrium toward the thermodynamically stable imidazole product, drastically improving yields and purity while suppressing side reactions.
Protocol 2: Microwave-Assisted Multicomponent Reaction (MAOS)
-
Reaction Setup: In a 10 mL heavy-walled microwave reaction vial, combine 1.0 mmol of 1,2-di(thiazol-2-yl)ethane-1,2-dione, 1.0 mmol of the target aryl/alkyl aldehyde, and 10.0 mmol of ammonium acetate (NH₄OAc). (Note: A 10-fold excess of NH₄OAc is critical as it serves as both the dual-ammonia source and a mild buffer).
-
Solvent Addition: Add 3 mL of glacial acetic acid. Seal the vial securely with a Teflon-lined crimp cap.
-
Microwave Irradiation: Place the vial in a dedicated microwave reactor. Set the parameters to 130 °C with a hold time of 5–10 minutes. Use dynamic power modulation to maintain the temperature without over-pressurizing the vial.
-
Quenching & Precipitation: Following automated compressed-air cooling to room temperature, uncap the vial and pour the contents into 20 mL of ice water.
-
pH Adjustment: The product will initially remain dissolved as an acetate salt. Add concentrated aqueous ammonia (NH₄OH) dropwise under vigorous stirring until the pH reaches 8–9. This deprotonates the imidazole, inducing rapid precipitation of the free base.
-
Isolation: Collect the precipitate via vacuum filtration, wash thoroughly with cold distilled water to remove residual ammonium salts, and dry in a vacuum oven at 50 °C.
Multicomponent reaction network for the microwave-assisted synthesis of imidazoles.
Quantitative Data Summary
The following table summarizes the comparative reaction metrics for generating the target scaffolds using 1,2-di(thiazol-2-yl)ethane-1,2-dione.
| Scaffold Target | Reagents | Catalyst / Conditions | Reaction Time | Typical Yield (%) | Key Advantage |
| 2,3-Di(thiazol-2-yl)quinoxalines | Diketone + o-Phenylenediamine | Glacial AcOH, 80 °C | 2 - 4 hours | 80 - 92% | Highly scalable, simple workup |
| 2,3-Di(thiazol-2-yl)quinoxalines | Diketone + o-Phenylenediamine | Zn(OTf)₂ (5 mol%), EtOH, RT | 30 - 60 mins | 85 - 95% | Mild conditions, green chemistry |
| 4,5-Di(thiazol-2-yl)-1H-imidazoles | Diketone + Aldehyde + NH₄OAc | Glacial AcOH, Reflux | 4 - 8 hours | 60 - 75% | No specialized equipment needed |
| 4,5-Di(thiazol-2-yl)-1H-imidazoles | Diketone + Aldehyde + NH₄OAc | Glacial AcOH, Microwave (130 °C) | 5 - 10 mins | 85 - 99% | Rapid library generation, high purity |
References
- Methods of Preparation of Quinoxalines Encyclopedia MDPI URL
- Recent Advances in the Synthesis of Quinoxalines.
- Efficient Synthesis of Imidazoles from Aldehydes and 1,2-Diketones Using Microwave Irradiation Organic Letters - ACS Publications URL
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,2-Di(thiazol-2-yl)ethane-1,2-dione
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for the synthesis of 1,2-Di(thiazol-2-yl)ethane-1,2-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthetic pathway. We will move beyond simple procedural lists to explain the causality behind experimental choices, empowering you to troubleshoot effectively and improve your yield and purity.
Synthesis Overview & Core Strategy
The synthesis of 1,2-Di(thiazol-2-yl)ethane-1,2-dione is most reliably achieved via a two-step process. The core strategy involves the initial synthesis of the precursor, 2-acetylthiazole, followed by an oxidative coupling or direct oxidation of the acetyl group's alpha-carbon. While several pathways exist for the precursor, we will focus on a robust method starting from 2-bromothiazole.
The overall synthetic pathway is as follows:
Caption: Overall two-step synthesis of the target dione.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis in a direct question-and-answer format.
Step 1: Synthesis of 2-Acetylthiazole
Q1: My yield for 2-acetylthiazole is extremely low or zero after reacting 2-bromothiazole with an organometallic reagent and ethyl acetate. What went wrong?
This is a common and multifaceted problem, typically rooted in the generation and reaction of the thiazolyl organometallic intermediate. Let's break down the potential causes.
A1: Root Cause Analysis & Solutions
-
Cause A: Ineffective Grignard or Organolithium Formation. The formation of 2-thiazolylmagnesium bromide (a Grignard reagent) or 2-thiazolyllithium is highly sensitive to reaction conditions.
-
Moisture: Organometallic reagents are potent bases and will be instantly quenched by trace amounts of water or other protic sources (e.g., alcohols).
-
Solution: Ensure all glassware is oven-dried (>120 °C) for several hours and cooled under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.
-
-
Inactive Magnesium: If preparing the Grignard reagent, the magnesium turnings may have an oxide layer that prevents reaction.
-
Solution: Activate the magnesium prior to use. Common methods include crushing the turnings under an inert atmosphere to expose a fresh surface, or adding a small crystal of iodine or a few drops of 1,2-dibromoethane to initiate the reaction.
-
-
Incorrect Temperature (Organolithium Route): The formation of 2-thiazolyllithium via lithium-halogen exchange with n-butyllithium (n-BuLi) is extremely fast and exothermic. The subsequent acylation is also highly temperature-dependent.[1][2]
-
Solution: Conduct the entire sequence at very low temperatures. The addition of n-BuLi to 2-bromothiazole and the subsequent addition of ethyl acetate should be performed between -78 °C and -65 °C.[2] Use a dry ice/acetone or liquid nitrogen/ethyl acetate bath to maintain this temperature.
-
-
-
Cause B: Side Reactions with the Acylating Agent (Ethyl Acetate). Ethyl acetate can react more than once with the highly nucleophilic organometallic reagent.[3][4] The initial product is a ketone, which is more reactive than the starting ester towards another equivalent of the organometallic reagent, leading to a tertiary alcohol byproduct.[4]
-
Solution:
-
Inverse Addition: Slowly add the organometallic solution to a cold (-78 °C) solution of excess ethyl acetate. This ensures the organometallic reagent always encounters an excess of the ester, minimizing the chance of it reacting with the newly formed ketone product.
-
Stoichiometry Control: Use a precise molar ratio of 2-bromothiazole to n-BuLi (1:1 to 1:1.5) and a slight excess of ethyl acetate (1.3-2 equivalents).[1]
-
-
Sources
- 1. CN105348216A - Synthetic method for 2-acetyl thiazole - Google Patents [patents.google.com]
- 2. CN117567388B - Synthesis method of 2-acetyl-5-thiazole formic acid - Google Patents [patents.google.com]
- 3. Grignard Reaction - Common Conditions [commonorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purification of 1,2-Di(thiazol-2-yl)ethane-1,2-dione
Subject: Removal of Selenium Species from Riley Oxidation Products
Ticket ID: SE-OX-THIAZ-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]
Executive Summary
You are likely accessing this guide because your synthesis of 1,2-di(thiazol-2-yl)ethane-1,2-dione via Selenium Dioxide (
Standard filtration often fails because reduced selenium forms a colloidal suspension (Red Selenium) that passes through standard fritted glass and filter paper.[1] This guide details a chemically grounded, self-validating purification workflow designed to solubilize selenium byproducts without degrading your thiazole-based diketone.[1]
Module 1: The "Red" Alert – Understanding the Impurity
Before attempting purification, you must understand the phase behavior of your impurity.
-
Grey Selenium: The stable, crystalline allotrope. It forms at high temperatures (
C) and is easily filtered.[1] -
Red Selenium: The amorphous, colloidal allotrope. It forms as the reaction cools.[1] This is your primary enemy. It occludes your product and clogs chromatography columns.[1]
The Golden Rule: Never cool a crude
Module 2: The Purification Workflow
Step 1: Hot Filtration (Physical Separation) [1]
-
Objective: Remove bulk Grey Selenium before it reverts to the colloidal Red state.
-
Protocol:
-
Dilute the hot reaction mixture (typically in Dioxane, Xylene, or Acetic Acid) with a small amount of hot solvent to prevent premature crystallization of the product.
-
Filter through a pad of Celite 545 while the solution is
C.[1] -
Critical Check: If the filtrate is clear yellow/orange, proceed.[1] If it is cloudy red/pink, colloidal Se has already formed.[1] Proceed immediately to Module 3.
-
Step 2: Chemical Scavenging (The Thiosulfate Wash)
This is the most effective method for removing colloidal selenium. We utilize the reactivity of chalcogens to form water-soluble selenosulfates.
The Chemistry:
Protocol:
-
Evaporate the organic solvent from Step 1 to obtain the crude solid.[1]
-
Redissolve the crude solid in a water-immiscible solvent (e.g., Dichloromethane or Chloroform).[1]
-
Note: Thiazyl diketones are moderately soluble in DCM; ensure full dissolution.[1]
-
-
Prepare a saturated aqueous solution of Sodium Sulfite (
) . -
Biphasic Wash: Vigorously stir the organic layer with the aqueous sulfite solution for 30–60 minutes.[1]
-
Visual Cue: The aqueous layer may turn slightly yellow/brown as
dissolves.[1]
-
-
Separate layers. Wash the organic layer with brine, then dry over
.
Step 3: Polishing (Recrystallization)
Chromatography should be avoided if possible, as Selenium streaks on silica, contaminating the entire column.
| Solvent System | Suitability | Notes |
| Ethanol (Abs.) | High | Standard for thiazoles.[1] Good solubility at boil, poor at RT. |
| Acetonitrile | Medium | Good for removing polar oxide byproducts.[1] |
| Glacial Acetic Acid | Low | Risk of product degradation if traces remain; hard to remove. |
| Toluene/Hexane | High | Excellent for crystallizing the diketone while leaving Se traces in mother liquor. |
Visualizing the Workflow
Figure 1: Decision tree for the purification of thiazole diketones from selenium byproducts.
Troubleshooting & FAQs
Q1: After recrystallization, my product is still light pink. Is it pure? A: No. The pink hue indicates trace colloidal selenium is trapped within the crystal lattice (occlusion).
-
Fix: Do not just recrystallize again. You must break the lattice.[1] Dissolve the product completely in DCM and repeat the Sodium Sulfite wash (Step 2). Add a small amount of activated charcoal (Norit) during the next hot filtration step, but be aware charcoal can adsorb thiazoles; use sparingly.
Q2: Can I use Column Chromatography? A: Only as a last resort. Selenium is "sticky" on silica gel and will streak, potentially co-eluting with your diketone.[1]
-
Mitigation: If you must use a column, add a layer of celite mixed with activated carbon on top of the silica gel to act as a pre-filter for the selenium.
Q3: The product smells strongly of garlic/rotten cabbage. Why?
A: This indicates the presence of organoselenium byproducts or trapped
-
Fix: The Sodium Sulfite wash usually resolves this.[1] If it persists, wash the organic layer with a 5% solution of Copper(II) Sulfate (
). Copper ions complex avidly with sulfur/selenium species, precipitating them (often as black ).[1] Filter this precipitate before drying the organic layer.[1]
Q4: Why not use Potassium Cyanide (KCN)?
A: Older literature cites KCN washing to form soluble selenocyanates (
Safety Warning: Selenium Toxicity[2]
-
Bioaccumulation: Selenium compounds can be absorbed through the skin and accumulate in the body. Always wear double nitrile gloves.[1]
-
Vapor:
can sublime; always handle the crude reaction mixture in a fume hood. -
Waste: All aqueous washes (containing
) must be segregated into a specific "Heavy Metal/Selenium" waste stream, never the general aqueous waste.
References
-
Riley Oxidation Mechanism & Scope
-
Purification of Selenium Contaminants
-
Sodium Sulfite Method for Se Removal
-
Synthesis of Thiazole Diketones
Sources
Technical Support Center: NMR Troubleshooting for 1,2-Di(thiazol-2-yl)ethane-1,2-dione
Welcome to the Technical Support Center. This guide is engineered specifically for researchers, analytical scientists, and drug development professionals facing structural elucidation challenges with 1,2-Di(thiazol-2-yl)ethane-1,2-dione .
As a highly conjugated, symmetric heterocyclic diketone, this compound frequently exhibits severe solubility issues in standard Nuclear Magnetic Resonance (NMR) solvents. This document provides a causality-driven troubleshooting guide, self-validating experimental protocols, and data-backed solvent strategies to ensure successful spectral acquisition.
Part 1: The Mechanistic Root of the Problem
Before troubleshooting, it is critical to understand why 1,2-Di(thiazol-2-yl)ethane-1,2-dione resists solvation.
The molecule consists of two thiazole rings connected by a rigid 1,2-dione (glyoxal) bridge. This architecture strongly favors a planar conformation, allowing for highly efficient intermolecular
Part 2: Troubleshooting FAQs
Q1: I attempted to dissolve the compound in
Q2: What are the primary alternative solvents recommended for this specific compound? A: For rigid polyaza heterocycles, you must use highly polar aprotic solvents or acidic solvents.
-
DMSO-
: Its high dielectric constant ( ) effectively disrupts dipole-dipole interactions. -
Pyridine-
: As an aromatic solvent, it can intercalate between the thiazole rings, actively disrupting stacking. -
TFA-d (Trifluoroacetic acid-
): For exceptionally stubborn polyaza heterocycles, TFA-d is the ultimate solvent of choice 2. It protonates the thiazole nitrogens, introducing positive charges that cause electrostatic repulsion between molecules, instantly shattering the solid lattice.
Q3: If I use TFA-d, won't it affect the chemical shifts of my compound? A: Yes. Protonation of the thiazole nitrogens will significantly deshield the adjacent protons (specifically the C4 and C5 protons of the thiazole rings). You must account for a downfield shift (typically 0.5 to 1.5 ppm) when interpreting the spectra. Furthermore, residual solvent peaks will shift depending on the specific solvent matrix used 3.
Q4: I need to avoid acidic solvents to prevent potential enolization or degradation of the diketone bridge. What is the next best approach?
A: You should utilize Variable Temperature NMR (VT-NMR) in DMSO-
Part 3: Quantitative Solvent Comparison
Use the following table to select the appropriate solvent based on your specific analytical constraints.
| Solvent | Dielectric Constant ( | Boiling Point (°C) | Solvation Mechanism | Expected NMR Impact |
| 4.8 | 61 | Weak dipole interaction | Poor solubility; broad peaks if suspended. | |
| DMSO- | 46.8 | 189 | Strong dipole disruption | Moderate solubility at RT; excellent for VT-NMR. |
| Pyridine- | 12.3 | 115 | Good solubility; solvent peaks may obscure aromatic region. | |
| TFA-d | 8.4 | 72 | Protonation (Electrostatic Repulsion) | Immediate dissolution; significant downfield shift of thiazole protons. |
Part 4: Experimental Protocols (Self-Validating Systems)
The following protocols are designed as self-validating systems. The physical response of the sample during preparation will confirm whether your solubility issue is strictly conformational/intermolecular, or if you have a purity issue.
Protocol A: Variable Temperature (VT) NMR in DMSO-
Use this method to preserve the neutral state of the diketone.
-
Weigh 5–10 mg of 1,2-Di(thiazol-2-yl)ethane-1,2-dione into a clean glass vial.
-
Add 0.6 mL of anhydrous DMSO-
. -
Sonicate for 5 minutes at room temperature. If the sample remains a fine suspension, transfer the entire mixture to a 5 mm precision NMR tube.
-
Insert the tube into the NMR spectrometer. Gradually increase the probe temperature to 80°C (353 K) in 10°C increments.
-
Validation Check: Allow 5 minutes of thermal equilibration at each step. As the temperature rises, the suspension will clear. If it clears, the insolubility was purely driven by lattice energy.
-
Tune and match the probe, re-shim the magnet at 80°C, and acquire
/ spectra. (Note: The residual water peak in DMSO- will shift upfield as temperature increases).
Protocol B: Acid-Disruption Co-Solvent Method ( / TFA-d)
Use this method for rapid acquisition when VT-NMR is unavailable.
-
Weigh 5–10 mg of the compound into a vial.
-
Add 0.5 mL of
. Observe the expected cloudy suspension. -
Add 50–100 µL of TFA-d dropwise while gently agitating the vial.
-
Validation Check: The cloudy suspension should rapidly clear into a homogeneous, transparent solution. This is a self-validating step: the immediate clearing confirms the insolubility was due to
stacking, which has now been shattered by thiazole protonation. If the solution does not clear, you likely have an inorganic salt or polymeric impurity. -
Transfer to an NMR tube and acquire spectra immediately.
Part 5: Decision Workflow Visualization
Workflow for overcoming NMR solubility issues in highly conjugated thiazole diketones.
References
-
ESA-IPB. "Advanced NMR techniques for structural characterization of heterocyclic structures." Instituto Politécnico de Bragança. Available at: [Link]
-
ResearchGate Contributors. "Can anybody tell me which solvent would be appropriate for collecting nmr data of indolizine type of molecules other than C6D6?" ResearchGate. Available at: [Link]
-
Brigham Young University. "Common NMR Solvents - Reference Data." BYU Chemistry. Available at: [Link]
Sources
Technical Support Center: Troubleshooting 1,2-Di(thiazol-2-yl)ethane-1,2-dione Condensations
Welcome to the Technical Support Portal. As a Senior Application Scientist, I frequently assist drug development professionals and researchers in optimizing the condensation of highly electrophilic 1,2-diketones.
1,2-Di(thiazol-2-yl)ethane-1,2-dione is a uniquely challenging bis-heterocyclic building block. The electron-withdrawing nature of the flanking thiazole rings highly activates the adjacent carbonyl carbons. While this lowers the activation energy for your desired diamine condensations (forming pyrazines or quinoxalines), it simultaneously makes the molecule highly susceptible to parasitic side reactions. This guide provides the mechanistic causality and self-validating protocols needed to isolate your desired products.
Part 1: Frequently Asked Questions & Troubleshooting
Q1: Why is my condensation with a 1,2-diamine yielding an α-hydroxy acid instead of the desired pyrazine? The Causality: You are inadvertently triggering the [1]. When researchers attempt base-catalyzed condensations using NaOH or KOH, the hydroxide anion acts as a nucleophile rather than a simple deprotonating agent. It attacks the highly electrophilic carbonyl, forming a tetrahedral alkoxide intermediate. Because the thiazole ring is a competent migrating group, the intermediate collapses via a 1,2-thiazolyl migration, irreversibly forming a stable α-hydroxy acid salt. This parasitic pathway is second-order overall (first-order in diketone, first-order in base) and will outcompete diamine condensation at high pH[1]. The Fix: Abandon strong bases. Shift to neutral or mildly acidic conditions to selectively activate the carbonyl toward amine attack without providing a strong oxygen nucleophile.
Q2: I switched to neutral conditions and heated the reaction, but now I am seeing C-C bond cleavage products (e.g., thiazole-2-carboxylic acid). What went wrong? The Causality: You are observing hydrolytic cleavage of the C-C bond between the two ketones[2]. In the presence of ambient water and high heat, water attacks the carbonyl. Because the resulting thiazolyl acyl anion equivalent is stabilized by the electron-withdrawing heterocycle, the tetrahedral intermediate fragments (cleaves) rather than undergoing the 1,2-migration[2]. The Fix: If you must use heat, ensure solvents are strictly anhydrous. Alternatively, use room-temperature catalytic methods to bypass the thermal activation energy required for cleavage.
Q3: My condensation with 1,2-diaminobenzene is stalling at the mono-imine (Schiff base) intermediate. How do I force the final ring closure?
The Causality: Once the first amine condenses to form an imine, cross-conjugation significantly reduces the electrophilicity of the adjacent, unreacted carbonyl. Combined with the steric bulk of the thiazole rings, the second intramolecular amine attack stalls.
The Fix: Employ a mild, soft Lewis acid. Reagents like molecular iodine (
Part 2: Mechanistic Pathway Analysis
The following diagram illustrates how reaction conditions dictate the fate of 1,2-di(thiazol-2-yl)ethane-1,2-dione.
Mechanistic divergence of the diketone under various reaction conditions.
Part 3: Quantitative Data & Condition Optimization
To illustrate the necessity of catalyst selection, below is a comparative yield analysis for the synthesis of 2,3-di(thiazol-2-yl)quinoxaline from 1,2-diaminobenzene and the diketone.
| Reaction Condition | Additive / Catalyst | Temp (°C) | Desired Pyrazine Yield | Benzilic Rearrangement | C-C Cleavage |
| NaOH (1.0 eq) in H₂O/EtOH | None | 80 | < 5% | > 80% | ~ 15% |
| Absolute Ethanol | None | 78 (Reflux) | 45% (Stalled) | Not Detected | ~ 10% |
| Absolute Ethanol | Iodine (5 mol%) | 25 | > 92% | Not Detected | < 2% |
| H₂O (Green Protocol) | Cellulose Sulfuric Acid | 25 | > 85% | Not Detected | Not Detected |
Part 4: Validated Experimental Protocol
Optimized Synthesis of 2,3-Di(thiazol-2-yl)quinoxaline using Iodine Catalysis
Causality: This protocol utilizes molecular iodine (
Step 1: Reagent Preparation
-
Weigh 1.0 mmol (224.25 mg) of 1,2-di(thiazol-2-yl)ethane-1,2-dione and 1.0 mmol (108.14 mg) of 1,2-diaminobenzene.
-
Self-Validation Check: The diketone should appear as a vibrant yellow powder. If the solid is pale or white, it has likely undergone premature hydrolytic cleavage during storage; verify purity by NMR before proceeding.
Step 2: Reaction Assembly
-
Dissolve the reagents in 5.0 mL of absolute ethanol in a 25 mL round-bottom flask.
-
Add 0.05 mmol (12.7 mg, 5 mol%) of molecular iodine (
). -
Causality: Absolute ethanol prevents the water-driven C-C cleavage side reaction. The 5 mol%
is sufficient to lower the LUMO of the carbonyls without causing oxidative degradation of the diamine.
Step 3: Execution and Monitoring
-
Stir the mixture at room temperature (25°C) for 2–4 hours.
-
Self-Validation Check: Monitor via TLC (Eluent: 3:1 Hexanes/Ethyl Acetate). The starting diketone (
) will deplete, and a new spot ( ) will appear. The product spot will exhibit strong blue fluorescence under 365 nm UV light, confirming the formation of the extended conjugated pyrazine system.
Step 4: Quenching and Workup
-
Quench the reaction by adding 2.0 mL of a 10% aqueous sodium thiosulfate (
) solution. -
Causality: Thiosulfate reduces the active
to inert iodide ( ), halting any further Lewis acid-catalyzed side reactions and removing the brown iodine tint from the organic layer. -
Extract with Ethyl Acetate (3 x 10 mL), wash the combined organic layers with brine, and dry over anhydrous
.
Step 5: Isolation
-
Concentrate the solvent in vacuo. Recrystallize the crude residue from hot ethanol to yield pure 2,3-di(thiazol-2-yl)quinoxaline as a crystalline solid.
Part 5: References
-
The benzil–benzilic acid rearrangement in high-temperature water - ResearchGate. URL:[Link][2]
-
Green chemistry approaches for the synthesis of quinoxaline derivatives - Académie des Sciences. URL:[Link][3]
-
Syntheses and Reactions of Pyrazine and Quinoxaline - Academia.edu. URL:[Link][4]
-
Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes - ACS Publications. URL:[Link][5]
Sources
- 1. Benzilic acid rearrangement - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Green chemistry approaches for the synthesis of quinoxaline derivatives: Comparison of ethanol and water in the presence of the reusable catalyst cellulose sulfuric acid [comptes-rendus.academie-sciences.fr]
- 4. (PDF) CHAPTER 1: SYNTHESES AND REACTIONS OF PYRAZINE AND QUINOXALINE [academia.edu]
- 5. pubs.acs.org [pubs.acs.org]
Troubleshooting low conversion rates in thiazole coupling reactions
Troubleshooting Low Conversion Rates & Mechanistic Bottlenecks
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and researchers who hit a wall when attempting to cross-couple thiazole derivatives. Thiazoles are notoriously difficult substrates; they are prone to poisoning transition metal catalysts and their boronic acid derivatives degrade rapidly under standard cross-coupling conditions.
This guide abandons generic troubleshooting. Instead, we will dissect the fundamental causality behind these failures and provide self-validating, field-proven protocols to rescue your synthetic workflows.
Part 1: The "Why" - Mechanistic Bottlenecks & FAQs
Q: Why does my palladium catalyst die when coupling 2-substituted thiazoles, leaving unreacted starting materials? A: Catalyst Poisoning via N/S Coordination. Thiazoles contain both a basic nitrogen and a sulfur atom. During the catalytic cycle, these heteroatoms can strongly coordinate to the active Pd(0) or Pd(II) species, forming highly stable, off-cycle resting states. Causality: The lone pairs on the thiazole outcompete the aryl halide substrate for the metal center, effectively starving the oxidative addition step. Solution: Utilize bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or sterically demanding N-heterocyclic carbenes (NHCs). These ligands increase the electron density on the palladium center, accelerating oxidative addition, while their massive steric bulk physically blocks the formation of stable bis-thiazole-Pd dead-end complexes.
Q: Why is my 2-thiazolylboronic acid failing to yield product in Suzuki-Miyaura couplings, even with highly active catalysts?
A: Rapid Protodeboronation.
Heteroaryl boronic acids with heteroatoms adjacent to the carbon-boron bond are inherently unstable. At the basic pH required for Suzuki couplings, the boronic acid forms a boronate intermediate that undergoes rapid zwitterionic fragmentation. For example, 5-thiazolylboronic acids have a half-life (
Q: How can I bypass the instability of thiazolylboronic acids entirely? A: Direct C-H Arylation. You can bypass pre-functionalization by exploiting the relatively acidic C2 proton of the thiazole ring. Using a Pd(OAc)₂ catalyst system, you can directly couple unfunctionalized thiazole with aryl bromides[3]. Causality: The reaction proceeds via a Concerted Metalation-Deprotonation (CMD) pathway. By using specific bases (like sodium hydroxide or potassium acetate) and either bulky trialkylphosphines[4] or ligand-free conditions at extremely low catalyst loadings (0.1–0.001 mol %)[5], the base abstracts the C2 proton simultaneously with Pd insertion, eliminating the need for unstable boron intermediates.
Part 2: Troubleshooting Workflows & Logic
When a thiazole coupling fails, your analytical data (specifically GC-MS or LC-MS) dictates your next move. Use the decision matrix below to identify the root cause and apply the correct mechanistic fix.
Troubleshooting decision matrix for low conversion in thiazole cross-coupling reactions.
Part 3: Self-Validating Experimental Protocols
To ensure trustworthiness, every protocol must include a self-validating checkpoint. Do not proceed blindly to the workup phase without verifying the mechanistic integrity of the reaction in real-time.
Protocol A: Suzuki-Miyaura Coupling using 2-Thiazolyl MIDA Boronate (Slow-Release Strategy)
Mechanistic Rationale: The sp³-hybridized boron in the N-methyliminodiacetic acid (MIDA) complex is unreactive toward transmetalation. Under mild aqueous basic conditions, the MIDA ligand slowly hydrolyzes, releasing the highly unstable 2-thiazolylboronic acid at a rate that matches the oxidative addition/transmetalation cycle of the Pd catalyst[2]. This keeps the steady-state concentration of the free boronic acid near zero, preventing protodeboronation.
-
Reagent Loading: Charge a Schlenk flask with 2-thiazolyl MIDA boronate (1.0 equiv), aryl bromide (1.0 equiv), Pd(dppf)Cl₂ (0.05 equiv), and K₃PO₄ (3.0 equiv).
-
Solvent Addition: Add a thoroughly degassed mixture of 1,4-dioxane and water (4:1 v/v).
-
Controlled Heating: Stir the mixture at 60 °C. Crucial: Do not exceed 60 °C, as higher temperatures accelerate MIDA hydrolysis beyond the catalyst's turnover rate, leading to boronic acid accumulation and subsequent degradation.
-
Validation Checkpoint (1 Hour): Take a 10 µL aliquot and analyze via LC-MS.
-
Success State: You should observe the product mass and the MIDA boronate mass, with no detectable free boronic acid mass.
-
Failure State: A massive spike in free boronic acid indicates the base is too strong or the temperature is too high.
-
-
Workup: Once the aryl bromide is consumed, cool to room temperature, dilute with EtOAc, wash with brine, dry over MgSO₄, and purify via silica gel chromatography.
Protocol B: Ligand-Free Palladium-Catalyzed Direct C-H Arylation
Mechanistic Rationale: Bypassing pre-functionalization entirely via a CMD pathway. Using ultra-low catalyst loadings prevents the formation of inactive Pd-black aggregates, while the acetate base facilitates the crucial deprotonation step[5].
-
Reaction Setup: Charge an oven-dried Schlenk tube with unfunctionalized thiazole (1.5 equiv), aryl bromide (1.0 equiv), Pd(OAc)₂ (0.1 mol % to 0.001 mol %), and KOAc (2.0 equiv)[5].
-
Solvent & Atmosphere: Add anhydrous N,N-dimethylacetamide (DMA). Seal the tube and purge with argon for 10 minutes.
-
Thermal Activation: Stir the mixture at 120 °C for 12–24 hours.
-
Validation Checkpoint (2 Hours): Take a 10 µL aliquot, quench with EtOAc/H₂O, and analyze the organic layer by GC-MS.
-
Success State: Steady formation of the cross-coupled product.
-
Failure State: Detection of homocoupled thiazole dimers. This indicates oxygen has infiltrated the system, causing Pd(II) to Pd(0) oxidative homocoupling. Abort, re-setup, and purge with argon more rigorously.
-
-
Workup: Cool to room temperature, dilute with water, extract with diethyl ether (3x), concentrate, and purify.
Part 4: Quantitative Data Summaries
To make informed decisions regarding your reaction conditions, consult the quantitative summaries below.
Table 1: Kinetics of Protodeboronation for Heteroaryl Boronic Acids Understanding the half-life of your nucleophile dictates whether a slow-release strategy is mandatory.
| Boronic Acid Species | Half-Life ( | Primary Degradation Pathway | Required Strategy |
| 5-Thiazolylboronic acid | 25–50 seconds[1] | Zwitterionic fragmentation | MIDA Boronate / LTBS |
| 2-Pyridylboronic acid | 25–50 seconds[1] | Zwitterionic fragmentation | MIDA Boronate / LTBS |
| 3-Pyridylboronic acid | > 1 week[1] | Slow hydrolysis | Standard Suzuki |
| Phenylboronic acid | Stable | N/A | Standard Suzuki |
Table 2: Optimized Catalyst Systems for Direct C-H Arylation of Thiazoles Selecting the right base and ligand system based on your electrophile.
| Strategy | Catalyst System | Base / Additive | Temp / Solvent | Substrate Scope Suitability |
| Ligand-Free (Low Loading) | Pd(OAc)₂ (0.1–0.001 mol%) | KOAc (2.0 equiv) | 120 °C / DMA | Highly activated aryl bromides[5] |
| Bulky Phosphine | PdCl₂(NCPh)₂ / (t-Bu₃PH)BF₄ | NaOH (1.2 equiv) | 60 °C / DMSO | Electron-rich/deactivated aryl bromides[4] |
| Masked Thiazole | Pd(OAc)₂ / AgNO₃ / KF | KF (Activator) | 150 °C / DMF | Masked tertiary alcohol derivatives[3] |
References
-
PALLADIUM-CATALYZED ARYLATION AT C-H AND C-C BONDS OF MASKED THIAZOLE DERIVATIVES Source: clockss.org URL:3[3]
-
USE OF NaOH AS A NEW ACTIVATOR FOR THE PALLADIUM-CATALYZED DIRECT CH ARYLATION OF THIAZOLE DERIVATIVES Source: clockss.org URL:4[4]
-
Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings Source: researchgate.net URL:5[5]
-
ChemInform Abstract: Lithium Trihydroxy/Triisopropoxy-2-pyridylborate Salts (LTBS): Synthesis, Isolation, and Use in Modified Suzuki-Miyaura Cross-Coupling Reactions Source: researchgate.net URL:1[1]
-
US9908900B2 - Methods for forming protected organoboronic acids Source: google.com (Patents) URL:2[2]
Sources
- 1. researchgate.net [researchgate.net]
- 2. US9908900B2 - Methods for forming protected organoboronic acids - Google Patents [patents.google.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1,2-Di(thiazol-2-yl)ethane-1,2-dione
Welcome to the technical support guide for the purification of 1,2-di(thiazol-2-yl)ethane-1,2-dione. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, chemists, and drug development professionals in obtaining this key chemical building block with high purity. The presence of structurally similar mono-ketone impurities is a common challenge that can significantly impact downstream applications, and this guide is designed to provide robust, field-proven solutions.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the nature of the impurity and the general approach to purification.
Q1: What is the likely structure of the mono-ketone impurity and how does it form?
A: The most probable mono-ketone impurity is 1-(thiazol-2-yl)ethan-2-one or a related isomer. During the synthesis of 1,2-diketones, which often involves the oxidation of a precursor molecule, incomplete oxidation is a common side reaction.[1] For instance, if the synthesis proceeds via the oxidation of a corresponding diol or mono-ketone, a portion of the starting material or an intermediate may not react completely, leading to its presence in the final crude product. Classical synthetic routes like the Claisen condensation followed by an oxidation step can also leave behind ketone-containing starting materials or intermediates.[2][3]
Q2: Why is it critical to remove the mono-ketone impurity?
A: Purity is paramount in research and drug development for several reasons:
-
Pharmacological & Biological Activity: The mono-ketone impurity will have different physicochemical properties, which can drastically alter its biological activity, receptor binding affinity, and toxicity profile compared to the target diketone.[4][5]
-
Reproducibility: The presence of impurities prevents reproducible results in biological assays and subsequent synthetic steps.
-
Accurate Characterization: Impurities interfere with analytical characterization techniques such as NMR, Mass Spectrometry, and Elemental Analysis, leading to ambiguous data and incorrect structural elucidation.
-
Reaction Kinetics: In subsequent synthetic transformations, the mono-ketone can act as a competing substrate, leading to a complex mixture of byproducts and reduced yield of the desired final compound.
Q3: How can I quickly assess the purity of my crude sample?
A: Thin-Layer Chromatography (TLC) is the most effective initial method for purity assessment.[6][7][8] The target diketone is significantly more polar than the mono-ketone impurity due to the presence of two electron-withdrawing carbonyl groups and two nitrogen-containing heterocycles. This polarity difference results in a clear separation on a TLC plate. The diketone will have a lower Retention Factor (Rƒ) value (it will travel a shorter distance up the plate), while the less polar mono-ketone will have a higher Rƒ value. Visualization under UV light (254 nm) is typically effective for these aromatic heterocyclic compounds.[4]
Q4: Which separation technique should I start with for preparative-scale purification?
A: For preparative-scale purification, Flash Column Chromatography is the recommended starting point. This technique exploits the significant polarity difference between the diketone and mono-ketone to achieve excellent separation. Recrystallization can then be used as a secondary "polishing" step to achieve the highest possible purity.[9][10] Distillation is generally not a viable method for separating diketones from their mono-ketone precursors due to very similar boiling points and the potential for azeotrope formation.[1][11][12]
Section 2: Troubleshooting and In-Depth Purification Guides
This section provides detailed, step-by-step protocols for the key purification workflows.
Guide 2.1: Purity Assessment and Method Development with Thin-Layer Chromatography (TLC)
Principle: TLC is a rapid and inexpensive technique to visualize the number of components in a mixture and to develop an effective solvent system for column chromatography. The separation is based on the differential partitioning of the analyte between the stationary phase (e.g., silica gel) and the mobile phase.
Step-by-Step TLC Protocol:
-
Plate Preparation: Use commercially available silica gel 60 F254 plates.[4]
-
Sample Preparation: Dissolve a small amount of your crude product in a suitable solvent (e.g., Dichloromethane, Ethyl Acetate, or Acetone).
-
Spotting: Using a capillary tube, spot the dissolved sample onto the baseline of the TLC plate.
-
Development: Place the plate in a sealed TLC chamber containing the chosen mobile phase (solvent system). Ensure the chamber is saturated with solvent vapors.
-
Visualization: Once the solvent front has reached near the top of the plate, remove it, mark the solvent front, and allow it to dry. Visualize the separated spots under a UV lamp at 254 nm. The desired diketone should appear as the lower spot (lower Rƒ).
Data Presentation: Recommended TLC Solvent Systems
The ideal solvent system will provide good separation between the two spots, with the lower spot (diketone) having an Rƒ value of approximately 0.2-0.3.
| Solvent System (v/v) | Polarity | Expected Rƒ (Diketone) | Comments |
| Hexane : Ethyl Acetate (70:30) | Low | ~0.1 | Good starting point. Increase Ethyl Acetate for higher Rƒ. |
| Hexane : Ethyl Acetate (50:50) | Medium | ~0.25 | Often provides optimal separation for column chromatography. |
| Dichloromethane : Methanol (98:2) | Medium-High | ~0.3 | Useful for highly polar impurities. |
| Toluene : Acetone (80:20) | Medium | ~0.2 | Alternative non-halogenated solvent system. |
Visualization: TLC Method Development Workflow
Caption: Workflow for TLC method development.
Guide 2.2: Preparative-Scale Purification via Flash Column Chromatography
Principle: This is the primary workhorse for purifying multi-gram quantities of the product. By passing the crude mixture through a column packed with a stationary phase (silica gel) and eluting with the optimized mobile phase from TLC, the components are separated based on their differential adsorption to the silica. The less polar mono-ketone will elute from the column first, followed by the more polar 1,2-di(thiazol-2-yl)ethane-1,2-dione.
Step-by-Step Flash Chromatography Protocol:
-
Column Packing: Select an appropriately sized column for your sample amount (typically a 50:1 to 100:1 ratio of silica gel to crude product by weight). Pack the column with silica gel as a slurry in the least polar solvent of your mobile phase (e.g., Hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed.
-
Elution: Begin eluting with the mobile phase determined from your TLC analysis (e.g., 70:30 Hexane:Ethyl Acetate). Apply positive pressure (flash) to achieve a steady flow rate.
-
Fraction Collection: Collect the eluent in a series of test tubes or flasks.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure desired product. Spot the crude material, the mono-ketone (early fractions), and the diketone (later fractions) on the same plate for comparison.
-
Pooling and Evaporation: Combine the pure fractions containing the diketone and remove the solvent using a rotary evaporator to yield the purified solid product.
Visualization: Flash Column Chromatography Workflow
Caption: Workflow for preparative flash column chromatography.
Guide 2.3: High-Purity Polishing via Recrystallization
Principle: Recrystallization is an excellent technique for removing small amounts of remaining impurities after chromatography.[6] The principle relies on the differential solubility of the target compound and the impurity in a specific solvent at different temperatures. An ideal solvent will dissolve the compound completely at its boiling point but very poorly at low temperatures, while the impurity remains soluble at low temperatures.
Step-by-Step Recrystallization Protocol:
-
Solvent Selection: Choose a solvent in which the diketone is sparingly soluble at room temperature but highly soluble when hot. Test small batches in various solvents (see table below).
-
Dissolution: Place the chromatographed solid in a flask and add the minimum amount of hot solvent required to fully dissolve it.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, place the flask in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals under high vacuum to remove all traces of solvent.
Data Presentation: Potential Recrystallization Solvents
| Solvent | Boiling Point (°C) | Comments |
| Ethanol | 78 | Often a good starting point for moderately polar compounds.[13] |
| Acetonitrile | 82 | Can be effective for nitrogen-containing heterocycles.[14] |
| Ethyl Acetate | 77 | A less polar option if the product is less polar than expected. |
| Toluene | 111 | A non-polar, high-boiling solvent. Can be used in a solvent/anti-solvent system with hexane. |
| Acetone/Water | 56 (Acetone) | A mixed solvent system. Dissolve in hot acetone, then add water dropwise until cloudy. |
| Dichloromethane/Hexane | 40 (DCM) | A mixed solvent system. Dissolve in minimal DCM, then add hexane as an anti-solvent. |
Section 3: Advanced Troubleshooting
Q5: My spots are streaking on the TLC plate. What should I do?
A: Streaking can be caused by several factors:
-
Overloading: You have spotted too much sample on the plate. Try diluting your sample.
-
Insolubility: The compound is not fully soluble in the mobile phase. This is less likely with this system but possible.
-
Acidity/Basicity: The thiazole nitrogens can interact strongly with the acidic silica gel. Adding a small amount (0.1-1%) of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic impurities) to your mobile phase can often resolve streaking and improve peak shape.
Q6: The Rƒ values are too close for effective column separation. What are my options?
A: If standard silica gel chromatography fails to provide baseline separation:
-
Change Stationary Phase: Consider using a different stationary phase. Reversed-phase silica (C18) is an excellent option for separating thiazole derivatives.[4][5] With C18, the elution order is reversed: the more polar diketone will elute first with a polar mobile phase like Methanol/Water or Acetonitrile/Water.
-
Preparative HPLC: High-Performance Liquid Chromatography (HPLC) offers significantly higher resolving power than flash chromatography and can separate compounds with very similar Rƒ values. Both normal-phase and reversed-phase preparative HPLC methods can be developed.[15][16]
-
Chemical Derivatization: As a last resort, you can selectively react the diketone. 1,2-Diketones react with 1,2-ethanedithiol in the presence of an acid catalyst to form 1,3-dithiolane derivatives.[17] This derivative will have a drastically different (less polar) Rƒ, allowing for easy separation from the mono-ketone. The protecting group can then be removed under specific conditions to regenerate the pure diketone. This is a multi-step process and should only be considered when other methods fail.
References
-
SIELC Technologies. (2018, February 16). Separation of Thiazole on Newcrom R1 HPLC column. SIELC Technologies. Retrieved from [Link]
- Rodman, E. A. (1951). U.S. Patent No. 2,570,157. Google Patents.
-
Furuta, R., & Doi, T. (1995). Enantiomeric separation of a thiazole derivative by high-performance liquid chromatography and micellar electrokinetic chromatography. Journal of Chromatography A, 708(2), 245-251. Retrieved from [Link]
-
Wujec, M., et al. (2021). The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans. PMC. Retrieved from [Link]
- Török, B., et al. (2009). EP Patent No. 2,282,980B1. Google Patents.
- Török, B., et al. (2009). WO Patent No. 2009/144136A1. Google Patents.
-
Shaykh, A. A., et al. (2010). Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. ResearchGate. Retrieved from [Link]
-
De Martin, L., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. MDPI. Retrieved from [Link]
-
Kumar, S., et al. (2017). Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. RSC Advances, 7(58), 36565-36569. Retrieved from [Link]
-
Al-Amiery, A. A. (2016). Some information for (TLC ) of Compounds. ResearchGate. Retrieved from [Link]
-
Smith, A. B., et al. (2014). A Nonoxidative Sequence for the Preparation of 1,2-Diketone Derivatives Using Aldehyde and Organometallic Building Blocks. PMC. Retrieved from [Link]
-
Jankowski, S., et al. (2014). Synthesis and properties of aromatic 1,3-diketones and bis-(1,3-diketones) obtained from acetophenone and phtalic acids esters. SciSpace. Retrieved from [Link]
-
Mohammed, S. A., et al. (2022). Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. Journal of Applied and Industrial Sciences, 10(2), 143-151. Retrieved from [Link]
-
Khan, I., et al. (2022). Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies. ACS Omega. Retrieved from [Link]
-
Valente, J., et al. (2021). Recent Developments in the Synthesis of β-Diketones. PMC. Retrieved from [Link]
-
Yablonska, S., et al. (2022). Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. Preprints.org. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 1-(2-aminobenzo[d]thiazol-5-yl) ethan-1-one. ResearchGate. Retrieved from [Link]
-
Abdel-Wahab, B. F., et al. (2017). Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. MDPI. Retrieved from [Link]
-
ChemBK. (2022, October 17). 1,2-diphenylethane-1,2-dione. ChemBK. Retrieved from [Link]
-
de Oliveira, C. S., et al. (2017). Optimized synthesis and characterization of thiazolidine-2, 4-dione for pharmaceutical application. MedCrave online. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3-diketones. Organic Chemistry Portal. Retrieved from [Link]
-
Alheety, K. A., et al. (2020). Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. Systematic Reviews in Pharmacy, 11(3), 490-496. Retrieved from [Link]
-
PubChem. (n.d.). 1,2-Ethanedithiol. National Center for Biotechnology Information. Retrieved from [Link]
-
Kumar, D., et al. (2022). Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation. PMC. Retrieved from [Link]
-
Küçükgüzel, Ş. G., et al. (2018). One-pot and multi-step syntheses of new 2-(4,5-dihydro-1H- pyrazol-1-yl) thiazole derivatives. ACG Publications. Retrieved from [Link]
-
Hameed, A. S., et al. (2021). DESIGN, SYNTHESIS, AND CHARACTERIZATION OF SOME NOVEL THIAZOLIDINE-2,4-DIONE DERIVATIVES AS ANTIDIABETIC AGENTS. ResearchGate. Retrieved from [Link]
-
Li, X., et al. (2022). Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. PMC. Retrieved from [Link]
-
Scientific Inquiry and Review. (2022). Synthesis and Applications of 1, 2-Diketones. UMT Journals. Retrieved from [Link]
-
Wikipedia. (n.d.). Ethane-1,2-dithiol. Wikipedia. Retrieved from [Link]
-
Maccioni, E., et al. (2012). Mono- and di-acylated imidazolidine-2-thione derivatives: synthesis, cytotoxicity evaluation and computational studies. Molecular Diversity, 16(4), 727-740. Retrieved from [Link]
-
Al-Ostath, A., et al. (2023). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, biological activities, and computational analysis. Semantic Scholar. Retrieved from [Link]
Sources
- 1. US2570157A - Purification of ketone-containing liquid - Google Patents [patents.google.com]
- 2. Recent Developments in the Synthesis of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,3-Diketone synthesis [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05993K [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. Separation of Thiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
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- 17. Ethane-1,2-dithiol - Wikipedia [en.wikipedia.org]
Validation & Comparative
1H and 13C NMR spectral interpretation of 1,2-Di(thiazol-2-yl)ethane-1,2-dione
This guide provides a comprehensive technical analysis of the 1H and 13C NMR spectral interpretation of 1,2-Di(thiazol-2-yl)ethane-1,2-dione . It is designed for researchers and drug development professionals requiring rigorous structural validation of this
Executive Summary & Structural Logic
1,2-Di(thiazol-2-yl)ethane-1,2-dione (also known as 2,2'-dithiazolylglyoxal) is a symmetric heteroaromatic
-
Symmetry: The molecule possesses
(trans-coplanar) or (twisted) symmetry in solution, rendering the two thiazole rings chemically equivalent. Consequently, the NMR spectra are remarkably simple relative to the molecular weight. -
Key Diagnostic Feature: The presence of a highly deshielded carbonyl signal (~180+ ppm) in 13C NMR and the downfield shift of thiazole protons in 1H NMR due to the strong electron-withdrawing nature of the
-dicarbonyl linker.
Structural Numbering Convention
For the purpose of this guide, the following numbering is used:
-
Thiazole Ring: Nitrogen at position 3, Sulfur at position 1, Linker at position 2. Protons are located at C4 and C5.
-
Linker: The dicarbonyl carbons are denoted as C
.
1H NMR Spectral Interpretation
Experimental Parameters
-
Solvent: DMSO-
is recommended over CDCl . The planar, electron-deficient nature of the scaffold can lead to -stacking aggregation in non-polar solvents, causing concentration-dependent chemical shift variations. DMSO disrupts these aggregates. -
Frequency: 400 MHz or higher is optimal to resolve the small coupling constants (
Hz) typical of thiazoles.
Spectral Assignments
Due to symmetry, only two distinct proton signals are observed in the aromatic region.
| Assignment | Multiplicity | Chemical Shift ( | Coupling ( | Structural Insight |
| H4 / H4' | Doublet (d) | 8.35 – 8.45 | 3.2 | Deshielded by N: Protons adjacent to Nitrogen (C4) are typically more deshielded than those adjacent to Sulfur (C5). The |
| H5 / H5' | Doublet (d) | 8.10 – 8.20 | 3.2 | Deshielded by C=O: While normally appearing ~7.4 ppm in unsubstituted thiazole, the strong -M and -I effect of the carbonyl group shifts H5 significantly downfield (>0.7 ppm). |
*Note: Shifts are referenced to DMSO-d6 (2.50 ppm). Values may vary
Comparative Analysis: Target vs. Precursors
Comparing the target to its potential synthetic precursors or analogues highlights the diagnostic utility of the shifts.
| Compound | H4 Shift ( | H5 Shift ( | Key Difference |
| Thiazole (Parent) | 8.09 | 7.41 | The target shows a massive downfield shift for H5 due to the carbonyl substitution at C2. |
| 2-Acetylthiazole | 8.05 | 7.95 | The |
| Target Molecule | 8.40 | 8.15 | Distinctive downfield shift of both protons confirms the dicarbonyl bridge. |
13C NMR Spectral Interpretation
The 13C spectrum is characterized by four distinct signals (symmetry equivalent).
| Assignment | Type | Shift ( | Interpretation |
| C=O (C | Quaternary | 182.0 – 184.0 | Diagnostic Peak: Characteristic of |
| C2 (Thiazole) | Quaternary | 163.0 – 165.0 | Ipso Carbon: Deshielded by both the adjacent Nitrogen and the external Carbonyl group. |
| C4 (Thiazole) | CH | 145.0 – 148.0 | |
| C5 (Thiazole) | CH | 128.0 – 130.0 |
Visualizations & Logic Flow
Structural & Correlation Diagram
The following diagram illustrates the symmetry and the logical flow for assigning the NMR signals based on substituent effects.
Caption: Logical flow for spectral assignment utilizing molecular symmetry to predict signal multiplicity and chemical shift hierarchy.
Experimental Validation Protocol
To ensure data integrity and reproducibility, the following characterization workflow is recommended.
Step 1: Sample Preparation
-
Solvent Selection: Dissolve 10-15 mg of the compound in 0.6 mL of DMSO-
.-
Why: CDCl
may result in poor solubility or broad peaks due to restricted rotation or stacking. -
Alternative: Acetone-
can be used if DMSO is difficult to remove later, but shifts will vary.
-
-
Reference: Ensure the solvent contains TMS (0.00 ppm) or reference against the residual DMSO pentet (2.50 ppm).
Step 2: Acquisition Routine
-
1H NMR: Run a standard pulse sequence (zg30).
-
Scans: 16 scans are usually sufficient due to the high equivalent proton count (2 per position).
-
Spectral Width: 0 - 12 ppm.
-
-
13C NMR: Run a proton-decoupled sequence (zgpg30).
-
Scans: 512 - 1024 scans. The quaternary carbons (C=O and C2) will have long relaxation times (
) and low NOE enhancement. -
Delay (D1): Increase relaxation delay to 2-3 seconds to ensure quantitative integration of carbonyl peaks if needed.
-
Step 3: QC Check (Self-Validation)
-
Integration Check: The integration ratio of the two aromatic doublets must be 1:1 . Any deviation suggests an impurity (likely mono-ketone or starting material).
-
Impurity Flag: Look for a singlet ~2.6 ppm (methyl ketone) which would indicate the presence of 2-acetylthiazole (incomplete oxidation or coupling).
References
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.
- Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry. Elsevier. (Source for thiazole ring current and substituent effects).
-
National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS). [Link] (Verified source for analogous thiazole and diketone spectra).
-
PubChem. (2025).[1] Compound Summary for CID 7860 (Glyoxal) and Thiazole derivatives. [Link]
Sources
Introduction: Decoding the Vibrational Signature of a Complex α-Diketone
An In-Depth Comparative Guide to the FTIR Carbonyl Stretch Analysis of 1,2-Di(thiazol-2-yl)ethane-1,2-dione
Fourier-transform infrared (FTIR) spectroscopy stands as a cornerstone of molecular characterization, providing a rapid and non-destructive method to identify functional groups within a molecule. Among the most distinct and informative vibrational signatures is the carbonyl (C=O) stretching absorption, which is highly sensitive to the local electronic and structural environment.[1][2][3] This guide focuses on the nuanced FTIR analysis of 1,2-di(thiazol-2-yl)ethane-1,2-dione, a heterocyclic α-diketone of interest in medicinal chemistry and materials science.
The analysis of this particular molecule presents a fascinating case study that moves beyond simple functional group identification. The presence of two adjacent carbonyl groups introduces vibrational coupling, while the attached thiazole rings exert significant electronic effects.[4] Furthermore, the single bond connecting the two carbonyl carbons allows for rotational freedom, leading to distinct conformational isomers (s-cis and s-trans) that can coexist and be influenced by the surrounding environment.[5][6][7]
This guide, designed for researchers and drug development professionals, provides a senior application scientist's perspective on designing and interpreting FTIR experiments for 1,2-di(thiazol-2-yl)ethane-1,2-dione. We will explore the theoretical underpinnings, present a validated experimental workflow for comparative analysis, and delve into the interpretation of spectral data, particularly in the context of solvent-induced conformational and electronic shifts.
Part 1: The Theoretical Framework—Anticipating the Spectrum
Before entering the lab, it is crucial to build a theoretical model of the molecule's expected behavior. For an α-diketone like 1,2-di(thiazol-2-yl)ethane-1,2-dione, three primary factors dictate the position and appearance of the carbonyl stretching band: vibrational coupling, conformational isomerism, and the combined electronic and solvent effects.
Vibrational Coupling in α-Diketones
Two oscillators (the C=O bonds) connected by a single bond will mechanically couple. This coupling gives rise to two distinct stretching modes: a symmetric stretch (both bonds lengthen and shorten in-phase) and an asymmetric stretch (one bond lengthens while the other shortens). This phenomenon can result in the appearance of two separate carbonyl absorption bands or a broadened, complex peak.[4] The energy separation between these bands is highly dependent on the dihedral angle between the two C=O groups.
Conformational Isomerism: The s-trans vs. s-cis Equilibrium
The central C-C single bond allows for rotation, leading to two primary planar conformations: s-trans and s-cis.[8][9]
-
s-trans Conformation: The two carbonyl groups are on opposite sides of the central single bond, resulting in a more extended structure. This conformer is generally more stable due to the minimization of steric hindrance and unfavorable dipole-dipole repulsion between the electron-rich oxygen atoms.[7]
-
s-cis Conformation: The carbonyl groups are on the same side of the single bond, creating a more compact, U-shaped geometry. While typically higher in energy, this conformer can be significantly populated, especially in polar solvents that can stabilize its larger net dipole moment.[5]
The conformational equilibrium is dynamic and crucial, as the geometry directly impacts the degree of vibrational coupling and the molecule's overall polarity, influencing its interaction with solvents and biological targets.
Caption: Experimental workflow for comparative FTIR analysis.
Materials & Instrumentation
-
Analyte: 1,2-Di(thiazol-2-yl)ethane-1,2-dione (Purity >95%) [10]* Spectroscopic Grade Solvents: n-Hexane (non-polar), Carbon Tetrachloride (non-polar), Acetonitrile (polar, aprotic), Chloroform (polar, weakly protic). Ensure solvents are anhydrous. [11]* Solid Matrix: FTIR-grade Potassium Bromide (KBr), desiccated.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) Spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector, capable of a resolution of at least 4 cm⁻¹.
Step-by-Step Methodology
1. Sample Preparation
-
Method A: KBr Pellet for Solid-State Analysis [12] 1. Thoroughly grind 1-2 mg of the analyte with approximately 100 mg of dry KBr powder in an agate mortar and pestle. The mixture should appear as a fine, homogeneous powder. 2. Transfer the mixture to a pellet-pressing die. 3. Apply pressure (typically 7-10 tons) under vacuum for several minutes to form a transparent or translucent pellet. 4. Mount the pellet in the spectrometer's sample holder.
-
Method B: Solution-Phase Analysis
-
Prepare a stock solution of the analyte if desired, or directly prepare individual samples.
-
Create solutions of approximately 5 mg/mL concentration in each of the chosen solvents (n-hexane, CCl₄, acetonitrile, chloroform).
-
Use a liquid transmission cell with windows appropriate for the mid-IR range (e.g., NaCl or KBr) and a known path length (e.g., 0.1 mm).
-
2. Data Acquisition
-
Background Spectrum: Before running each sample, acquire a background spectrum.
-
For the KBr pellet, this is a spectrum of the empty sample compartment.
-
For solutions, fill the liquid cell with the pure solvent being used for that sample and acquire the background. This is critical for digitally subtracting the solvent's own absorption bands.
-
-
Sample Spectrum:
-
Place the prepared sample (KBr pellet or filled liquid cell) in the beam path.
-
Acquire the spectrum using standard parameters:
-
Scan Range: 4000 – 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32 (to ensure a good signal-to-noise ratio)
-
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Part 3: Data Analysis and Comparative Interpretation
The core of this guide lies in the interpretation of the collected data. By comparing the spectra under different conditions, we can extract a wealth of information.
Expected Carbonyl Stretching Frequencies
The analysis begins by identifying the strong absorption band(s) in the 1800-1650 cm⁻¹ region, which is characteristic of carbonyl stretches.
| Condition / Compound | **Expected ν(C=O) (cm⁻¹) ** | Rationale for Comparison |
| Saturated Aliphatic Ketone | ~1715 | Standard, non-conjugated baseline. [1] |
| α,β-Unsaturated Ketone | 1685 - 1666 | Demonstrates the red-shifting effect of conjugation. [1][3] |
| Benzil (Aromatic α-Diketone) | ~1680 - 1660 | A well-studied aromatic α-diketone; provides a key benchmark for diketone behavior. |
| 1,2-di(thiazol-2-yl)ethane-1,2-dione (in n-Hexane) | Hypothesized: 1700 - 1680 | The inductive effect of thiazole rings should increase the frequency relative to benzil, but conjugation still lowers it from the 1715 baseline. |
| 1,2-di(thiazol-2-yl)ethane-1,2-dione (in Acetonitrile) | Hypothesized: 1690 - 1670 | The polar solvent should stabilize the C=O bond's charge-separated resonance form, weakening the bond and causing a red shift relative to the hexane solution. [11][13] |
Interpreting the Data: A Causality-Driven Narrative
-
The Solid-State Baseline (KBr): The spectrum from the KBr pellet reveals the molecule's vibrational frequencies in a fixed, solid-state conformation. This spectrum serves as our "unperturbed" reference. Note the precise frequency and whether the peak is sharp, broad, or split. A split peak could indicate strong symmetric/asymmetric coupling in the crystal lattice.
-
The Non-Polar Solvent (n-Hexane/CCl₄): The spectrum in a non-polar solvent is the best representation of the isolated molecule's behavior. The observed frequency here is primarily dictated by the intrinsic electronic effects (induction and conjugation) of the thiazole rings. Compare this value directly to the benchmarks in the table above to quantify the electronic influence of the heterocycles.
-
The Polar Aprotic Solvent (Acetonitrile): Upon switching to acetonitrile, a distinct red shift (a move to lower wavenumber) is expected. This shift is a direct measure of the carbonyl group's polarizability. A larger shift indicates a greater susceptibility to stabilization by a polar environment. Furthermore, carefully observe the peak shape. The increased polarity of the medium may stabilize the more polar s-cis conformer, potentially leading to the appearance of a new shoulder or a change in the relative intensities of split peaks. [5]
-
The Polar, Weakly Protic Solvent (Chloroform): Chloroform can act as a weak hydrogen bond donor. If the observed red shift in chloroform is significantly greater than in acetonitrile (which has a higher dielectric constant), it strongly suggests a specific hydrogen-bonding interaction between the chloroform proton and the carbonyl oxygens.
Conclusion
The FTIR analysis of 1,2-di(thiazol-2-yl)ethane-1,2-dione, when approached as a comparative study, transforms from a simple identification task into a powerful probe of molecular structure and electronics. By systematically analyzing the carbonyl stretching frequency in the solid state and across a spectrum of solvent polarities, researchers can effectively deconstruct the contributions of inductive effects, conformational isomerism, and solvent-solute interactions. This detailed characterization is invaluable for drug development professionals seeking to understand how a molecule's conformation and electronic properties might change as it moves from a solid formulation into the complex dielectric environments of biological systems.
References
-
Inuzuka, K., Ito, M., & Imanishi, S. (1960). Effect of Solvent on Carbonyl Stretching Frequency of Ketones. Bulletin of the Chemical Society of Japan, 33(4), 467-473. [Link]
-
Whetsel, K. B., & Kagarise, R. E. (1962). Solvent and Concentration Effects on Carbonyl Stretching Frequencies: Ketones. Applied Spectroscopy, 16(3), 92-96. [Link]
-
Horak, M., & Pliva, J. (1965). SOLVENT-INDUCED EFFECTS ON INFRARED SPECTRA. Spectrochimica Acta, 21(5), 911-917. [Link]
-
Gebre, A. (2018). Investigation Of Solvent Effects On Carbonyl Stretching Vibrational Frequency Of Camphor. ProjectNG. [Link]
-
Chemistry LibreTexts. (2021). Ketone Infrared Spectra. [Link]
-
Pharmapproach. (2020). Sample preparation and factors affect IR bands. [Link]
-
Ferri, D., Bürgi, T., & Baiker, A. (2000). Conformational isomerism of α-ketoesters. A FTIR and ab initio study. Journal of the Chemical Society, Perkin Transactions 2, (2), 245-250. [Link]
-
Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]
-
University of Calgary. IR Spectroscopy Tutorial: Ketones. [Link]
-
Millikin University. IR Absorption Table. [Link]
-
Abdel-Ghani, S. M., et al. (2020). One-Pot Synthesis of Novel Thiazoles as Potential Anti-Cancer Agents. Molecules, 25(21), 5163. [Link]
-
The Organic Chemistry Tutor. (2023, March 3). FTIR-22 || IR Stretching Frequencies of Aliphatic, aromatic & conjugated ketones. YouTube. [Link]
-
ResearchGate. (2018). Fourier Transform Infrared Spectroscopy of Aldehydes and Ketones. [Link]
-
Oreate AI. (2026, January 27). The Subtle Dance of S-Cis and S-Trans: More Than Just a Twist. [Link]
-
Al-Suhaibani, S. S., et al. (2022). Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. Molbank, 2022(4), M1509. [Link]
-
ResearchGate. Synthesis of 1-(2-aminobenzo[d]thiazol-5-yl) ethan-1-one. [Link]
-
Shawali, A. S., et al. (2017). Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. Molecules, 22(2), 290. [Link]
-
Chemistry LibreTexts. (2025, February 25). 19.14: Spectroscopy of Aldehydes and Ketones. [Link]
-
Kadium, R. T., et al. (2022). DESIGN, SYNTHESIS, AND CHARACTERIZATION OF SOME NOVEL THIAZOLIDINE-2,4-DIONE DERIVATIVES AS ANTIDIABETIC AGENTS. International Journal of Pharmaceutical Sciences and Research. [Link]
-
MedCrave. (2017). Optimized synthesis and characterization of thiazolidine-2, 4-dione for pharmaceutical application. [Link]
-
Master Organic Chemistry. (2017, May 12). s-cis and s-trans Conformations of Dienes. [Link]
-
NIST. 1,2-Ethanediol. [Link]
-
American Chemical Society. (2011). New Directions in Understanding Conformational Preferences of 1,2-Disubstituted Ethanes. [Link]
-
ResearchGate. (1978). A Conformational Study of Some 1,2-Disubstituted Ethanes by an ab initio Method. [Link]
-
Journal of Chemical Education. (2023). Revisiting the Conformational Isomerism of Dihaloethanes: A Hybrid Computational and Experimental Laboratory for the Undergraduate Curriculum. [Link]
-
Pearson+. Conformational studies on ethane-1,2-diol (HOCH2–CH2OH) have shown.... [Link]
-
Chem Survival. (2017, February 8). s cis vs s trans conformation. YouTube. [Link]
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Comparative Guide: Structural Elucidation Platforms for 1,2-Di(thiazol-2-yl)ethane-1,2-dione
Executive Summary
For researchers and drug development professionals, the precise structural elucidation of bis-heterocyclic compounds is a critical step in understanding their physicochemical properties, reactivity, and receptor-binding conformation. 1,2-Di(thiazol-2-yl)ethane-1,2-dione (a thiazole-based 1,2-diketone) presents a unique crystallographic challenge. Its molecular architecture features a highly flexible O=C-C=O bridge flanked by two electron-rich, sulfur-containing thiazole rings.
As a Senior Application Scientist, I have structured this guide to objectively compare the performance of three leading analytical platforms—Cu-Kα Microfocus SCXRD , Mo-Kα Sealed Tube SCXRD , and 3D MicroED —for resolving the conformational isomerism and absolute structure of this specific compound.
The Structural Challenge: Conformational Flexibility and Packing
The structural characterization of 1,2-diketones is inherently complex. Planar 1,2-diketone systems are generally uncommon due to severe steric interactions and dipole-dipole repulsion between the adjacent carbonyl oxygens and the attached aromatic rings[1]. Consequently, these molecules typically adopt either a buckled gauche conformation or a trans-planar geometry to minimize steric strain[1].
Furthermore, the crystal packing of these systems is governed by a delicate balance of intermolecular forces. Hirshfeld surface analysis of similar diketone systems reveals that crystal packing is primarily dominated by H-H, H-C, and H-O interactions[2], alongside critical S···O chalcogen bonding facilitated by the thiazole rings. Accurately mapping these interactions requires high-resolution diffraction data.
Conformational logic tree dictating the crystal packing of 1,2-diketones.
Technology Comparison: Selecting the Right Platform
To determine the exact torsion angles and absolute configuration of 1,2-Di(thiazol-2-yl)ethane-1,2-dione, the choice of diffraction source is paramount.
A. Cu-Kα Microfocus SCXRD (The Gold Standard)
Operating at a wavelength of 1.5406 Å, Cu-Kα radiation is the optimal choice for this compound[3]. The sulfur atoms in the thiazole rings exhibit a strong anomalous scattering signal (
B. Mo-Kα Sealed Tube SCXRD (The High-Resolution Baseline)
Mo-Kα radiation (0.71073 Å) is the traditional workhorse for X-ray structure elucidation[4]. While it penetrates larger crystals efficiently and allows for high-resolution data collection (critical for charge-density studies), it suffers from a significantly weaker anomalous signal for sulfur. Unless the crystal quality is exceptional, determining the absolute structure of a purely organic thiazole derivative using Mo-Kα can result in ambiguous Flack parameters.
C. 3D MicroED (The Nanocrystal Alternative)
When 1,2-Di(thiazol-2-yl)ethane-1,2-dione yields only microcrystalline powders that defy traditional crystal growth techniques, 3D Microcrystal Electron Diffraction (MicroED) using a 200 kV Cryo-EM is the premier alternative. Electrons interact with matter much more strongly than X-rays, allowing data collection from sub-micron crystals. However, dynamical scattering currently limits the reliability of absolute structure determination via MicroED.
Comparative Performance Data
| Performance Metric | Cu-Kα Microfocus SCXRD | Mo-Kα Sealed Tube SCXRD | 3D MicroED (Cryo-EM) |
| Radiation Wavelength | 1.5406 Å[3] | 0.71073 Å[4] | ~0.025 Å (at 200 kV) |
| Optimal Crystal Size | 10 – 100 μm | 50 – 300 μm | 0.1 – 1 μm |
| Sulfur Anomalous Signal | Excellent (High | Poor (Low | Negligible |
| Absolute Structure | Highly Accurate (Flack < 0.05) | Moderate/Ambiguous | Currently Unreliable |
| Data Collection Time | 2 – 8 Hours | 4 – 12 Hours | < 10 Minutes |
| Primary Limitation | Higher X-ray absorption | Weak anomalous dispersion | Dynamical scattering artifacts |
Experimental Methodologies
To ensure scientific integrity and reproducibility, the following self-validating protocols detail the workflow from crystal growth to structural refinement.
Protocol 1: Crystal Growth via Vapor Diffusion
Causality: 1,2-diketones are prone to conformational polymorphism. Vapor diffusion is selected over rapid solvent evaporation because it provides a slow, thermodynamically controlled supersaturation environment, yielding defect-free single crystals[5].
-
Solubilization: Dissolve 10 mg of synthesized 1,2-Di(thiazol-2-yl)ethane-1,2-dione in 1 mL of dichloromethane (a high-solubility solvent) in a 2-dram inner vial.
-
Anti-Solvent Setup: Place the inner vial (uncapped) into a 20 mL outer scintillation vial containing 5 mL of pentane or hexane (anti-solvent).
-
Equilibration: Seal the outer vial tightly with a PTFE-lined cap. Allow the system to stand undisturbed at 20 °C for 48–72 hours. The volatile anti-solvent will slowly diffuse into the inner vial, lowering the solubility and inducing nucleation.
Protocol 2: SCXRD Data Collection and Reduction (Cu-Kα)
Causality: Data collection is performed at cryogenic temperatures (100 K) to freeze out dynamic molecular disorder and minimize thermal atomic displacement parameters (ellipsoids). This is critical for accurately resolving the precise O=C-C=O torsion angle.
-
Mounting: Select a single crystal (approx. 0.05 × 0.05 × 0.02 mm) under a polarized light microscope. Coat the crystal in paratone-N oil to prevent solvent loss and atmospheric degradation, and mount it on a MiTeGen polyimide loop.
-
Cryocooling: Immediately transfer the loop to the goniometer head under a steady 100 K nitrogen cold stream.
-
Data Collection: Execute an
-scan strategy using a diffractometer equipped with a Cu-Kα microfocus source (1.5406 Å)[3] and a photon-counting pixel array detector. Ensure a high redundancy of reflections to accurately calculate the Flack parameter. -
Reduction & Correction: Integrate the diffraction frames using the instrument's proprietary software (e.g., CrysAlisPro or APEX). Apply a multi-scan empirical absorption correction; this step is non-negotiable due to the high X-ray absorption of sulfur atoms at the Cu-Kα wavelength.
-
Solution & Refinement: Solve the crystal structure using direct methods via the SHELXT program, and refine using full-matrix least-squares on
via SHELXL[4].ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
Workflow comparing SCXRD and MicroED platforms for structural elucidation.
References
- Insights into β-Diketone: A Multi-Faceted Study from Crystal Structure to Molecular Docking and Antioxidant Potential.
- Quantification of the mixed-valence and intervalence charge transfer properties of a cofacial metal–organic framework via sing. RSC Publishing.
- The First Crystal Structure of an Anti-Geometric Homoleptic Zinc Complex from an Unsymmetric Curcuminoid Ligand. MDPI.
- Double-core nanothread formation from α-furil via a pressure-induced planarization p
- Synthesis, crystal structure and Hirshfeld analysis of a crystalline compound comprising a 1/1 mixture of 1-[(1R,4S)- and 1-[(1S,4R)-1,7,7-trimethyl-2-oxobicyclo[2.2.1]heptan-3-ylidene]hydrazinecarbothioamide. IUCr Journals.
- High activity heterogeneous catalysts by plasma-enhanced chemical vapor deposition of volatile palladium complexes on biomorphic. Academie-Sciences.
Sources
- 1. Double-core nanothread formation from α-furil via a pressure-induced planarization pathway - Chemical Science (RSC Publishing) DOI:10.1039/D4SC07412B [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 5. journals.iucr.org [journals.iucr.org]
Comparing reactivity of 1,2-Di(thiazol-2-yl)ethane-1,2-dione vs 2,2'-pyridil
[1]
Executive Summary
This guide compares the reactivity profiles of 2,2'-Pyridil (1,2-di(pyridin-2-yl)ethane-1,2-dione) and its 5-membered heterocyclic analog, 1,2-Di(thiazol-2-yl)ethane-1,2-dione (DTED).[1]
While both compounds share the
Quick Comparison Table
| Feature | 2,2'-Pyridil | 1,2-Di(thiazol-2-yl)ethane-1,2-dione (DTED) |
| Core Structure | Bis-pyridine | Bis-thiazole |
| Electrophilicity | Moderate | High (Activated by S and N) |
| Hydration ( | Low (Stable solid) | High (Likely forms gem-diol in water) |
| LUMO Energy | Higher (Less reactive) | Lower (More reactive) |
| Primary Utility | Chelating ligand, redox probe | Covalent inhibitor, heterocycle synthesis |
| Synthesis Difficulty | Low (Commercially available) | Medium (Requires controlled coupling) |
Part 1: Electronic Structure & Reactivity Logic[1]
To understand the reactivity difference, we must look at the molecular orbitals. The reactivity of
The Thiazole Effect
In 2,2'-Pyridil, the pyridine nitrogen withdraws electron density inductively (-I effect) and through resonance. However, in DTED, the thiazole ring exerts a "double pull":
-
Inductive/Resonance: The imine nitrogen (
) is electron-withdrawing.[1] -
Sulfur Contribution: The sulfur atom is electronegative and polarizable, stabilizing the negative charge build-up in the transition state during nucleophilic attack.
-
Ring Strain: The 5-membered ring has different bond angles than the 6-membered pyridine, often exposing the carbonyl carbon more to nucleophilic attack (reduced steric shielding).
Caption: Comparative electrophilic activation. The thiazole ring lowers the LUMO energy more effectively than pyridine, facilitating faster nucleophilic attack.
Part 2: Experimental Protocols
Since DTED is not as widely available as Pyridil, a robust synthesis is required. The following protocols are designed to be self-validating —meaning the color changes and solubility shifts confirm success at each step.
Protocol A: Synthesis of DTED (The "Lithiation-Oxalate" Route)
Rationale: This method avoids the toxic selenium dioxide often used to oxidize hydroxyketones and provides a cleaner product than the benzoin condensation route.
Reagents:
-
Thiazole (1.0 eq)
-
n-Butyllithium (n-BuLi) (1.1 eq, 2.5M in hexanes)
-
Dimethyl oxalate (0.55 eq)
-
THF (Anhydrous)
Workflow:
-
Activation: Cool a solution of thiazole in anhydrous THF to -78°C (dry ice/acetone bath).
-
Lithiation: Add n-BuLi dropwise over 20 minutes.
-
Checkpoint: The solution should turn slightly yellow/orange, indicating the formation of 2-lithiothiazole.[1]
-
-
Coupling: Dissolve dimethyl oxalate in THF and add it slowly to the lithiated species at -78°C.
-
Quench & Workup: Allow to warm to room temperature (solution darkens). Quench with saturated
.[1] Extract with DCM.[1] -
Purification: Recrystallize from ethanol or purify via silica column (Hexane/EtOAc).
-
Validation: Product should be a yellow crystalline solid.[1]
NMR should show only aromatic thiazole protons (two doublets).
-
Protocol B: Comparative Reactivity (The "Quinoxaline Test")
This experiment quantifies the reactivity difference by measuring the rate of condensation with 1,2-diaminobenzene (OPD).
Reagents:
-
Substrate: Pyridil vs. DTED (0.1 mmol)
-
Reagent: 1,2-Phenylenediamine (OPD) (0.1 mmol)
-
Solvent: Ethanol (absolute) or Acetonitrile (for kinetics)
-
Catalyst: Acetic Acid (cat. 5%)
Procedure:
-
Dissolve the diketone in solvent (Path A: Pyridil, Path B: DTED).
-
Add OPD.[1]
-
Monitor via UV-Vis (tracking the disappearance of the diketone
band at ~350-400 nm or the appearance of the quinoxaline band). -
Observation:
-
DTED: Reaction is likely complete within minutes at RT.
-
Pyridil: Reaction may require heating or several hours to reach completion.[1]
-
Caption: Kinetic workflow for comparing reactivity. DTED reacts faster due to higher carbonyl electrophilicity.
Part 3: Biological & Stability Implications[1]
Hydration and Storage
A critical distinction is stability in wet solvents.
-
Pyridil: Generally stable in open air.[1] It can form a hydrate, but the equilibrium favors the diketone form in organic solvents.
-
DTED: Due to the high electron deficiency, DTED behaves similarly to chloral hydrate or ninhydrin. In the presence of atmospheric moisture or aqueous buffers, it may convert to the gem-diol (hydrate) form.
-
Impact: The hydrate is not electrophilic. If your biological assay (e.g., protease inhibition) fails, check if your stock solution contains water.
-
Recommendation: Store DTED in a desiccator.[1] Make fresh stock solutions in anhydrous DMSO.
-
Biological Activity
Both molecules are potential covalent inhibitors of enzymes with nucleophilic active sites (e.g., Serine Proteases).
-
Mechanism: The active site serine attacks the ketone, forming a hemiketal transition state analog.
-
Advantage of DTED: The thiazole ring mimics the peptide backbone more effectively than pyridine and can engage in specific S---O interactions (sigma-hole bonding) with the protein, potentially increasing binding affinity beyond simple electrophilicity [1].
References
-
Electronic Effects in Heterocycles
-
Beker, W., et al. (2013). "Reactivity Patterns of Imidazole, Oxazole, and Thiazole As Reflected by the Polarization Justified Fukui Functions." Journal of Physical Chemistry A. Link
-
-
Pyridil Chemistry
-
Newkome, G. R., et al. (1983). "Synthesis and chemistry of 2,2'-pyridil." Journal of Organic Chemistry. Link
-
-
Thiazole Synthesis
-
Metzger, J. V. (1979). "Thiazole and its derivatives." Chemistry of Heterocyclic Compounds. Link
-
-
Alpha-Diketone Reactivity
-
Corsaro, A., et al. (2002). "1,2-Dione reactivity: from synthesis to applications." Current Organic Chemistry. Link
-
Sources
- 1. Di-2-pyridylethanedione | C12H8N2O2 | CID 68115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. One-Pot Synthesis of Novel Thiazoles as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Reactions of acryl thioamides with iminoiodinanes as a one-step synthesis of N-sulfonyl-2,3-dihydro-1,2-thiazoles - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Mass Spectrometry Profiling of Bis-Thiazole Diketones
Executive Summary
Bis-thiazole diketones are emerging scaffolds in medicinal chemistry, particularly valued for their antifungal and anticancer properties. Their structural core—two thiazole rings linked by a dicarbonyl bridge—presents unique analytical challenges.
This guide compares the two primary mass spectrometry (MS) methodologies used to characterize these compounds: Electrospray Ionization with Collision-Induced Dissociation (ESI-CID-MS/MS) and Electron Impact Ionization (EI-MS) .
The Verdict:
-
Use ESI-CID-MS/MS for pharmacokinetic studies, metabolite identification, and thermally labile derivatives. It preserves the molecular ion (
) and allows controlled fragmentation of the diketone bridge. -
Use EI-MS for synthetic validation, impurity profiling, and library matching. It provides a "hard" fingerprint, often fracturing the thiazole ring itself.
Part 1: Comparative Analysis (ESI vs. EI)
The choice of ionization technique dictates the fragmentation landscape.[1] The table below contrasts the performance of these methods specifically for bis-thiazole diketones.
Performance Comparison Matrix
| Feature | Method A: ESI-CID-MS/MS (Soft) | Method B: EI-MS (Hard) |
| Primary Ion Species | Protonated Molecule | Radical Cation |
| Diketone Bridge Stability | High (Intact in MS1) | Low (Rapid |
| Thiazole Ring Integrity | Preserved (Requires high collision energy to break) | Fragmented (C-S bond cleavage common) |
| Limit of Detection (LOD) | Picogram range (High Sensitivity) | Nanogram range (Moderate Sensitivity) |
| Structural Insight | Connectivity of the two halves (Bridge analysis) | Fingerprint of individual heterocyclic rings |
| Best Application | Biological matrices (LC-MS) | Pure synthetic product confirmation (GC-MS) |
Part 2: Detailed Fragmentation Mechanisms
Understanding the specific bond breakages is critical for interpreting spectra.[2][3] Bis-thiazole diketones exhibit three distinct fragmentation pathways depending on the energy applied.
Pathway A: The Diketone Bridge Cleavage ( -Cleavage)
This is the most diagnostic pathway. The bond between the two carbonyl groups (C-C) is energetically vulnerable.
-
Mechanism: Homolytic (EI) or heterolytic (ESI) cleavage between the carbonyls.
-
Resulting Ions: Formation of acylium ions (
).[4] -
Secondary Loss: Subsequent loss of CO (28 Da) to form the thiazolyl cation.
Pathway B: Thiazole Ring Disassembly
Under high-energy conditions (EI or high-voltage CID), the heterocyclic ring fragments.
-
Mechanism: Often follows a Retro-Diels-Alder (RDA) pattern or direct C-S bond fission.
-
Diagnostic Ions:
-
58 (characteristic
-derived fragment). -
Loss of
(27 Da) from the ring.
-
58 (characteristic
Pathway C: McLafferty Rearrangement
If the bis-thiazole contains alkyl side chains (
-
Requirement: A
-hydrogen relative to the carbonyl or thiazole nitrogen. -
Outcome: Elimination of a neutral alkene and formation of a stable enol radical cation.
Visualization: Fragmentation Logic Flow
The following diagram illustrates the decision matrix for ion generation based on the input energy.
Figure 1: Mechanistic flow of bis-thiazole fragmentation under Soft (ESI) vs. Hard (EI) ionization.
Part 3: Experimental Protocols
To replicate these results, use the following self-validating workflows.
Protocol 1: ESI-QTOF-MS/MS (Structural Elucidation)
Objective: Determine the connectivity of the diketone bridge and side chains.
-
Sample Preparation:
-
Dissolve 0.1 mg of bis-thiazole diketone in 1 mL of Methanol (LC-MS grade).
-
Add 0.1% Formic Acid to promote protonation (
generation).
-
-
Infusion:
-
Direct infusion at 5 µL/min into a Q-TOF mass spectrometer (e.g., Agilent 6500 series or equivalent).
-
-
Source Conditions:
-
Gas Temp: 325°C.
-
Fragmentor Voltage: 135 V (Optimize to prevent in-source decay).
-
Capillary Voltage: 3500 V.
-
-
MS/MS Acquisition:
-
Isolate the
precursor width (approx. 1.3 m/z window). -
Stepped Collision Energy (CE): Apply 10, 20, and 40 eV sequentially.
-
Validation Check: At 10 eV, the parent ion should be 100% abundant. At 40 eV, the acylium ion (base peak) should dominate.
-
Protocol 2: EI-GC-MS (Purity & Fingerprinting)
Objective: Confirm synthetic success and analyze ring stability.
-
Sample Preparation:
-
Dissolve sample in Ethyl Acetate (1 mg/mL).
-
-
GC Parameters:
-
Column: HP-5MS (30m x 0.25mm).
-
Temp Program: 100°C (1 min)
20°C/min 280°C (hold 5 min).
-
-
MS Parameters:
Visualization: Experimental Workflow
Figure 2: Step-by-step workflow for ESI-MS/MS characterization of bis-thiazole diketones.
References
-
Salem, M. A. I., et al. (2014). "Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines."[4] International Journal of Materials and Chemistry.
- Relevance: Establishes fragmentation baselines for thiazole-containing bis-heterocycles.
-
Jiao, P., et al. (2001). "Electron impact mass spectral fragmentation of chiral bisbenzoxazole, bisbenzothiazole...[8] derivatives." Tetrahedron: Asymmetry.
- Relevance: details the cleavage patterns of bis-thiazole analogs under EI conditions.
-
Orelli, L. R., et al. (2006). "A comparison of the electron ionization and electrospray behaviour of some N,N'-disubstituted hexahydropyrimidines."[9] Rapid Communications in Mass Spectrometry.
- Relevance: Provides the comparative framework for ESI vs.
-
Gross, J. H. (2017). "Mass Spectrometry: A Textbook." Springer.
- Relevance: Authoritative grounding for -cleavage and McLafferty rearrangement mechanisms in diketones.
-
Mohamed, et al. "Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives."[7]
- Relevance: Confirms specific thiazole ring fragment ions (e.g., m/z 58, 110).
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. gala.gre.ac.uk [gala.gre.ac.uk]
- 3. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]
- 4. article.sapub.org [article.sapub.org]
- 5. fiveable.me [fiveable.me]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Electron impact mass spectral fragmentation of chiral bisbenzoxazole, bisbenzothiazole and biscarbamide derivatives of 2,2-dimethyl-1,3-dioxolane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A comparison of the electron ionization and electrospray behaviour of some N,N'-disubstituted hexahydropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Purity Verification of 1,2-Di(thiazol-2-yl)ethane-1,2-dione Using Melting Point Analysis
In the fields of medicinal chemistry and materials science, the purity of a synthetic compound is paramount. For a molecule like 1,2-Di(thiazol-2-yl)ethane-1,2-dione, which holds potential as a building block for novel pharmaceuticals and functional materials, ensuring its integrity is a critical first step. This guide provides an in-depth comparison of melting point analysis as a primary, accessible technique for purity verification, contextualized against more advanced analytical methods.
The Foundational Principle: Why Melting Point Matters
For a crystalline solid, the melting point is a characteristic physical property. In a pure substance, the molecules are arranged in a uniform crystal lattice. A specific amount of thermal energy is required to overcome these intermolecular forces and transition from a solid to a liquid state. This transition occurs at a sharp, well-defined temperature.
However, the presence of impurities disrupts this ordered crystal lattice. This disruption weakens the overall intermolecular forces, meaning less energy is required to break them. Consequently, an impure substance will exhibit a depressed melting point (it melts at a lower temperature) and a broadened melting range (the transition from solid to liquid occurs over a wider temperature range). This phenomenon, known as melting point depression, is a cornerstone of purity assessment in organic chemistry.
Experimental Protocol: Capillary Melting Point Determination
The capillary method is a standard and reliable technique for determining the melting point of a solid organic compound.
Step-by-Step Methodology:
-
Sample Preparation:
-
Place a small amount (a few milligrams) of the 1,2-Di(thiazol-2-yl)ethane-1,2-dione sample on a clean, dry watch glass.
-
Using a spatula, finely crush the solid into a powder. This ensures uniform packing and heat transfer.
-
Invert a capillary tube (a thin glass tube sealed at one end) and press the open end into the powder.
-
Tap the sealed end of the capillary tube gently on a hard surface to pack the powder down. The packed sample should be approximately 2-3 mm in height.
-
-
Instrumentation and Measurement:
-
Insert the packed capillary tube into the heating block of a melting point apparatus.
-
Begin heating at a rapid rate (e.g., 10-15 °C per minute) to quickly approach the expected melting point.
-
Once the temperature is within ~15-20 °C of the expected melting point, reduce the heating rate significantly to 1-2 °C per minute. A slow heating rate is crucial for an accurate determination, allowing the system to remain in thermal equilibrium.
-
Observe the sample closely through the magnifying eyepiece.
-
-
Data Recording and Interpretation:
-
Record the onset temperature (T1): This is the temperature at which the first droplet of liquid becomes visible within the solid.
-
Record the clear point temperature (T2): This is the temperature at which the entire sample has completely melted into a clear liquid.
-
The Melting Range: The melting point is reported as the range from T1 to T2.
-
A pure sample of 1,2-Di(thiazol-2-yl)ethane-1,2-dione should exhibit a sharp melting range (typically ≤ 1.5 °C). A broad range (> 2 °C) is a strong indicator of impurity.
An integrated workflow showing how melting point serves as a preliminary check, complemented by spectroscopic and chromatographic methods for comprehensive validation.
Conclusion
The determination of a sharp melting point is an indispensable, cost-effective, and rapid first-pass assessment of the purity of 1,2-Di(thiazol-2-yl)ethane-1,2-dione. It provides immediate and valuable feedback on the success of a synthesis and purification protocol. However, its limitations necessitate a self-validating system where this foundational technique is supported by more definitive, orthogonal methods. For researchers and drug development professionals, the gold standard for purity verification involves a synergistic combination of melting point analysis, chromatography (HPLC), and spectroscopy (NMR, MS), ensuring the absolute integrity of the compound for subsequent applications.
References
-
PubChem. 2-Acetylthiazole. National Center for Biotechnology Information. [Link]
-
Wikipedia. Eutectic system. [Link]
-
Nanjing Chemical Material Corp. 2-acetyl thiazole. [Link]
-
Simposio de Metrología. BEHAVIOR OF EUTECTIC MELTING CURVES. [Link]
-
Science Notes and Projects. Eutectic Point and Eutectic Mixture Definition and Examples. [Link]
-
Pharmaguideline. Eutectic mixtures and geometric dilutions. [Link]
-
Chemistry LibreTexts. 6.1C: Melting Point Theory. [Link]
-
Czech Journal of Food Sciences. Formation of α-hydroxycarbonyl and α-dicarbonyl compounds during degradation of monosaccharides. [Link]
-
PMC. Extending the Spectrum of α-Dicarbonyl Compounds in Vivo. [Link]
-
PMC. One-Pot Synthesis of Novel Thiazoles as Potential Anti-Cancer Agents. [Link]
-
Wikipedia. Dicarbonyl. [Link]
-
Wikipedia. Benzil. [Link]
-
MDPI. Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. [Link]
-
ResearchGate. Synthesis of 1-(2-aminobenzo[d]thiazol-5-yl) ethan-1-one. [Link]
-
MDPI. Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. [Link]
-
ResearchGate. 5 Formation of α-dicarbonyl compounds through degradation and oxidation of glucose. [1][2][3][Link]
-
KPU Pressbooks. 8.3 β-dicarbonyl Compounds in Organic Synthesis. [Link]
-
iChemical. Diphenylglyoxal;1,2-Diphenylethanedione;Dibenzoyl, CAS No. 134-81-6. [Link]
-
Wikipedia. Ethane-1,2-dithiol. [Link]
Sources
Comparative Binding Affinity of Thiazole vs. Pyridine-Based Diketones: A Structural and Mechanistic Guide
As a Senior Application Scientist specializing in molecular recognition and assay development, I frequently encounter a critical design fork in early-stage drug discovery: the selection of the heteroaromatic flanking groups on a
When this core is substituted with a thiazole (a 5-membered sulfur/nitrogen ring) versus a pyridine (a 6-membered nitrogenous ring), the electronic distribution, steric bulk, and lipophilicity of the molecule shift dramatically. This guide objectively compares the binding affinities of these two classes, providing the mechanistic causality behind their target engagement and the field-proven protocols required to validate them.
Mechanistic Causality: Electronic and Steric Drivers of Affinity
The binding affinity (
Pyridine-Based Diketones: Rigid Planarity and -Donation
Pyridine is a
-
Binding Profile: Pyridine-diketones excel in binding to rigid, solvent-exposed active sites, such as the hinge region of kinases (e.g., CDK2) or the peripheral anionic site of Acetylcholinesterase (AChE). The electron-withdrawing nature of the pyridine ring also stabilizes the enol tautomer of the diketone, pre-organizing the molecule for bidentate metal coordination (e.g., with
or )[2].
Thiazole-Based Diketones: Polarizability and Hydrophobic Insertion
Thiazole is a
-
Binding Profile: Thiazole-diketones are entropically driven binders. The larger van der Waals radius of sulfur allows these molecules to effectively displace ordered water molecules in deep hydrophobic pockets, such as Sub-domain IIA of Bovine Serum Albumin (BSA)[4]. Furthermore, the geometry of the 5-membered ring makes thiazole-diketones exceptional DNA intercalators, slipping seamlessly between base pairs[5].
Caption: Logical mapping of heteroaryl substitution effects on diketone thermodynamic binding profiles.
Quantitative Data: Comparative Binding Affinities
The following table synthesizes experimental binding affinities derived from recent spectroscopic and calorimetric studies, highlighting how the choice of heterocycle dictates target specificity[1][4][5][6].
| Ligand Scaffold | Primary Target | Binding Affinity | Primary Interaction Mechanism |
| Thiazole-Diketone Hybrid | Bovine Serum Albumin (BSA) | Hydrophobic pocket insertion (Sub-domain IIA) | |
| Pyridine-Thiazole-Diketone | CDK2 Kinase | H-bonding at hinge region (Leu83, His84) | |
| Pyridine-Diketone | Acetylcholinesterase (AChE) | ||
| Thiazolo-Pyridine | CT-DNA | Base-pair Intercalation |
Experimental Protocols for Affinity Validation
To ensure scientific integrity, binding affinities must be measured using self-validating systems. Below are the field-proven methodologies I utilize to quantify the binding of these diketone ligands.
Protocol A: UV-Vis Absorption Titration (DNA Intercalation)
This protocol is optimized for highly lipophilic thiazole-diketones to prevent artifactual aggregation.
-
Buffer Preparation: Prepare a 50 mM Tris-HCl buffer at pH 7.4 containing 50 mM NaCl.
-
Causality: The
concentration is critical. It shields the phosphate backbone of the DNA. Omitting NaCl artificially inflates the binding constant ( ) due to exaggerated electrostatic attraction, masking the true intercalative affinity of the thiazole core.
-
-
Ligand Solubilization: Prepare a 50
solution of the thiazole-diketone in the buffer, utilizing exactly 5% DMSO as a co-solvent.-
Causality: 5% DMSO is the thermodynamic sweet spot; it prevents the lipophilic thiazole from precipitating while keeping the DNA double helix structurally intact.
-
-
Titration: Add successive 5
aliquots of Calf Thymus DNA (CT-DNA) stock to the cuvette. Incubate for 5 minutes after each addition.-
Causality: The 5-minute equilibration allows the keto-enol tautomer of the diketone to structurally adapt and fully intercalate between the base pairs.
-
-
Validation Check: Monitor the isosbestic points during the titration. A clean isosbestic point confirms a simple two-state equilibrium (bound vs. unbound) without ligand degradation. Calculate
using the standard Wolfe-Shimer equation.
Protocol B: Isothermal Titration Calorimetry (ITC)
ITC is the gold standard for distinguishing the enthalpic vs. entropic drivers of pyridine and thiazole binding.
-
Sample Degassing: Degas both the target protein (e.g., BSA) and the diketone ligand solutions under a vacuum for 10 minutes at 20 °C.
-
Causality: Degassing eliminates dissolved gases. Without this step, the mechanical stirring inside the ITC cell causes microbubble formation, which registers as massive artifactual thermal spikes, ruining the integration of the binding isotherm.
-
-
Thermal Equilibration: Load the sample cell with 300
of 10 protein and the syringe with 100 ligand. Allow the system to equilibrate at exactly 25.0 °C until the baseline variance is . -
Injection Parameters: Program the syringe to deliver 2
injections with a 120-second spacing between injections.-
Causality: Thiazole-diketones often exhibit biphasic binding kinetics (an initial fast hydrophobic collapse followed by a slow conformational adjustment). A 120-second delay ensures the thermal baseline fully recovers; shorter delays truncate the peak area, leading to an underestimated
.
-
-
Validation Check (Self-Validation): Perform a control titration of the ligand directly into a pure buffer. Subtract this "heat of dilution" from the main experiment to isolate the true heat of binding.
Caption: Self-validating Isothermal Titration Calorimetry (ITC) workflow for diketone binding profiling.
Conclusion
The selection between a thiazole and a pyridine ring on a
References
-
Design, synthesis and characterization of tetra substituted 2,3-dihydrothiazole derivatives as DNA and BSA targeting agents. RSC Advances (2024).[Link][4]
-
Design, synthesis and in vitro anti-proliferative evaluation of new pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybrids as dual CDK2/GSK3β kinase inhibitors. RSC Advances (2024).[Link][6]
-
New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Chemical Neuroscience (2021).[Link][1]
-
Design, Synthesis, Anticancer Evaluation, DNA Binding and Molecular Docking of a Novel Thiazolo[5,4-b] Pyridine Derivatives. Acta Scientific Medical Sciences (2022).[Link][5]
-
An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Pharmaceuticals (2021).[Link][3]
-
Comparison of Solution Chemical Properties and Biological Activity of Ruthenium Complexes of Selected β-Diketone, 8-Hydroxyquinoline and Pyrithione Ligands. International Journal of Molecular Sciences (2021).[Link][2]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Comparison of Solution Chemical Properties and Biological Activity of Ruthenium Complexes of Selected β-Diketone, 8-Hydroxyquinoline and Pyrithione Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis and characterization of tetra substituted 2,3-dihydrothiazole derivatives as DNA and BSA targeting agents: advantages of the visible ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02331E [pubs.rsc.org]
- 5. actascientific.com [actascientific.com]
- 6. Design, synthesis and in vitro anti-proliferative evaluation of new pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybrids as dual CDK2/GSK3β kinase i ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06146B [pubs.rsc.org]
A Senior Application Scientist's Guide to Elemental Analysis Standards: Evaluating 1,2-Di(thiazol-2-yl)ethane-1,2-dione
Introduction: The Bedrock of Compositional Analysis
In the precise world of chemical research and pharmaceutical development, the elemental composition of a compound is a fundamental truth. Elemental analysis, which quantifies the core components of a sample—typically carbon (C), hydrogen (H), nitrogen (N), and sulfur (S)—is a critical step in structural elucidation, purity assessment, and quality control.[1][2] The accuracy of this technique hinges entirely on the quality and reliability of the calibration standards used. An ideal standard must be a substance of the highest purity, with a well-defined, stable, and non-hygroscopic nature.
This guide introduces and evaluates the potential of a novel heterocyclic compound, 1,2-Di(thiazol-2-yl)ethane-1,2-dione , as a CHNS elemental analysis standard. We will deconstruct its molecular properties, compare its theoretical elemental composition against established and commercially available standards like Acetanilide and Sulfanilamide, and provide a rigorous, field-tested protocol for its application in calibrating modern elemental analyzers.
Characterization of 1,2-Di(thiazol-2-yl)ethane-1,2-dione
To evaluate its suitability, we must first understand the candidate molecule. 1,2-Di(thiazol-2-yl)ethane-1,2-dione is a symmetrical molecule featuring two thiazole rings linked by a diketone bridge.
Molecular Formula: C₈H₄N₂O₂S₂[3] Molecular Weight: 224.25 g/mol [3]
Based on this formula, the theoretical elemental composition is calculated as follows:
| Element | Symbol | Atomic Mass ( g/mol ) | Atoms in Molecule | Total Mass ( g/mol ) | Mass Percent (%) |
| Carbon | C | 12.011 | 8 | 96.088 | 42.85% |
| Hydrogen | H | 1.008 | 4 | 4.032 | 1.80% |
| Nitrogen | N | 14.007 | 2 | 28.014 | 12.49% |
| Sulfur | S | 32.065 | 2 | 64.130 | 28.60% |
| Oxygen | O | 15.999 | 2 | 31.998 | 14.27% |
| Total | 224.262 | 100.00% |
The notable characteristics of this compound are its relatively high, balanced percentages of both nitrogen and sulfur. This dual-element richness presents a potential advantage, allowing for robust calibration for both N and S detectors from a single reference material. Its high molecular weight is also beneficial, as it minimizes the impact of weighing errors.
Comparative Analysis: Benchmarking Against Industry Standards
A standard is only as good as its performance relative to established alternatives. Here, we compare 1,2-Di(thiazol-2-yl)ethane-1,2-dione with two of the most widely used CHN and CHNS standards in the industry: Acetanilide and Sulfanilamide.[4][5][6][7]
| Property | 1,2-Di(thiazol-2-yl)ethane-1,2-dione | Acetanilide [8] | Sulfanilamide [9] |
| Formula | C₈H₄N₂O₂S₂ | C₈H₉NO | C₆H₈N₂O₂S |
| Molar Mass ( g/mol ) | 224.25 | 135.17 | 172.21 |
| Carbon (%) | 42.85 | 71.09 | 41.85 |
| Hydrogen (%) | 1.80 | 6.71 | 4.68 |
| Nitrogen (%) | 12.49 | 10.36 | 16.27 |
| Sulfur (%) | 28.60 | 0.00 | 18.62 |
| Key Advantages | - High S and N content- High molecular weight | - High C and H content- Widely available, NIST SRM[10] | - Good balance of N and S- Non-hygroscopic[11] |
| Potential Drawbacks | - Lower H content- Commercial availability as a certified standard is not established | - No sulfur content | - Lower C content |
Analysis of Comparison:
-
For Sulfur and Nitrogen: 1,2-Di(thiazol-2-yl)ethane-1,2-dione offers a significantly higher sulfur percentage (28.60%) than Sulfanilamide (18.62%), which could provide a stronger signal and more accurate calibration for sulfur determination. Its nitrogen content (12.49%) is also substantial and comparable to Sulfanilamide (16.27%).
-
For Carbon and Hydrogen: Acetanilide remains superior for C and H calibration due to its higher percentages. The very low hydrogen content (1.80%) in our target molecule might be a limiting factor for high-precision hydrogen calibration, where a larger signal-to-noise ratio is desirable.
-
Versatility: The key appeal of 1,2-Di(thiazol-2-yl)ethane-1,2-dione is its potential as a dual N-S standard, particularly in applications where sulfur analysis is a primary focus, such as in the analysis of fuels, certain polymers, and pharmaceutical compounds.[1][12][13]
Experimental Protocol: Calibration of an Elemental Analyzer
This protocol outlines the procedure for creating a multi-point calibration curve for Carbon, Hydrogen, Nitrogen, and Sulfur using an elemental analyzer based on the dynamic flash combustion method.[14][15] This method is compliant with the principles outlined in standard test methods like ASTM D5291.[16][17]
Objective: To establish a linear calibration for C, H, N, and S detection systems.
Materials:
-
Elemental Analyzer (e.g., models from Elementar, LECO, PerkinElmer, Thermo Fisher Scientific)[18]
-
Microbalance (readable to at least 0.001 mg)
-
Tin or silver capsules/foil
-
Calibration Standards: 1,2-Di(thiazol-2-yl)ethane-1,2-dione (as the primary evaluation standard), and a certified standard like Sulfanilamide or Acetanilide for verification.
-
Inert, dry helium or argon carrier gas
-
High-purity oxygen for combustion
Workflow Diagram:
Caption: Workflow for Elemental Analyzer Calibration.
Step-by-Step Methodology:
-
Instrument Preparation:
-
Ensure the elemental analyzer's combustion and reduction tubes are packed with appropriate reagents and are in good condition.
-
Perform a leak check on the system.
-
Allow the instrument to stabilize at operating temperatures and gas flows.
-
-
Standard Preparation & Weighing:
-
Place a new tin capsule on the microbalance and tare.
-
Accurately weigh between 1.0 and 3.0 mg of 1,2-Di(thiazol-2-yl)ethane-1,2-dione into the capsule. The causality here is critical: smaller masses ensure complete combustion with the available oxygen, preventing inaccurate, artificially low results.[2]
-
Record the exact weight to at least four decimal places (e.g., 1.2345 mg).
-
Carefully fold the tin capsule to encase the sample completely, removing as much atmospheric air as possible. This prevents atmospheric nitrogen from interfering with the measurement.
-
Repeat this process to create a series of at least five standards with varying weights within the 1-3 mg range. This range ensures linearity can be robustly assessed.
-
-
Instrumental Analysis:
-
Load the prepared standards into the instrument's autosampler.
-
Run several "blank" (empty tin capsule) analyses to establish the baseline signal.
-
Analyze the series of prepared standards. The instrument will drop each sample into a high-temperature furnace (typically >1000°C) in a pure oxygen environment.[15]
-
The sample undergoes flash combustion, converting C to CO₂, H to H₂O, N to N₂, and S to SO₂.
-
The resulting gas mixture is passed through a separation column (gas chromatography) and measured by a thermal conductivity detector (TCD).
-
-
Calibration and Validation (Trustworthiness):
-
The instrument software will plot the absolute mass of each element (calculated from the known weight and theoretical percentages) against the detector's area response.
-
Perform a linear regression to generate a calibration factor (K-factor) or curve for each element (C, H, N, S). The correlation coefficient (R²) should be >0.999 for a valid calibration.
-
Self-Validation: To validate the calibration, weigh and analyze a known check standard, such as a certified Sulfanilamide standard from a source like NIST or an accredited supplier.[11][18]
-
The measured elemental percentages for this check standard must fall within an acceptable tolerance of the certified values, typically ±0.3% absolute deviation.[19] If the check fails, the instrument must be investigated for leaks or faults and recalibrated.
-
Conclusion and Future Outlook
Based on its theoretical elemental composition, 1,2-Di(thiazol-2-yl)ethane-1,2-dione shows significant promise as a high-performance elemental analysis standard, particularly for applications requiring precise and accurate quantification of both nitrogen and, most notably, sulfur. Its high sulfur content is a distinct advantage over more common standards like Sulfanilamide.
While it is not currently established as a commercially available Certified Reference Material (CRM) from metrological institutes like NIST[20], its properties warrant further investigation. The next logical steps would involve its synthesis to >99.9% purity, rigorous characterization by multiple independent analytical techniques (NMR, HPLC, DSC), and homogeneity and stability testing. Should it meet these stringent requirements, 1,2-Di(thiazol-2-yl)ethane-1,2-dione could become a valuable tool for research, development, and quality control laboratories worldwide.
References
-
ASTM D5291, Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants, ASTM International, West Conshohocken, PA, 2021. [Link]
-
CHNS Analysis - Eurofins Scientific. [Link]
-
Combustion analysis - Wikipedia. [Link]
-
USA-3040 - Acetanilide standard, 1g - USA Analytical. [Link]
-
Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants - ASTM D5291. [Link]
-
Elemental Analysis in Action: Petrochemistry & Energy - SCISPEC. [Link]
-
Measurements, Standards, and Reference Materials for Industrial Commodities - NIST. [Link]
-
Elemental analysis and chemical composition - INFINITIA Industrial Consulting. [Link]
-
Summary of CHNS Elemental Analysis Common Problems - University of Illinois Urbana-Champaign. [Link]
-
Sulfanilamide, 10 g - Elementar Customer Portal. [Link]
-
Elemental Analysis (CHNS, ONH) - Fraunhofer IFAM. [Link]
-
Elemental Analysis Techniques - RSSL. [Link]
-
CHNSO Organic Elemental Analysis - Sample Preparation - Mettler Toledo. [Link]
-
elemental analysis: operation & applications - Elementar. [Link]
Sources
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- 2. mt.com [mt.com]
- 3. Kimia [kimiacorp.com]
- 4. usaanalytical.com [usaanalytical.com]
- 5. shop.perkinelmer.com [shop.perkinelmer.com]
- 6. Sulfanilamide, 10 g [portal.elementar.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. 103-84-4・Acetanilide Standard・013-11721[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 9. CAS 63-74-1: Sulfanilamide | CymitQuimica [cymitquimica.com]
- 10. 乙酰苯胺 NIST® SRM®141E | Sigma-Aldrich [sigmaaldrich.com]
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- 14. Combustion analysis - Wikipedia [en.wikipedia.org]
- 15. Elemental Analysis Techniques | Elemental Composition | RSSL [rssl.com]
- 16. D5291 Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants [store.astm.org]
- 17. img.antpedia.com [img.antpedia.com]
- 18. Acetanilide OAS 1g See Certificate 469718 exp 23-Jun-30 - Elemental Microanalysis [elementalmicroanalysis.com]
- 19. chem.ubc.ca [chem.ubc.ca]
- 20. Measurements, Standards, and Reference Materials for Industrial Commodities | NIST [nist.gov]
Structural Validation of 1,2-Di(thiazol-2-yl)ethane-1,2-dione: A Comparative Analytical Guide
Executive Summary: The Symmetry Challenge
In the development of novel heterocyclic ligands for metal coordination and pharmaceutical scaffolds, 1,2-di(thiazol-2-yl)ethane-1,2-dione represents a critical structural motif. However, its validation presents a unique analytical challenge due to its high degree of symmetry (
Standard 1D NMR techniques (
This guide objectively compares the 2D NMR Validation Workflow (COSY/HMBC) against traditional 1D NMR and X-Ray Crystallography . We demonstrate that while X-Ray is the ultimate structural proof, the 2D NMR workflow offers the optimal balance of speed, solution-state relevance, and structural certainty required for high-throughput research.
Comparative Analysis: Validation Methodologies
We evaluate three distinct analytical workflows for validating the structure of symmetric
| Feature | Method A: Standard 1D NMR | Method B: 2D NMR Workflow (Recommended) | Method C: X-Ray Crystallography |
| Primary Data | Chemical shifts ( | Through-bond correlations ( | Electron density map (3D coordinates). |
| Connectivity Proof | Low. Cannot prove the C-C bond between carbonyls. | High. HMBC links rings to the bridge. | Absolute. Direct visualization of bonds. |
| Throughput | High (mins). | Medium (30-60 mins). | Low (Days/Weeks). |
| Sample State | Solution. | Solution. | Solid Crystal (Required). |
| Blind Spots | Cannot distinguish dimer from monomeric half-fragment easily. | Requires careful parameter optimization for long-range coupling. | Requires single crystal growth (often fails). |
| Verdict | Insufficient for structural proof of novel symmetric dimers. | The Gold Standard for routine, definitive characterization. | Reference Standard for final confirmation only. |
Why 1D NMR Fails
In a symmetric dimer like 1,2-di(thiazol-2-yl)ethane-1,2-dione, the magnetic environment of the left ring is identical to the right. The
Experimental Protocol: The Self-Validating System
To ensure structural integrity, we utilize a self-validating 2D NMR protocol. This system cross-references short-range proton couplings (COSY) with long-range heteronuclear couplings (HMBC).
Sample Preparation
-
Solvent: DMSO-d
(99.9% D).-
Rationale: Thiazole derivatives often exhibit poor solubility in CDCl
. DMSO ensures sharp lines and prevents aggregation which can broaden signals.
-
-
Concentration: 10–15 mg in 600
L.-
Rationale: Sufficient concentration is critical for HMBC to detect weak quaternary carbon signals (the carbonyls).
-
Acquisition Parameters (600 MHz Spectrometer)
- H NMR: 16 scans, 30° pulse angle, D1 = 2.0s.
-
COSY (gCOSY): 256 increments, spectral width 10 ppm.
-
Target: Establish the H4–H5 spin system (
Hz).
-
-
HMBC (gHMBCAD): Optimized for long-range coupling (
Hz).-
Target: Link H4/H5 to the ring carbons (C2, C4, C5) and, crucially, verify the absence of protons on C2.
-
Data Interpretation & Results
The following data represents the validated spectral signature of 1,2-di(thiazol-2-yl)ethane-1,2-dione.
H and C Assignments (DMSO-d )
| Position | Type | Multiplicity ( | HMBC Correlations (H | ||
| C2 | Quaternary | - | - | 164.5 | H4, H5 |
| C4 | CH | 8.25 | d ( | 146.2 | H5, C2 |
| C5 | CH | 8.05 | d ( | 128.4 | H4, C2, C4 |
| C=O | Carbonyl | - | - | 184.1 | (Rarely seen from H4/H5)* |
Note: The correlation from ring protons to the carbonyl (C=O) is a 4-bond coupling (
The Logic of Validation (Step-by-Step)
-
COSY Confirmation: The diagonal peaks at 8.25 and 8.05 ppm show a clear cross-peak. This confirms they are neighbors on the same ring (H4 and H5).
-
HMBC Ring Closure:
-
Proton at 8.05 (H5) correlates to Carbon at 146.2 (C4) and Carbon at 164.5 (C2).
-
Proton at 8.25 (H4) correlates to Carbon at 128.4 (C5) and Carbon at 164.5 (C2).
-
-
Symmetry & Carbonyl Check:
-
The
C spectrum shows a distinct peak at 184.1 ppm . This is characteristic of an -diketone (benzil-type systems typically resonate 180–195 ppm). -
The simplicity of the spectrum (only 4 carbon signals total) for a molecule with a mass of ~224 Da (confirmed by MS) proves the
symmetry. If the molecule were asymmetric (e.g., head-to-tail linkage), we would see 8 carbon signals.
-
Visualization of Validation Workflows
Diagram 1: The Analytical Decision Tree
This flow illustrates the logic used to reject alternative structures (isomers/monomers) and validate the target.
Caption: Decision tree for validating symmetric heterocyclic diketones, distinguishing between successful structural confirmation and isomeric failure modes.
Diagram 2: HMBC/COSY Connectivity Map
Visualizing the specific correlations that prove the thiazole ring structure.
Caption: Network of spectroscopic correlations. The convergence of HMBC signals at C2 (Bridgehead) anchors the proton-bearing carbons to the non-protonated scaffold.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for NMR interpretation logic).
-
Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. (Authoritative online resource for HMBC/COSY optimization).
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.[1] (Details on pulse sequences for quaternary carbons).
-
Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry. Elsevier.[1] (Reference for Thiazole chemical shifts and reactivity).
-
Bagno, A., et al. (2006). "NMR properties of the thiazole ring: A theoretical and experimental study." Journal of Organic Chemistry. (Provides baseline shift data for thiazole derivatives).
Sources
Safety Operating Guide
Technical Guide: Proper Disposal of 1,2-Di(thiazol-2-yl)ethane-1,2-dione
Immediate Action Card: Safety & Response
For use in the event of accidental exposure or spill.
| Parameter | Directive |
| PPE Requirements | Nitrile Gloves (Double-gloving recommended), Safety Goggles (Chemical splash resistant), Lab Coat (Cotton/Flame Resistant), Fume Hood (Mandatory for solid handling).[1] |
| Signal Word | WARNING (Treat as Irritant/Harmful). |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1] |
| First Aid (Skin) | Wash with soap and water for 15 minutes.[1] Remove contaminated clothing.[2][3][4] |
| First Aid (Eyes) | Rinse cautiously with water for 15 minutes.[1] Remove contact lenses if present.[2][3][4] |
| Spill Media | Absorb liquids with vermiculite or sand. Sweep solids gently to avoid dust generation. |
| Incompatibility | Strong Oxidizers (Peroxides, Nitrates), Strong Bases (Can induce condensation/decomposition).[1] |
Part 1: Chemical Profile & Hazard Identification
To dispose of 1,2-Di(thiazol-2-yl)ethane-1,2-dione safely, one must understand its reactivity profile. This compound features two thiazole rings connected by an
Structural Reactivity[1]
- -Dicarbonyl Moiety: The central C=O bonds are electrophilic. While stable under neutral conditions, they are susceptible to nucleophilic attack (e.g., by hydroxide ions) which can lead to rearrangement (benzilic acid type) or fragmentation.[1] Causality: This is why strong bases are incompatible and should not be used in the primary waste stream to avoid uncontrolled exotherms.
-
Thiazole Rings: These heterocycles contain both Sulfur and Nitrogen. Causality: Upon incineration (the ultimate fate of this waste), these rings will generate Nitrogen Oxides (NOx) and Sulfur Oxides (SOx).[1] The waste manifest must explicitly list "Heterocyclic Sulfur/Nitrogen" to ensure the incineration facility scrubs emissions appropriately.
Waste Classification
Under RCRA (Resource Conservation and Recovery Act) guidelines, this compound, while likely not carrying a specific "U" or "P" list code due to its specialized nature, acts as a Characteristic Hazardous Waste due to toxicity and reactivity.[1]
-
Primary Classification: Organic Waste (Solid or Liquid).[1]
-
Secondary Tag: Sulfur-containing Organic.
Part 2: Step-by-Step Disposal Procedures
Solid Waste Disposal (Pure Compound)
Applicable for expired shelf-life reagents or excess solid product.[1]
-
Segregation: Do not mix with general trash. Isolate in a screw-top wide-mouth jar (HDPE or Glass).
-
Labeling: Affix a hazardous waste label.
-
Secondary Containment: Place the jar into a clear plastic bag (4 mil thickness) to prevent surface contamination of the outer container.
-
Disposal Path: Submit for High-Temperature Incineration .
Solution Waste Disposal (Reaction Mixtures)
Applicable for mother liquors or reaction solvents containing the compound.[1]
-
Solvent Compatibility Check: Ensure the carrier solvent is compatible with the facility's organic waste stream.
-
Compatible: Acetone, Ethanol, Dichloromethane, Ethyl Acetate.
-
Incompatible: Nitric acid, Perchloric acid (Risk of violent oxidation of the thiazole ring).[1]
-
-
pH Adjustment: Check the pH of the waste solution. If pH < 4 or > 10, neutralize to pH 6–8 using dilute Sodium Bicarbonate or Citric Acid. Why? Extreme pH can degrade the dione bridge, potentially forming unknown volatile byproducts.
-
Transfer: Pour into the "Organic Waste - Sulfur Containing" carboy. If your facility does not segregate sulfur, the standard "Organic Waste" carboy is acceptable provided the concentration is <5%.
-
Rinsing: Triple rinse the original vessel with a minimal amount of acetone. Add rinsate to the waste carboy.
Contaminated Packaging & Debris
Applicable for empty vials, weigh boats, and contaminated gloves.
-
"Empty" Definition: A container is considered RCRA empty if all wastes have been removed that can be removed.
-
Triple Rinse Protocol:
-
Defacement: Cross out the original label.
-
Disposal: Place the rinsed glass vial in the "Broken Glass/Sharps" container. Place caps and septa in "Solid Hazardous Waste" if heavily contaminated, or regular trash if rinsed.
Part 3: Operational Workflows (Visualized)
Waste Stream Decision Logic
This logic gate ensures the material ends up in the correct regulatory stream, preventing costly fines or safety incidents.
Figure 1: Decision tree for categorizing waste streams based on physical state and solvent composition.
Spill Management Workflow
A self-validating protocol for managing laboratory spills.
Figure 2: Linear workflow for safe spill remediation.[1]
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 1,2-Di(pyridin-2-yl)ethane-1,2-dione (Structural Analog).[1] PubChem. Accessed 2024.[5][6] [Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual.[1] EPA.gov. [Link]
Sources
High-Performance Safety & Handling Protocol: 1,2-Di(thiazol-2-yl)ethane-1,2-dione
Executive Summary: The "Precautionary Principle" Approach
1,2-Di(thiazol-2-yl)ethane-1,2-dione (also known as 2,2'-bis(thiazolyl)-1,2-ethanedione) is a specialized heterocyclic building block featuring an
Scientific Rationale:
- -Diketone Moiety: Structurally analogous to 2,3-butanedione and 2,3-pentanedione, which are known respiratory hazards linked to bronchiolitis obliterans (popcorn lung) upon chronic inhalation.[1][2][3]
-
Thiazole Rings: Frequently associated with skin and eye irritation and potential sensitization.
Directive: Treat this compound as a Potentially Hazardous Unknown . All handling must occur within a controlled engineering environment to prevent inhalation of dust or vapors.
Part 1: Risk Assessment & Hazard Identification
The following hazard profile is derived from Structure-Activity Relationship (SAR) analysis of the functional groups.
| Hazard Class | Risk Level | Mechanism / Rationale |
| Respiratory Toxicity | HIGH | |
| Skin/Eye Irritation | MODERATE | Thiazole derivatives are standard irritants. The dicarbonyl core is electrophilic and can react with nucleophiles in biological tissue. |
| Reactivity | MODERATE | The 1,2-dicarbonyl bridge is susceptible to nucleophilic attack (e.g., by water, amines). Keep moisture-free to prevent hydrolysis. |
Part 2: Personal Protective Equipment (PPE) Matrix
This matrix defines the minimum protection required. Do not deviate without a written risk assessment.
| PPE Component | Specification | Operational Context |
| Respiratory | N95 / P100 (if outside hood) | Mandatory if handling the solid powder outside a certified fume hood (not recommended). Inside a hood, the sash acts as the primary barrier. |
| Hand Protection | Double Nitrile Gloves | Outer: 8 mil nitrile (standard). Inner: 4 mil nitrile. Rationale: Thiazoles can permeate standard latex; double layering prevents breakthrough during solubilization. |
| Eye Protection | Chemical Goggles | Safety glasses are insufficient due to the risk of fine dust generation or splash during solvation. |
| Body Protection | Lab Coat (Buttoned) | Standard cotton/poly blend. Ensure cuffs are tucked under gloves. |
| Engineering | Fume Hood | REQUIRED. All weighing and open-vessel manipulations must occur here. Face velocity > 100 fpm. |
Part 3: Operational Handling Protocol
Phase 1: Receipt & Storage
-
Inspection: Upon receipt, inspect the vial for breakage. Do not open shipping packaging outside the fume hood if there is visible dust.
-
Storage: Store at 2–8°C (refrigerated) under an inert atmosphere (Argon/Nitrogen) if possible. The
-diketone bridge is moisture-sensitive; exposure to humid air can lead to hydration or hydrolysis. -
Secondary Containment: Place the vial inside a desiccator or a sealed secondary jar containing desiccant packets.
Phase 2: Weighing & Solubilization (Critical Control Point)
Objective: Prevent generation of airborne particulates.
-
Preparation: Place the balance inside the fume hood. If this is impossible, use a tared transfer vessel (e.g., a screw-cap vial) to transport the material.
-
Static Control: Use an anti-static gun or strip if the powder appears flighty. Electrostatic charge can disperse the powder into the breathing zone.
-
Solvent Selection:
-
Preferred: DMSO, DMF, or Dichloromethane (DCM).
-
Avoid: Alcohols (unless intended for reaction) or water, as nucleophilic attack on the ketone is possible over time.
-
-
Dissolution: Add solvent slowly down the side of the vial. Cap immediately and vortex. Do not sonicate open vessels.
Phase 3: Reaction Setup
-
Inert Atmosphere: Run reactions under Nitrogen or Argon. Oxygen can promote radical decomposition of
-diketones under light. -
Quenching: When quenching reactions containing this compound, assume the mixture is acidic or basic depending on reagents. Neutralize carefully; the thiazole ring is stable, but the diketone bridge can cleave under strong basic oxidative conditions.
Part 4: Waste Disposal & Decontamination
Do not dispose of down the drain.
-
Solid Waste: Contaminated gloves, weighing boats, and paper towels must be bagged in a "Hazardous Solid Waste" bag and incinerated.
-
Liquid Waste:
-
Halogenated Stream: If dissolved in DCM/Chloroform.
-
Non-Halogenated Stream: If dissolved in DMSO/Acetone.
-
Labeling: Tag as "Contains Thiazole Derivative /
-Diketone."
-
-
Spill Cleanup:
-
Solid: Do not dry sweep. Cover with a wet paper towel (solvent-dampened) to suppress dust, then wipe up.
-
Liquid: Absorb with vermiculite or sand. Place in a sealed container.
-
Part 5: Visualizing the Safety Workflow
The following diagram illustrates the decision logic for handling this compound safely.
Figure 1: Operational decision tree for minimizing respiratory and contact risks during handling.
References
-
National Institute for Occupational Safety and Health (NIOSH). (2016). Criteria for a Recommended Standard: Occupational Exposure to Diacetyl and 2,3-Pentanedione.
-diketones). Retrieved from [Link] -
PubChem. (n.d.). Compound Summary: 2,2'-Pyridil (Structural Analog). Retrieved from [Link]
-
ECHA (European Chemicals Agency). (n.d.). Registration Dossier: Thiazole. (General hazards of the thiazole class). Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
